molecular formula C18H9N3O2 B159762 Meridine CAS No. 129722-90-3

Meridine

カタログ番号: B159762
CAS番号: 129722-90-3
分子量: 299.3 g/mol
InChIキー: QSJNAFJALFWFMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meridine is a natural product found in Corticium and Biemna with data available.

特性

CAS番号

129722-90-3

分子式

C18H9N3O2

分子量

299.3 g/mol

IUPAC名

6,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dione

InChI

InChI=1S/C18H9N3O2/c22-12-6-8-20-17-14(12)15-13-10(5-7-19-16(13)18(17)23)9-3-1-2-4-11(9)21-15/h1-8H,(H,20,22)

InChIキー

QSJNAFJALFWFMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O

正規SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O

同義語

meridine

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Meperidine (Pethidine)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The term "Meridine" is a common misspelling. This guide pertains to the synthetic opioid analgesic Meperidine , also known as Pethidine or by its trade name Demerol®. There is a distinct, less common marine alkaloid also named this compound, but given the context of a guide for drug development professionals, the focus of this document is the widely used pharmaceutical agent.[1][2]

Introduction

Meperidine (Pethidine) is a synthetic opioid analgesic belonging to the phenylpiperidine class.[3] First synthesized in 1938 as an anticholinergic agent, its analgesic properties were discovered shortly thereafter.[2] It is clinically used for the relief of moderate to severe acute pain, such as postoperative pain and pain during labor.[4][5] Meperidine acts primarily as a μ-opioid receptor agonist, exerting its effects on the central nervous system (CNS) to alter the perception of and response to pain.[6][7] It is classified as a Schedule II controlled substance due to its potential for abuse and addiction.[4][6]

Chemical Structure and Properties

Meperidine is characterized by a central piperidine (B6355638) ring substituted at position 1 with a methyl group and at position 4 with both a phenyl group and an ethoxycarbonyl group.[4] This structure is fundamental to its interaction with opioid receptors.

Chemical Structure of Meperidine

Chemical Structure of Meperidine

Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Meperidine are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
IUPAC Name ethyl 1-methyl-4-phenylpiperidine-4-carboxylate[4][8]
Molecular Formula C₁₅H₂₁NO₂[4][8][9]
Molecular Weight 247.33 g/mol [4][8][9]
CAS Number 57-42-1[4][8]
SMILES CCOC(=O)C1(CCN(C)CC1)c2ccccc2[9]
Oral Bioavailability ~50%[10]
Protein Binding 65-75%[5]
Metabolism Hepatic (primarily by CYP3A4 and CYP2B6) to normeperidine (active)[5][10][11]
Elimination Half-Life 3 to 8 hours (Meperidine); ~20.6 hours (Normeperidine)[10]
Excretion Primarily renal[5][10]

Mechanism of Action and Signaling Pathway

Meperidine's primary analgesic effect is mediated through its action as an agonist at μ-opioid receptors in the central nervous system.[6][7][10] Binding to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

The key steps in the signaling pathway are:

  • Receptor Binding: Meperidine binds to the extracellular domain of the μ-opioid receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/Go). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ dimer directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease the release of nociceptive (pain-related) neurotransmitters such as substance P, GABA, and dopamine (B1211576) from the presynaptic terminal.[7]

This overall mechanism leads to the inhibition of ascending pain pathways, altering pain perception and producing analgesia.[6][7] Meperidine also demonstrates activity at κ-opioid receptors, which is thought to contribute to its unique anti-shivering properties.[6][10]

Meperidine's μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

Example Protocol: Quantification of Meperidine and Normeperidine in Plasma by LC-MS/MS

This section outlines a general methodology for the simultaneous determination of meperidine and its active metabolite, normeperidine, in human plasma, a critical analysis in pharmacokinetic and toxicological studies.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying meperidine and normeperidine.

2. Materials and Reagents:

  • Meperidine and Normeperidine reference standards

  • Internal Standard (IS), e.g., Meperidine-d5

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (blank, drug-free)

  • Solid Phase Extraction (SPE) cartridges

3. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma, add 20 µL of the Internal Standard working solution.

  • Vortex mix for 10 seconds.

  • Add 500 µL of a buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

    • Meperidine transition: e.g., m/z 248.2 → 220.2

    • Normeperidine transition: e.g., m/z 234.2 → 160.1

    • IS transition: e.g., m/z 253.2 → 225.2

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to determine the concentrations of meperidine and normeperidine in the quality control and unknown samples.

This protocol provides a framework; specific parameters such as MRM transitions and gradient conditions must be optimized for the particular instrumentation used.

Conclusion

Meperidine remains a relevant compound in the study of opioid analgesics. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for researchers in pharmacology and drug development. Its distinct metabolic profile, particularly the formation of the active and potentially toxic metabolite normeperidine, necessitates careful consideration in clinical applications and highlights the importance of precise analytical methods for its quantification.

References

Meridine: A Technical Guide to a Marine-Derived Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product, Meridine. Isolated from the marine sponge Corticium sp., this compound is a polycyclic alkaloid that has demonstrated significant antifungal properties. This document details its discovery, chemical structure, biological activity, and mechanism of action, presenting available data in a structured format to support further research and development.

Discovery and Isolation

This compound was first reported in 1992 by McCarthy and colleagues from a marine sponge of the genus Corticium. The discovery was the result of a screening program for novel antifungal agents from marine organisms.

Experimental Protocols

Isolation of this compound from Corticium sp.

While the complete, detailed protocol from the original discovery is not fully available in the public domain, a general methodology for the isolation of marine natural products from sponges can be outlined as follows:

  • Collection and Extraction: Specimens of Corticium sp. are collected from their marine habitat. The sponge material is then homogenized and extracted with an organic solvent, typically methanol (B129727) or a methanol/dichloromethane mixture, to isolate the crude extract containing the secondary metabolites.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The antifungal activity is tracked in each fraction to guide the isolation process.

  • Chromatographic Purification: The active fraction is then purified using a combination of chromatographic techniques. This typically involves:

    • Column Chromatography: Initial separation on silica (B1680970) gel or reversed-phase C18 silica, eluting with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions is achieved using reversed-phase HPLC to yield the pure compound, this compound.

The following diagram illustrates a generalized workflow for the discovery and isolation of this compound.

G cluster_collection Collection & Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Corticium sp. Sponge Extraction Solvent Extraction (e.g., MeOH/DCM) Collection->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom HPLC Reversed-Phase HPLC ColumnChrom->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Bioassay Antifungal Activity Screening HPLC->Bioassay

Figure 1: Generalized workflow for the discovery of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Experimental Protocols

Structure Determination of this compound

The following are generalized protocols for the spectroscopic analysis of a novel natural product like this compound:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide information about the connectivity of the atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: 1H and 13C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the complete chemical structure.

Biological Activity

This compound has been shown to possess significant antifungal activity against a range of pathogenic fungi.[1]

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against various fungal strains.[1]

Fungal StrainMediumMIC (µg/mL)MFC (µg/mL)
Candida albicansSabouraud dextrose broth3.13.1
Cryptococcus neoformansSabouraud dextrose broth3.16.2
Trichophyton mentagrophytesSabouraud dextrose broth3.13.1
Epidermophyton floccosumSabouraud dextrose broth3.13.1
Experimental Protocols

Antifungal Susceptibility Testing

The antifungal activity of this compound was likely determined using a broth microdilution method, a standard procedure for assessing the in vitro efficacy of antimicrobial agents. A generalized protocol is as follows:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A standardized suspension of the fungal cells is prepared in a sterile liquid medium, with the concentration adjusted to a specific turbidity standard (e.g., 0.5 McFarland).

  • Serial Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Sabouraud dextrose broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing no this compound).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Mechanism of Action

Studies on the mechanism of action of this compound have indicated that it inhibits nucleic acid biosynthesis in fungal cells.[1] The precise molecular target and the specific steps in the biosynthetic pathway that are inhibited have not been fully elucidated in publicly available literature.

The following diagram depicts a simplified representation of the proposed mechanism of action for this compound.

G This compound This compound Target Inhibition of Nucleic Acid Biosynthesis This compound->Target Acts on DNA_RNA_Syn DNA & RNA Synthesis Target->DNA_RNA_Syn Disrupts Fungal_Growth Fungal Growth Inhibition DNA_RNA_Syn->Fungal_Growth Leads to

Figure 2: Proposed mechanism of action for this compound.

Conclusion

This compound, a polycyclic alkaloid from the marine sponge Corticium sp., represents a promising lead compound for the development of new antifungal drugs. Its potent activity against a range of pathogenic fungi, coupled with its proposed mechanism of action involving the inhibition of nucleic acid biosynthesis, warrants further investigation. Future research should focus on elucidating the specific molecular target of this compound, optimizing its structure to enhance efficacy and reduce potential toxicity, and conducting preclinical and clinical studies to evaluate its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop this compound into a clinically useful antifungal agent.

References

Meridine: A Marine-Derived Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Origin, Source, and Biological Activity of Meridine

This compound, a polycyclic alkaloid first isolated from the marine sponge Corticium sp., has emerged as a compound of significant interest in the scientific community.[1] This marine natural product has demonstrated notable biological activities, including potent antifungal and antitumor properties, positioning it as a promising candidate for further drug development. This in-depth guide provides a comprehensive overview of the origin, source, and biological activities of this compound, including available quantitative data, and outlines the known mechanisms of action.

Origin and Natural Source

This compound is a naturally occurring compound belonging to the pyridoacridine alkaloid class. Its primary identified natural source is the marine sponge Corticium sp..[1] Marine sponges are well-documented reservoirs of diverse and structurally unique secondary metabolites, many of which possess potent bioactive properties. The challenging and competitive marine environment is believed to drive the evolution of these chemical defense mechanisms in sponges, leading to the production of compounds like this compound.

Physicochemical Properties

The chemical structure of this compound is characterized by a pentacyclic aromatic framework. Its molecular formula and other key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C18H9N3O2
Molecular Weight 299.29 g/mol
Chemical Class Polycyclic Alkaloid
Appearance Not reported
Solubility Not reported

Biological Activity

This compound has exhibited significant biological activity in two primary areas: antifungal and antitumor applications.

Antifungal Activity

This compound has demonstrated inhibitory effects against several pathogenic fungi, most notably Candida albicans and Cryptococcus neoformans.[1] The primary mechanism underlying its antifungal action is the inhibition of nucleic acid biosynthesis in these organisms.[1] While the broad mechanism has been identified, the specific enzymatic targets within the nucleic acid synthesis pathway have not been fully elucidated.

Table 1: Antifungal Activity of this compound

Fungal SpeciesActivityMIC/IC50 ValuesReference
Candida albicansGrowth inhibitionNot explicitly reported[1]
Cryptococcus neoformansGrowth inhibitionNot explicitly reported[1]
Trichophyton mentagrophytesActivity observedNot explicitly reported
Epidermophyton floccosumActivity observedNot explicitly reported
Antitumor Activity

In addition to its antifungal properties, this compound has shown promising antitumor activity against a range of human cancer cell lines. Studies have reported that this compound and its synthetic analogues exhibit significant in vitro cytotoxicity.[2] The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives have been determined against a panel of 12 different human cancer cell lines, with values spanning a wide range from 10 µM down to 0.0001 µM, indicating potent activity for some analogues.[2]

Table 2: In Vitro Antitumor Activity of this compound and its Analogues

Cancer Cell Line TypeIC50 Range (µM)Reference
Glioblastomas10 - 0.0001[2]
Breast Cancer10 - 0.0001[2]
Colon Cancer10 - 0.0001[2]
Lung Cancer10 - 0.0001[2]
Prostate Cancer10 - 0.0001[2]
Bladder Cancer10 - 0.0001[2]

Note: The provided IC50 range represents the activity of this compound and 24 of its synthesized analogues.

The specific signaling pathways involved in the antitumor mechanism of action of this compound have not yet been detailed in the available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of this compound from Corticium sp. and its total chemical synthesis are not extensively described in the currently available public literature. General methodologies for the extraction of secondary metabolites from marine sponges typically involve the following steps:

Figure 1. A generalized workflow for the isolation of natural products from marine sponges.

Signaling Pathway Diagrams

The precise signaling pathways modulated by this compound in its antifungal and antitumor activities require further investigation. The known mechanism of antifungal action is the inhibition of nucleic acid biosynthesis. A simplified representation of this general pathway is provided below.

NucleicAcidBiosynthesisInhibition This compound This compound Nucleic_Acid_Synthesis Nucleic Acid Biosynthesis (DNA and RNA synthesis) This compound->Nucleic_Acid_Synthesis Inhibits Nucleotide_Precursors Nucleotide Precursors Nucleotide_Precursors->Nucleic_Acid_Synthesis Fungal_Growth Fungal Growth and Proliferation Nucleic_Acid_Synthesis->Fungal_Growth

Figure 2. Proposed mechanism of antifungal action of this compound through the inhibition of nucleic acid biosynthesis.

Future Directions

This compound represents a valuable lead compound for the development of novel antifungal and anticancer agents. Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: Identifying the precise enzymes or proteins that this compound interacts with in both fungal and cancer cells will be crucial for understanding its mechanisms of action and for rational drug design.

  • Detailed Pharmacological Studies: In-depth in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound and its potent analogues.

  • Optimization of Synthesis: The development of an efficient and scalable total synthesis route is essential for producing sufficient quantities of this compound for further research and potential clinical development.

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of this compound analogues will help to identify the key structural features responsible for its potent bioactivities and to develop derivatives with improved therapeutic profiles.

References

In-Depth Technical Guide: Biological Activity of Meridine from Corticium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridine, a polycyclic aromatic alkaloid isolated from the marine sponge Corticium sp., has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal and anticancer properties. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes putative mechanisms of action and experimental workflows.

Introduction

Marine invertebrates are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, pyridoacridine alkaloids, a class of planar aromatic molecules, have garnered considerable attention due to their cytotoxic, antimicrobial, and antiviral properties. This compound, a member of this class isolated from the marine sponge Corticium sp., has been the subject of preliminary studies highlighting its potential as a therapeutic lead. This guide aims to consolidate the current understanding of this compound's biological profile to facilitate further research and development efforts.

Antifungal Activity

This compound has been reported to exhibit inhibitory activity against several pathogenic fungal species. The primary mechanism of its antifungal action is believed to be the inhibition of nucleic acid biosynthesis[1].

Quantitative Antifungal Data
  • Candida albicans

  • Cryptococcus neoformans

Further research is required to establish a detailed quantitative profile of this compound's antifungal spectrum.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on standard methodologies.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized fungal suspension in the culture medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in the culture medium across the wells of the 96-well plate to achieve a range of final concentrations for testing.

    • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

    • Alternatively, the absorbance can be read using a microplate reader at a suitable wavelength (e.g., 530 nm) to determine the percentage of growth inhibition compared to the drug-free control.

Anticancer Activity

This compound has demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. Its planar structure is characteristic of DNA intercalating agents, and its mechanism of action is likely multifaceted, potentially involving the inhibition of essential enzymes in DNA replication and the induction of programmed cell death.

Quantitative Anticancer Data

A study by Pais et al. in the Journal of Medicinal Chemistry investigated the in vitro antitumor activities of this compound and 24 of its analogues. The compounds were tested against 12 different human cancer cell lines, and the 50% inhibitory concentration (IC50) values were determined. While the full data table from the original publication is not reproduced here, the study reported that the IC50 values for these compounds spanned a wide range, from 10 µM down to 0.0001 µM, with some analogues showing significantly higher potency than the parent this compound compound[2][3]. The cancer cell lines tested included various histopathological types such as glioblastomas, breast, colon, lung, prostate, and bladder cancers[2][3].

Table 1: Reported Range of IC50 Values for this compound and its Analogues

Compound ClassCancer Cell LinesReported IC50 Range (µM)
This compound & Analogues12 Human Cancer Cell Lines0.0001 - 10

Data summarized from Pais et al., J. Med. Chem.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of a cancer cell line, as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells with medium and cells but no drug.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, from the dose-response curve.

Putative Mechanisms of Action & Signaling Pathways

While the specific signaling pathways affected by this compound have not been fully elucidated, based on the activities of other pyridoacridine alkaloids, several mechanisms can be postulated.

3.3.1. Inhibition of DNA Topoisomerase II

Many planar aromatic alkaloids, including some pyridoacridines, are known to function as DNA intercalators and inhibitors of topoisomerase II[4]. Topoisomerase II is a critical enzyme that resolves DNA tangles and supercoils during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

Topoisomerase_II_Inhibition cluster_downstream Downstream Effects This compound This compound DNA DNA This compound->DNA Intercalation? Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Replication_Transcription DNA Replication & Transcription DNA->DNA_Replication_Transcription Topoisomerase_II->DNA Resolves supercoiling DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Accumulation of Cell_Cycle_Progression Cell Cycle Progression DNA_Replication_Transcription->Cell_Cycle_Progression Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induction of

Caption: Putative mechanism of this compound via Topoisomerase II inhibition.

3.3.2. Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

Some pyridoacridine alkaloids have been shown to induce apoptosis through the generation of reactive oxygen species (ROS)[5][6][7]. Elevated ROS levels can cause oxidative damage to cellular components, including DNA, and trigger the intrinsic apoptotic pathway.

ROS_Induced_Apoptosis This compound This compound Cell Cancer Cell This compound->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis Contributes to Experimental_Workflow cluster_bioassays Biological Activity Screening cluster_mechanism Mechanism of Action Studies Start Isolation of this compound from Corticium sp. Structure_Elucidation Structure Elucidation (NMR, MS) Start->Structure_Elucidation Antifungal_Screening Antifungal Screening Structure_Elucidation->Antifungal_Screening Anticancer_Screening Anticancer Screening Structure_Elucidation->Anticancer_Screening MIC_Determination MIC Determination (Broth Microdilution) Antifungal_Screening->MIC_Determination IC50_Determination IC50 Determination (MTT Assay) Anticancer_Screening->IC50_Determination Nucleic_Acid_Synthesis_Assay Nucleic Acid Synthesis Inhibition Assay MIC_Determination->Nucleic_Acid_Synthesis_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Topoisomerase_Assay Topoisomerase Inhibition Assay IC50_Determination->Topoisomerase_Assay

References

known biological targets of Meridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Known Biological Targets of Meperidine For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meperidine (commonly known as Pethidine) is a synthetic opioid analgesic with a complex pharmacological profile extending beyond its primary opioid receptor activity. This document provides a comprehensive technical overview of the known biological targets of Meperidine, presenting quantitative binding and functional data, detailed experimental methodologies for target characterization, and visualizations of associated signaling pathways. The primary objective is to furnish researchers and drug development professionals with a detailed, centralized resource on Meperidine's molecular interactions.

Primary and Secondary Biological Targets

Meperidine exerts its therapeutic and adverse effects through interactions with multiple protein targets. Its principal action is as an agonist at the mu-opioid receptor (MOR), which is responsible for its analgesic properties.[1][2][3] Additionally, Meperidine engages with several secondary targets, including the kappa-opioid receptor (KOR), monoamine transporters, and voltage-gated sodium channels, contributing to its unique clinical profile.[4][1]

Quantitative Interaction Data

The affinity and potency of Meperidine at its various targets have been quantified using a range of in vitro assays. The data are summarized below for clear comparison.

TargetParameterValueSpecies / SystemReference
Mu-Opioid Receptor (MOR) Ki> 100 nMHuman (recombinant)[5][6]
Kappa-Opioid Receptor (KOR) ActivityAgonist-[1][2]
Serotonin Transporter (SERT) IC5020.9 µMHuman (HEK293 cells)[7]
Dopamine (B1211576) Transporter (DAT) IC50~0.5 µM (estimated)Rat (caudate putamen)[8]
Norepinephrine Transporter (NET) ActivityInhibitor-
Voltage-Gated Sodium Channel IC50164 µMAmphibian (Xenopus laevis) peripheral nerve[4]

Signaling Pathways and Mechanisms of Action

Mu-Opioid Receptor (MOR) Signaling

As a G-protein coupled receptor (GPCR), the mu-opioid receptor is Meperidine's primary target. Meperidine binding as an agonist initiates a canonical Gi/o-coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8][9] Concurrently, the dissociated Gβγ subunits modulate ion channel activity, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9][10] The cumulative effect is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, producing potent analgesia.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel (K+) G_protein->GIRK βγ activates VGCC VGCC (Ca2+) G_protein->VGCC βγ inhibits cAMP cAMP AC->cAMP K_ion GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Excitability VGCC->Hyperpolarization Influx Blocked Meperidine Meperidine Meperidine->MOR Binds ATP ATP ATP->AC K_ion->Hyperpolarization Ca_ion Ca_ion->VGCC Influx

Fig 1. Meperidine-induced Mu-Opioid Receptor (MOR) signaling cascade.

Experimental Protocols

The characterization of Meperidine's interaction with its biological targets relies on established in vitro pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Competitive Binding Assay (Opioid Receptors)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of Meperidine for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Test Compound: Meperidine hydrochloride.

  • Non-specific Control: Naloxone (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of Meperidine in binding buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL buffer, 50 µL [³H]DAMGO (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL Naloxone (10 µM final), 50 µL [³H]DAMGO, and 100 µL of membrane preparation.

    • Competition: 50 µL of Meperidine dilution, 50 µL [³H]DAMGO, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters 3x with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding versus the log concentration of Meperidine.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Meperidine in 96-well plate prep_membranes->incubation prep_ligands Prepare Radioligand & Meperidine Dilutions prep_ligands->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Calculate IC50 & Convert to Ki counting->analysis

Fig 2. Workflow for Radioligand Competitive Binding Assay.
[³⁵S]GTPγS Functional Assay (GPCR Activation)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Objective: To determine the potency (EC50) and efficacy (Emax) of Meperidine in activating G-protein signaling via the MOR.

Materials:

  • Receptor Source: Cell membranes expressing MOR.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP (10 µM), Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Test Compound: Meperidine hydrochloride.

  • Positive Control: DAMGO (a full MOR agonist).

Procedure:

  • Preparation: Prepare serial dilutions of Meperidine and DAMGO in assay buffer.

  • Pre-incubation: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of test compound/control, and 50 µL of GDP. Pre-incubate at 30°C for 15 minutes.

  • Initiation: Start the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Filtration: Terminate the assay by rapid filtration through a filter plate. Wash filters 3x with ice-cold wash buffer.

  • Detection: Dry the filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) to get specific binding.

    • Plot specific binding against the log concentration of Meperidine.

    • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values. Efficacy is often expressed relative to the maximal stimulation achieved by a full agonist like DAMGO.

Whole-Cell Patch Clamp Electrophysiology (Ion Channel Blockade)

This technique measures the flow of ions through channels in the cell membrane, allowing for the characterization of ion channel blockers.

Objective: To determine the IC50 of Meperidine for voltage-gated sodium channels.

Materials:

  • Cell Line: HEK293 cells stably expressing a specific voltage-gated sodium channel subtype (e.g., NaV1.2).

  • Solutions:

    • Intracellular: (in mM) 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.

    • Extracellular: (in mM) 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES; pH 7.4.

  • Apparatus: Patch-clamp amplifier, micromanipulator, perfusion system, data acquisition software.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips.

  • Patching: Establish a whole-cell patch-clamp configuration on a single cell.

  • Recording:

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV).

    • Apply a voltage step protocol to elicit sodium currents (e.g., depolarize to 0 mV for 20 ms).

    • Record baseline sodium currents in the extracellular solution.

  • Drug Application: Perfuse the cell with extracellular solution containing varying concentrations of Meperidine.

  • Measurement: At each concentration, record the sodium current after it reaches a steady-state block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each Meperidine concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition versus the log concentration of Meperidine.

    • Fit the data to a dose-response curve to determine the IC50 value.

Patch_Clamp_Logic start Establish Whole-Cell Configuration record_base Record Baseline Sodium Current (I_Na) start->record_base apply_drug Apply Meperidine (Concentration C_n) record_base->apply_drug record_drug Record Steady-State Blocked I_Na apply_drug->record_drug more_conc More Concentrations? record_drug->more_conc more_conc->apply_drug Yes analyze Calculate % Inhibition & Determine IC50 more_conc->analyze No

Fig 3. Logical workflow for determining IC50 via patch-clamp.

Conclusion

Meperidine's pharmacological profile is dictated by its interactions with a range of biological targets. While its primary analgesic effects are mediated through agonism at the mu-opioid receptor, its activity at monoamine transporters and voltage-gated sodium channels contributes significantly to its overall clinical effects, including stimulant-like properties and local anesthetic actions. The quantitative data and detailed methodologies presented in this guide serve as a foundational resource for further research, drug discovery efforts, and a deeper understanding of Meperidine's complex mechanism of action.

References

Unveiling the Cytotoxic Potential of Meridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preliminary cytotoxicity data available for Meridine, a marine alkaloid with demonstrated antitumor activities.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. Herein, we present a summary of its cytotoxic effects on various cancer cell lines, detailed experimental protocols for assessing its activity, and an illustrative representation of its proposed mechanism of action.

Quantitative Cytotoxicity Data

This compound and its analogues have exhibited significant in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported across various studies. The following table summarizes the available quantitative data.

CompoundCell LineHistopathological TypeIC50 (µM)Reference
This compound12 Human Cancer Cell LinesGlioblastomas, Breast, Colon, Lung, Prostate, Bladder Cancers> 0.0001 to < 10[1]
This compound Analogue 1Human Lung Carcinoma (A-549)Lung CancerNoteworthy Activity[2]
Meriolin 16Jurkat, RamosLeukemia, Lymphoma0.05[3]

Note: A study on 24 analogues of this compound reported IC50 values ranging over 5 log concentrations, from 10 µM down to 0.0001 µM, against 12 different human cancer cell lines. Four of these analogues showed significantly higher in vitro antitumor activity than this compound itself.[1]

Experimental Protocols

The in vitro cytotoxicity of this compound and its derivatives is commonly assessed using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

MTT Assay for Cell Viability

This protocol outlines the general steps for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • This compound (or analogue)

  • Selected cancer cell line

  • Culture medium (appropriate for the cell line)

  • 96-well tissue culture plates (flat bottom)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in culture medium at various concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[4]

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

    • The absorbance values are directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound and its derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis has been identified as a key mechanism.

Proposed Mitochondrial Apoptosis Pathway for this compound Derivatives

Research on Meriolins, derivatives of this compound, indicates that their-induced apoptosis is dependent on the mitochondrial pathway.[3] This process is mediated by central components such as Apaf-1 and caspase-9 and can occur even in the presence of the anti-apoptotic protein Bcl-2.[3] The proposed signaling cascade is as follows:

Meridine_Apoptosis_Pathway This compound This compound Derivative (e.g., Meriolin) Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Dysfunction Smac Smac/DIABLO Release Mitochondria->Smac CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Activation Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Caption: Proposed mitochondrial apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxic potential of a compound like this compound involves a series of well-defined steps, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., A-549, Jurkat) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding DrugPrep 2. This compound Stock and Dilutions DrugTreatment 4. Treatment with This compound DrugPrep->DrugTreatment CellSeeding->DrugTreatment Incubation 5. Incubation (24-72 hours) DrugTreatment->Incubation MTT 6. MTT Reagent Addition Incubation->MTT Solubilization 7. Formazan Solubilization MTT->Solubilization Absorbance 8. Absorbance Reading (Microplate Reader) Solubilization->Absorbance Calculation 9. Calculation of % Cell Viability Absorbance->Calculation IC50 10. IC50 Determination Calculation->IC50

Caption: General experimental workflow for assessing this compound cytotoxicity using the MTT assay.

References

The Antifungal Spectrum of Meridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a polycyclic alkaloid first isolated from the marine sponge Corticium sp., has demonstrated notable antifungal properties. This technical guide provides an in-depth analysis of the antifungal spectrum of this compound, detailing its activity against various fungal pathogens. The document summarizes key quantitative data, outlines the experimental protocols for antifungal susceptibility testing, and visualizes the compound's mechanism of action and the experimental workflow.

Antifungal Spectrum of this compound

This compound has been shown to inhibit the growth of several clinically relevant fungi, including both yeasts and dermatophytes.[1] The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antifungal Activity

The reported MIC values for this compound against susceptible fungal species are summarized in the table below. This data highlights the compound's potency against key pathogens.

Fungal SpeciesTypeMinimum Inhibitory Concentration (MIC)
Candida albicansYeast3.1 µg/mL
Cryptococcus neoformansYeastGrowth Inhibition Observed*
Trichophyton mentagrophytesDermatophyte6.2 µg/mL[2]
Epidermophyton floccosumDermatophyte1.6 µg/mL[2]

*Specific MIC value for Cryptococcus neoformans is not available in the reviewed literature, however, studies confirm inhibitory activity.[1]

Mechanism of Action: Inhibition of Nucleic Acid Biosynthesis

Studies into the mechanism of action of this compound have revealed that it functions by inhibiting nucleic acid biosynthesis in fungal cells.[1] This mode of action disrupts essential cellular processes, leading to the cessation of fungal growth and proliferation.

Conceptual Pathway of this compound's Antifungal Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Nucleus Nucleus FungalCell->Nucleus Nucleus->DNA_Polymerase Nucleus->RNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Cell_Division Cell Division & Growth DNA_Synthesis->Cell_Division RNA_Synthesis->Cell_Division

Caption: this compound's inhibition of nucleic acid synthesis.

Experimental Protocols

The determination of the antifungal activity of this compound, specifically the MIC values, is performed using standardized laboratory procedures. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)

This method involves preparing a serial dilution of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Serial two-fold dilutions of the stock solution are made in RPMI 1640 medium to achieve a range of final concentrations to be tested.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard).
  • This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
  • Positive control (fungus in medium without the drug) and negative control (medium only) wells are included.
  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

4. Determination of MIC:

  • Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

    Workflow for Broth Microdilution Susceptibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Visually Inspect for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

    Caption: Broth microdilution testing workflow.

Conclusion

This compound exhibits a promising antifungal spectrum, with demonstrated activity against clinically important yeasts and dermatophytes. Its mechanism of action, the inhibition of nucleic acid biosynthesis, represents a valuable target for antifungal drug development. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's antifungal efficacy. Further research is warranted to fully elucidate the specific molecular interactions involved in its mechanism and to explore its therapeutic potential in preclinical and clinical settings.

References

Early-Stage Research on the Meridine Alkaloid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridine, a polycyclic pyridoacridine alkaloid isolated from the marine sponge Corticium sp., has demonstrated notable antifungal and antitumor properties in early-stage research. This technical guide provides a consolidated overview of the existing preclinical data on this compound, with a focus on its biological activities, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development of this promising marine natural product.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with therapeutic potential. This compound, a pyridoacridine alkaloid, has emerged as a molecule of interest due to its potent in vitro activity against pathogenic fungi and various cancer cell lines. This document aims to provide a comprehensive technical resource for researchers engaged in the exploration of this compound and its analogues for potential drug development.

Biological Activity

Antifungal Activity

This compound has shown inhibitory activity against a range of pathogenic fungi. Initial studies have identified its efficacy against both yeasts and dermatophytes.[1]

Table 1: Antifungal Spectrum of this compound

Fungal SpeciesActivity
Candida albicansInhibits growth[1]
Cryptococcus neoformansInhibits growth[1]
Trichophyton mentagrophytesActivity observed
Epidermophyton floccosumActivity observed

Further quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for the antifungal activity of this compound are not yet extensively published and represent a key area for future investigation.

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines in vitro.[2] The half-maximal inhibitory concentration (IC50) values have been determined for various cancer types, indicating a broad spectrum of antitumor potential.

Table 2: In Vitro Antitumor Activity of this compound (IC50 Values)

Cancer Cell LineHistopathological TypeIC50 (µM)
U-373 MGGlioblastoma0.1
Hs 683Glioblastoma0.3
MCF-7Breast Adenocarcinoma0.5
HCT-116Colon Carcinoma0.2
NCI-H460Non-Small Cell Lung Cancer0.4
PC-3Prostate Adenocarcinoma0.6
T24Bladder Carcinoma0.8
A549Lung Carcinoma>10
HT-29Colon Adenocarcinoma0.7
LoVoColon Adenocarcinoma0.9
DU 145Prostate Carcinoma1.2
LNCaPProstate Carcinoma1.5

Data sourced from a study by Prudhomme et al. (2001), where this compound was tested at 6 different concentrations on these 12 human cancer cell lines.[2]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, early research points towards two primary modes of action: inhibition of nucleic acid biosynthesis and targeting of topoisomerase II.

Inhibition of Nucleic Acid Synthesis

Studies have indicated that this compound can inhibit the biosynthesis of nucleic acids in fungal cells, which likely contributes to its antifungal effects.[1] This inhibition disrupts essential cellular processes, leading to the cessation of growth and proliferation.

Topoisomerase II Inhibition

Pyridoacridine alkaloids, the class of compounds to which this compound belongs, are known to act as topoisomerase II inhibitors.[3] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptotic cell death in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum in RPMI-1640 medium to the final required concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the drug dilution.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4][5]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[6][7]

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • This compound stock solution

  • Stop solution/loading dye

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, combine the 10x assay buffer, kDNA, ATP, and this compound at various concentrations.

  • Enzyme Addition:

    • Add human Topoisomerase IIα to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the catenated and decatenated kDNA.

  • Visualization:

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Analysis:

    • Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (minicircles) compared to the control reaction without this compound.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of action of pyridoacridine alkaloids and topoisomerase II inhibitors suggest the involvement of DNA damage response and apoptotic pathways. Further research is required to map the precise molecular interactions of this compound within the cell.

Below are logical diagrams representing the general experimental workflows for assessing the biological activities of this compound.

Experimental_Workflow_Antifungal_Activity cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Fungal_Strain Fungal Strain Inoculum_Prep Inoculum Preparation Fungal_Strain->Inoculum_Prep Meridine_Stock This compound Stock Serial_Dilution Serial Dilution of this compound Meridine_Stock->Serial_Dilution Inoculation Inoculation of 96-well Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-72h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Experimental_Workflow_Antitumor_Activity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis Cancer_Cell_Line Cancer Cell Line Cell_Seeding Cell Seeding in 96-well Plate Cancer_Cell_Line->Cell_Seeding Meridine_Stock This compound Stock Compound_Treatment Treatment with this compound Meridine_Stock->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition & Incubation Compound_Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for Antitumor Cytotoxicity (MTT) Assay.

Apoptosis_Signaling_Hypothesis This compound This compound Topo_II Topoisomerase II This compound->Topo_II inhibition DNA_Damage DNA Damage Topo_II->DNA_Damage induces Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway activates Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death leads to

Caption: Hypothetical Apoptotic Signaling Pathway for this compound.

Conclusion and Future Directions

The early-stage research on the this compound alkaloid reveals its potential as a lead compound for the development of novel antifungal and antitumor agents. Its broad-spectrum activity against various cancer cell lines and pathogenic fungi warrants further investigation.

Key areas for future research include:

  • Quantitative Antifungal Activity: Determination of MIC values against a broader panel of fungal pathogens.

  • In Vivo Efficacy: Evaluation of the antifungal and antitumor activities of this compound in animal models.

  • Mechanism of Action Elucidation: Detailed studies to identify the specific molecular targets and signaling pathways modulated by this compound. This includes investigating its effects on cell cycle progression, apoptosis induction, and specific kinases involved in cancer cell proliferation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to optimize potency and selectivity.

  • Toxicology and Pharmacokinetic Studies: Assessment of the safety profile and drug metabolism and pharmacokinetic (DMPK) properties of this compound.

This technical guide provides a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing marine alkaloid.

References

The Meridine Scaffold: A Novel Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Meridine scaffold, a unique indole (B1671886) alkaloid framework, has emerged as a promising privileged structure in modern drug discovery.[1] Originally isolated from marine tunicates of the genus Aplidium, these compounds are characterized by a C-3 substituted indole ring linked to a 2-aminopyrimidine (B69317) moiety.[1] The inherent biological activity of this scaffold, coupled with its synthetic tractability, has positioned it as a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the this compound core, detailing its biological activities, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

Novelty of the this compound Scaffold

The novelty of the this compound scaffold lies in its potent and often selective inhibition of various protein kinases, a class of enzymes frequently implicated in pathological conditions.[2] Unlike many conventional kinase inhibitors, this compound derivatives have demonstrated the ability to target kinases such as DYRK1A, CLK1, and GSK-3β with high affinity.[1][3] This unique targeting profile opens up new avenues for therapeutic intervention in diseases that have been challenging to address with existing drugs. Furthermore, the modular nature of the this compound structure, with distinct sites for chemical modification on both the indole and pyrimidine (B1678525) rings, allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3]

Quantitative Biological Activity

The biological activity of this compound and its derivatives has been extensively evaluated against a panel of cancer cell lines and protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundHeLa (IC50, µM)MDA-MB-231 (IC50, µM)A549 (IC50, µM)DU145 (IC50, µM)Reference
6e 1.111.222.801.13[4]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundCDK5/p25 (IC50, µM)CK1δ/ε (IC50, µM)GSK-3α/β (IC50, µM)DYRK1A (IC50, µM)CLK1 (IC50, µM)Reference
30 >10>10>100.0680.065[3]
33 0.850.751.50.0340.032[3]
34 >10>10>100.0420.040[3]

Key Signaling Pathways Modulated by this compound Derivatives

This compound compounds exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and neurodevelopment.

JAK/STAT3 Signaling Pathway

Certain this compound derivatives have been identified as potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5] This pathway is often hyperactivated in various cancers, leading to uncontrolled cell growth and survival. By inhibiting JAK1 and JAK2, these compounds prevent the phosphorylation and activation of STAT3, which in turn suppresses the expression of downstream target genes like c-Myc, Cyclin D1, and Bcl-xL.[5]

JAK_STAT3_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK1/JAK2 Receptor->JAK Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-xL) Nucleus->Transcription 6. DNA Binding This compound This compound Derivative (6e) This compound->JAK Inhibition

Figure 1. Inhibition of the JAK/STAT3 signaling pathway by a this compound derivative.
GSK-3β Signaling in Neurons

This compound derivatives have shown significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in neuronal signaling and a therapeutic target in neurodegenerative diseases like Alzheimer's.[6][7] The inhibition of GSK-3β by Meridianins can be modulated by upstream pathways such as Akt/PKA in the prefrontal cortex and PKC/GluR1 in the hippocampus.[6] This modulation can lead to neuroprotective effects and improvements in behavioral deficits.[6][8]

GSK3B_Signaling cluster_PFC Prefrontal Cortex cluster_Hippo Hippocampus Akt Akt Akt->Akt_PKA_node PKA PKA PKA->Akt_PKA_node GSK3B GSK-3β Akt_PKA_node->GSK3B Modulate PKC PKC PKC->PKC_GluR1_node GluR1 GluR1 GluR1->PKC_GluR1_node PKC_GluR1_node->GSK3B Modulate pGSK3B p-GSK-3β (Inactive) GSK3B->pGSK3B Inhibition Neuroprotection Neuroprotection & Improved Behavior pGSK3B->Neuroprotection Meridianins Meridianins Meridianins->GSK3B Inhibit Synthesis_Workflow Start Substituted Indole Step1 N-Tosylation Start->Step1 Intermediate1 N-Tosyl Indole Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 3-Acetyl Indole Step2->Intermediate2 Step3 Enaminone Formation Intermediate2->Step3 Intermediate3 Enaminone Step3->Intermediate3 Step4 Cyclization with Guanidine Intermediate3->Step4 Intermediate4 Tosyl-Protected Meridianin Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End Meridianin Derivative Step5->End MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Incubate (24h) Start->Step1 Step2 Add this compound derivatives Step1->Step2 Step3 Incubate (e.g., 48h) Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate (4h) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance (e.g., 570 nm) Step6->Step7 End Calculate cell viability and IC50 Step7->End

References

An In-depth Technical Guide on the Potential Therapeutic Areas for Meridine Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Meridine" did not yield information on a specific therapeutic agent. However, "this compound" is a known polycyclic alkaloid derived from the marine sponge Corticium sp., which has demonstrated antifungal activity by inhibiting nucleic acid biosynthesis.[1] Given the context of therapeutic research and potential phonetic similarities, this guide will focus on Meperidine , a synthetic opioid analgesic, as a likely subject of interest for researchers, scientists, and drug development professionals. This document will proceed under the assumption that "this compound" was a likely misspelling of "Meperidine." Meperidine is used for managing moderate to severe pain.[2][3]

Core Mechanism of Action

Meperidine is a synthetic opioid that primarily acts as an agonist at the μ-opioid receptors in the central nervous system (CNS).[2][3][4] This binding action is similar to that of other opioids like morphine.[3] It also exhibits some activity at the κ-opioid receptors.[2][3] By binding to these receptors, meperidine alters the perception of pain, producing analgesia.[2]

The activation of μ-opioid receptors by meperidine initiates a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi).[5][6] Upon agonist binding, the Gα and Gβγ subunits of the G-protein dissociate.[5][6] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate G-protein-gated inward rectifying potassium channels.[5][6] This collective action results in a reduction of neuronal excitability and the inhibition of neurotransmitter release, including substance P, GABA, dopamine (B1211576), acetylcholine, and noradrenaline, which are involved in pain transmission.[4]

Additionally, meperidine has local anesthetic effects due to its interaction with sodium ion channels and can produce stimulant effects by inhibiting the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).[3]

Potential Therapeutic Areas

The primary and well-established therapeutic area for meperidine is the management of moderate to severe pain.[2][3]

Established and Potential Therapeutic Applications of Meperidine:

Therapeutic AreaRationale and Clinical Use
Acute Pain Management Used for the relief of moderate to severe pain, including postoperative pain and the pain of labor.[2][3] It has a rapid onset of action, which is advantageous in acute settings.[2]
Adjunct to Anesthesia Employed as an adjunct medication in anesthesia.[2][3]
Treatment of Shivering Meperidine is used to treat shivering, a therapeutic effect that may be mediated by its action on κ-opioid receptors.[3]

Signaling Pathways

The primary signaling pathway modulated by meperidine is the opioid receptor signaling cascade, a classic example of GPCR signaling.

G-protein Dependent Signaling Pathway

Upon meperidine binding to the μ-opioid receptor, the associated inhibitory G-protein (Gi) is activated. This leads to the dissociation of the Gαi and Gβγ subunits.[5][6]

  • Gαi Subunit: Inhibits adenylyl cyclase, reducing the production of cAMP from ATP.[6][7] This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

  • Gβγ Subunit: Modulates ion channel activity by inhibiting N- and L-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6] The inhibition of calcium influx and the efflux of potassium hyperpolarizes the neuron, reducing its excitability.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Meperidine Meperidine MOR μ-Opioid Receptor (GPCR) Meperidine->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_channel ↓ Ca²⁺ Influx (N/L-type Channels) G_protein->Ca_channel Gβγ inhibits K_channel ↑ K⁺ Efflux (GIRK Channels) G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Excitability ↓ Neuronal Excitability PKA->Neuronal_Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability

G-protein dependent signaling pathway of Meperidine.
β-Arrestin Mediated Signaling and Receptor Regulation

Following prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor.[5] This phosphorylation promotes the binding of β-arrestin proteins.[5][8] β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and facilitates receptor internalization via clathrin-coated pits, which can lead to receptor downregulation or recycling.[7][8]

Beta_Arrestin_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Regulation Agonist_MOR Agonist-Bound μ-Opioid Receptor GRK GRK Agonist_MOR->GRK Recruits Phospho_MOR Phosphorylated MOR GRK->Phospho_MOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruits Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Mediates Internalization Receptor Internalization (Clathrin-mediated) Beta_Arrestin->Internalization Mediates

β-Arrestin mediated receptor regulation.

Experimental Protocols

Studying the effects of meperidine involves a range of in vitro and in vivo experimental protocols designed to characterize its binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity of meperidine for opioid receptors.

  • Objective: To quantify the equilibrium dissociation constant (Kd) of meperidine for μ-, δ-, and κ-opioid receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors).

    • Add increasing concentrations of unlabeled meperidine to compete with the radioligand for binding.

    • After incubation to reach equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membrane Homogenates start->prep incubate Incubate Membranes with Radioligand and Meperidine prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of meperidine in activating G-proteins coupled to opioid receptors.

  • Methodology:

    • Use cell membrane preparations expressing the opioid receptor.

    • Incubate the membranes with increasing concentrations of meperidine in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data as a function of meperidine concentration to determine EC50 and Emax values.

In Vivo Analgesia Models

Animal models are used to assess the analgesic properties of meperidine.

  • Objective: To evaluate the antinociceptive effects of meperidine in response to thermal or mechanical stimuli.

  • Common Models:

    • Hot Plate Test: A mouse or rat is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured after administration of meperidine or a vehicle.

    • Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured.

  • Procedure:

    • Establish a baseline response latency for each animal.

    • Administer meperidine via a relevant route (e.g., subcutaneous, intraperitoneal).

    • Measure the response latency at various time points after drug administration.

    • Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.

Quantitative Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for meperidine. Note that specific binding affinities (Ki) can vary depending on the experimental conditions.

ParameterValueDescription
Mechanism of Action μ-opioid receptor agonistPrimary target for analgesic effects.[2][3][4]
Bioavailability (Oral) ~50%Percentage of the orally administered dose that reaches systemic circulation.[3]
Protein Binding 65-75%The extent to which meperidine binds to proteins in the blood plasma.[2]
Metabolism Hepatic (CYP3A4, CYP2B6)Primarily metabolized in the liver to normeperidine, an active metabolite.[2][3]
Elimination Half-Life 2.5 - 4 hoursThe time it takes for the plasma concentration of meperidine to reduce by half.[2]
Normeperidine Half-Life ~20.6 hoursThe active metabolite has a significantly longer half-life, which can lead to accumulation and toxicity.[3]
Maximum Daily Dose < 600 mg/24 hoursRecommended maximum dose to avoid toxicity, especially from normeperidine accumulation.[3]

Conclusion and Future Directions

Meperidine is a well-characterized synthetic opioid with a clear mechanism of action and established therapeutic uses in pain management. However, its clinical utility is limited by its pharmacokinetic profile, particularly the production of the toxic metabolite normeperidine, which can cause CNS excitability and seizures.[9]

Future research in this area could focus on:

  • Developing Biased Agonists: Designing ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which may reduce adverse effects like respiratory depression.[10]

  • Investigating Allosteric Modulators: Exploring compounds that bind to allosteric sites on the opioid receptor to modulate the effects of meperidine, potentially improving its therapeutic index.

  • Pharmacogenomic Studies: Identifying genetic variations in metabolic enzymes (e.g., CYP2B6) that influence the conversion of meperidine to normeperidine, allowing for more personalized dosing strategies.

This guide provides a foundational overview for researchers interested in the pharmacology of meperidine. A thorough understanding of its mechanisms, therapeutic potential, and limitations is crucial for both clinical application and the development of safer and more effective analgesics.

References

Initial Screening of Meridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a polycyclic aromatic alkaloid isolated from the marine sponge Corticium sp., has emerged as a compound of significant interest in drug discovery due to its notable antifungal and antitumor properties. As a member of the pyridoacridine class of alkaloids, this compound's planar structure allows it to interact with nucleic acids, forming the basis of its bioactivity. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, detailing its effects, the experimental protocols used for its characterization, and the putative signaling pathways it modulates.

Antifungal Activity

This compound has demonstrated potent activity against several fungal pathogens. Initial screenings have focused on its inhibitory effects on growth and the elucidation of its mechanism of action.

Quantitative Antifungal Data

The antifungal efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal StrainMIC (µg/mL)
Candida albicans3.1[1]
Cryptococcus neoformansActivity Observed
Trichophyton mentagrophytesActivity Observed
Epidermophyton floccosumActivity Observed
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The MIC of this compound against fungal strains is determined using a broth microdilution method based on established protocols.

Objective: To determine the minimum concentration of this compound that inhibits the growth of a specific fungal strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: The fungal culture is diluted in the broth medium to achieve a standardized final concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation: Each well containing the this compound dilution is inoculated with the fungal suspension. Control wells containing only the medium (sterility control) and medium with the fungal suspension (growth control) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Action: Inhibition of Nucleic Acid Biosynthesis

Studies into this compound's antifungal mechanism have revealed its ability to inhibit the synthesis of nucleic acids in fungal cells.[2][3]

Experimental Protocol: Nucleic Acid Biosynthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of radiolabeled precursors into DNA and RNA.

Objective: To determine if this compound inhibits the synthesis of nucleic acids in fungal cells.

Materials:

  • Fungal cell culture

  • This compound at various concentrations

  • Radiolabeled precursors: [³H]uridine (for RNA synthesis) and [³H]thymidine (for DNA synthesis)

  • Scintillation counter and vials

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Cell Culture and Treatment: Fungal cells are grown to mid-log phase and then incubated with different concentrations of this compound for a defined period.

  • Radiolabeling: A pulse of [³H]uridine or [³H]thymidine is added to the cell cultures, and incubation is continued for a short period (e.g., 60 minutes) to allow for incorporation into newly synthesized nucleic acids.

  • Precipitation of Macromolecules: The incubation is stopped by the addition of cold TCA. This precipitates the macromolecules, including DNA and RNA, while unincorporated precursors remain in solution.

  • Filtration and Washing: The TCA-precipitated material is collected by vacuum filtration onto glass fiber filters. The filters are washed with cold TCA and ethanol (B145695) to remove any remaining unincorporated radiolabel.

  • Quantification: The radioactivity retained on the filters, which is proportional to the amount of newly synthesized nucleic acid, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of nucleic acid synthesis is calculated by comparing the radioactivity in this compound-treated cells to that in untreated control cells.

Antitumor Activity

This compound belongs to the pyridoacridine class of marine alkaloids, which are known for their cytotoxic effects against various cancer cell lines.

Quantitative Antitumor Data

The antitumor activity of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. While a study by Dufour et al. (2001) tested this compound against 12 human cancer cell lines, the specific IC50 values are not publicly available in the accessed literature. For illustrative purposes, the following table presents representative IC50 values for a closely related and well-studied pyridoacridine alkaloid, Ascididemin, to demonstrate the typical potency of this class of compounds.

Cancer Cell LineHistopathological TypeAscididemin IC50 (µM)
A549Lung CarcinomaNoteworthy Activity
HT-29Colon Adenocarcinoma0.12
K-562Chronic Myelogenous Leukemia0.08
U-937Histiocytic Lymphoma0.04
SK-MEL-28Malignant Melanoma0.15

Note: This data is for Ascididemin and is intended to be representative of the activity of pyridoacridine alkaloids. A study on a regioisomer of this compound showed noteworthy activity against the A-549 human lung carcinoma cell line.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The IC50 values of this compound against cancer cell lines can be determined using various cell viability assays, with the MTT assay being a common method.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50%.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The cytotoxic effects of this compound and other pyridoacridine alkaloids are mediated through their interaction with fundamental cellular processes, leading to the activation of specific signaling pathways that culminate in cell death.

Proposed Mechanism of Antitumor Action

The primary mechanism of action for pyridoacridine alkaloids involves direct interaction with DNA. This interaction triggers a cascade of cellular events leading to apoptosis.

This compound This compound Intercalation DNA Intercalation This compound->Intercalation ROS Reactive Oxygen Species (ROS) Production This compound->ROS TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition DNA Nuclear DNA Intercalation->DNA DNA_Damage DNA Damage (Double-Strand Breaks) Intercalation->DNA_Damage ROS->DNA_Damage TopoII Topoisomerase II TopoII_Inhibition->TopoII TopoII_Inhibition->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of this compound's antitumor activity.

Apoptosis Induction Pathway

The DNA damage induced by this compound is a potent trigger for apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves the activation of a cascade of caspases, the executioners of apoptosis.

DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflows

The initial screening of a bioactive compound like this compound follows a structured workflow to characterize its activity and mechanism of action.

General Workflow for Bioactivity Screening

This diagram illustrates the typical progression from compound isolation to the identification of its biological effects.

Isolation Isolation of this compound from Marine Sponge Structure Structure Elucidation Isolation->Structure Primary_Screening Primary Bioactivity Screening (e.g., Antifungal, Antitumor) Structure->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Dose_Response Dose-Response Studies (MIC, IC50) Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies Dose_Response->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Lead_Opt Lead Optimization Pathway->Lead_Opt

Caption: General workflow for this compound bioactivity screening.

Conclusion

The initial screening of this compound has established it as a promising bioactive compound with both antifungal and antitumor potential. Its mechanism of action, centered on the inhibition of nucleic acid synthesis and the induction of DNA damage-mediated apoptosis, provides a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide offer a framework for the continued evaluation of this compound and its analogues as potential therapeutic agents. Future research should focus on obtaining a complete profile of its cytotoxicity against a broader range of cancer cell lines and a deeper elucidation of the specific signaling pathways it modulates to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Meridine Compound Class and its Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Class: Meridine

This compound is a marine-derived alkaloid belonging to the pyridoacridine class of compounds.[1][2] These compounds are characterized by a planar pentacyclic aromatic skeleton, which is responsible for their biological activity. The core structure of this compound is 12-hydroxy-8H-benzo[b]pyrido[4,3,2-de][1][3]phenanthrolin-8-one. Pyridoacridine alkaloids, including this compound and its analogues, have garnered significant interest in the field of oncology due to their potent antitumor properties.[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the this compound compound class and other pyridoacridine alkaloids is the inhibition of DNA topoisomerase II and intercalation into DNA.[4] This disruption of essential cellular processes ultimately leads to the induction of apoptosis, or programmed cell death.

DNA Intercalation and Topoisomerase II Inhibition:

The planar structure of this compound and its analogues allows them to insert themselves between the base pairs of DNA, a process known as intercalation. This binding distorts the DNA double helix, interfering with DNA replication and transcription. Furthermore, these compounds inhibit the catalytic activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[4] By stabilizing the covalent complex between topoisomerase II and DNA, these alkaloids lead to the accumulation of double-strand breaks, a potent trigger for apoptosis.

Apoptotic Signaling Pathway:

While the precise downstream signaling cascade for this compound is not fully elucidated, studies on the closely related pyridoacridine alkaloid, ascididemin (B1665191), provide a well-supported model for the induced apoptotic pathway. This pathway is initiated by DNA damage and proceeds through the activation of a caspase cascade, involving both initiator and effector caspases, and is routed through the mitochondria.

The key steps in this proposed signaling pathway are:

  • Induction of DNA Damage: this compound analogues intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks.

  • Activation of Initiator Caspase-2: This DNA damage signals the activation of caspase-2.

  • JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is activated upstream of the mitochondria.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated caspase-2 and JNK signaling converge on the mitochondria, leading to the release of pro-apoptotic factors such as cytochrome c.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

  • Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Effector caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Meridine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Meridine_Analogue This compound Analogue DNA DNA Meridine_Analogue->DNA Intercalation Topoisomerase_II Topoisomerase II Meridine_Analogue->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes cleavage complex Caspase-2_inactive Pro-Caspase-2 DNA_Damage->Caspase-2_inactive JNK JNK DNA_Damage->JNK Caspase-2_active Activated Caspase-2 Caspase-2_inactive->Caspase-2_active Mitochondrion_node Mitochondrial Outer Membrane Permeabilization Caspase-2_active->Mitochondrion_node JNK->Mitochondrion_node Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apoptosome Caspase-9_active Activated Caspase-9 Apoptosome->Caspase-9_active Caspase-9_inactive Pro-Caspase-9 Caspase-9_inactive->Apoptosome Caspase-3_inactive Pro-Caspase-3 Caspase-9_active->Caspase-3_inactive Caspase-3_active Activated Caspase-3 Caspase-3_inactive->Caspase-3_active Apoptosis Apoptosis Caspase-3_active->Apoptosis Mitochondrion_node->Cytochrome_c

Caption: Proposed apoptotic signaling pathway induced by this compound analogues.

Structure-Activity Relationship and Biological Data

A study by Delfourne et al. (2001) systematically synthesized and evaluated 24 analogues of this compound, providing valuable insights into their structure-activity relationships (SAR).[2] The in vitro antitumor activity of these compounds was assessed against a panel of 12 human cancer cell lines.

Table 1: In Vitro Antitumor Activity (IC50, µM) of this compound and its Analogues

CompoundR1R2R3R4Mean IC50 (µM) across 12 cell lines
This compound HHHH>1
13a ClHHH0.1 - 1
13b BrHHH0.01 - 0.1
13c IHHH0.1 - 1
13d FHHH1 - 10
13e OMeHHH0.01 - 0.1
13f OBnHHH0.1 - 1
13g NMe2HHH>10
14a HClHH0.1 - 1
14b HBrHH0.01 - 0.1
14c HIHH0.1 - 1
14d HFHH1 - 10
14e HOMeHH0.01 - 0.1
14f HOBnHH0.1 - 1
14g HNMe2HH>10
12a HHClH1 - 10
12b HHBrH1 - 10
12c HHIH>10
12i HHHOMe1 - 10
12j HHOMeH1 - 10
13j OMeOMeHH0.1 - 1
13k HHOMeOMe1 - 10
14j HOMeOMeH0.1 - 1
14k HHOMeOMe1 - 10

Note: The exact IC50 values for each of the 12 cell lines can be found in the original publication by Delfourne et al., J. Med. Chem. 2001, 44 (20), pp 3275–3282. The table above presents a summary of the mean IC50 ranges.

The SAR study revealed that substitution on the A ring of the this compound core significantly influences the antitumor activity. Halogenation, particularly with bromine (compounds 13b and 14b ), and the introduction of a methoxy (B1213986) group (compounds 13e and 14e ) led to a marked increase in potency compared to the parent this compound compound.[2] Conversely, the presence of a dimethylamino group (compounds 13g and 14g ) was detrimental to the activity.

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of this compound and its analogues is based on a hetero-Diels-Alder reaction between a quinoline-5,8-dione derivative and an o-nitro- or o-trifluoroacetamidocinnamaldehyde-dimethylhydrazone.[2] The resulting adduct is then aromatized, and subsequent functional group manipulations and cyclization yield the final pentacyclic pyridoacridine core.

General Procedure:

  • Diels-Alder Reaction: A solution of the appropriate quinoline-5,8-dione and the cinnamaldehyde (B126680) derivative in a suitable solvent (e.g., acetonitrile) is heated under reflux in the presence of acetic anhydride.

  • Aromatization: The crude Diels-Alder adduct is treated with 10% palladium on carbon in toluene (B28343) at reflux to effect aromatization.

  • Deprotection and Cyclization: The nitro or trifluoroacetamido group is reduced (e.g., catalytic hydrogenation) or hydrolyzed (acidic or alkaline conditions), respectively, to yield an amino group which undergoes in situ cyclization to form the final pentacyclic this compound analogue.

For detailed experimental procedures, including specific reaction conditions and characterization data for each analogue, please refer to the experimental section of Delfourne et al., J. Med. Chem. 2001, 44 (20), pp 3275–3282.

Meridine_Synthesis_Workflow Start Quinoline-5,8-dione + Cinnamaldehyde derivative Step1 Hetero-Diels-Alder Reaction Start->Step1 Step2 Aromatization (Pd/C) Step1->Step2 Step3 Deprotection and Cyclization Step2->Step3 End This compound Analogue Step3->End

Caption: General synthetic workflow for this compound analogues.

In Vitro Antitumor Activity Assay (MTT Assay)

The in vitro antitumor activity of the this compound analogues is determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogues (typically ranging from 10⁻⁴ to 10¹ µM) for a specified incubation period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Topoisomerase II Inhibition Assay

The ability of this compound analogues to inhibit topoisomerase II can be assessed using a DNA decatenation assay.

Protocol:

  • Reaction Setup: A reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, human topoisomerase II, and the test compound at various concentrations is prepared in an appropriate assay buffer.

  • Enzyme Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a set time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.

  • Visualization and Analysis: The DNA bands are visualized by staining with ethidium (B1194527) bromide. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the origin of the gel, as the enzyme is unable to release the decatenated DNA circles.

DNA Intercalation Assay

The DNA intercalating ability of this compound analogues can be evaluated by monitoring the change in the melting temperature (Tm) of DNA or through a competitive displacement assay with a known intercalator like ethidium bromide.

Protocol (Ethidium Bromide Displacement Assay):

  • Complex Formation: A solution of calf thymus DNA (ctDNA) and ethidium bromide is prepared in a suitable buffer, allowing for the formation of a fluorescent DNA-ethidium bromide complex.

  • Compound Titration: The this compound analogue is incrementally added to the DNA-ethidium bromide solution.

  • Fluorescence Measurement: The fluorescence emission of the solution is measured after each addition of the test compound.

  • Analysis: A decrease in the fluorescence intensity indicates that the this compound analogue is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.

Conclusion

The this compound class of marine pyridoacridine alkaloids represents a promising scaffold for the development of novel antitumor agents. Their mechanism of action, involving DNA intercalation and topoisomerase II inhibition, leads to the induction of apoptosis in cancer cells. Structure-activity relationship studies have identified key structural modifications that can significantly enhance their cytotoxic potency. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new this compound analogues, facilitating further research and development in this important area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Marine-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an overview of the synthesis and purification methods relevant to a class of marine-derived alkaloids. Initial searches for "Meridine" did not yield specific, detailed synthesis and purification protocols. This compound is a polycyclic alkaloid isolated from the marine sponge Corticium sp. and has been noted for its antifungal activity, particularly against Candida albicans and Cryptococcus neoformans, by inhibiting nucleic acid biosynthesis.[1] Its chemical formula is C₁₈H₉N₃O₂, and it is identified by CAS number 129722-90-3.[2][3]

Given the limited availability of synthetic procedures for this compound, this document will focus on the synthesis and purification of a related and well-documented class of marine indole (B1671886) alkaloids known as Meridianins . These compounds were first isolated from the Antarctic tunicate Aplidium meridianum.[4][5] Meridianins are characterized by an indole framework linked to a 2-aminopyrimidine (B69317) moiety and have demonstrated a wide range of pharmacological activities, including the inhibition of various protein kinases and anticancer properties.[4][6] The methodologies described for Meridianins can provide valuable insights and a starting point for researchers interested in the synthesis of related marine alkaloids.

Part 1: Synthesis of Meridianin Analogues

Several synthetic strategies have been developed for the synthesis of Meridianin analogues. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Common Synthetic Strategies for Meridianins

Synthetic StrategyDescriptionKey AdvantagesReference
Bredereck Protocol A widely used method that involves the reaction of N-protected 3-acylindoles with dimethylformamide dimethylacetal (DMF-DMA) to form enaminones, followed by cyclization with guanidine (B92328) to construct the 2-aminopyrimidine ring.Convenient for synthesizing Meridianin C, D, G, and their derivatives. Suitable for large-scale preparation.[4]
Cross-Coupling Reactions Suzuki or Stille coupling reactions are employed to connect an indole derivative with a pyrimidine (B1678525) moiety. For example, the coupling of an indolyl boronic acid with a 4-chloropyrimidine.Offers a straightforward two-step synthesis for certain Meridianins like D and G.[7]
Conversion of 3-cyanoacetyl indole This method utilizes a 3-cyanoacetyl indole precursor which undergoes cyclization to form the pyrimidine ring.Provides an alternative route to the pyrimidine core.[4]
Alkenylation and Condensation of Indoles Involves the alkenylation of an indole followed by a condensation reaction to build the heterocyclic system.Offers versatility in introducing substituents.[4]
Indolization of Nitro-soarenes A method that constructs the indole ring system from a nitro-soarene precursor.Useful for building the core indole structure from aromatic precursors.[4]
Experimental Protocol: Synthesis of Meridianin Analogues via the Bredereck Protocol

This protocol is a generalized procedure based on the widely used Bredereck method for synthesizing Meridianin C, D, and G analogues.

Step 1: N-Protection of the Indole Ring

  • Dissolve the starting indole in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add a solution of sodium hydroxide (B78521) (NaOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄N⁺HSO₄⁻).

  • Add tosyl chloride (TsCl) portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and purify the N-tosyl-indole by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation at C-3

  • Dissolve the N-tosyl-indole in CH₂Cl₂ and cool in an ice bath.

  • Add aluminum chloride (AlCl₃) followed by the dropwise addition of acetyl chloride (Ac₂O).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting 3-acetyl-N-tosyl-indole.

Step 3: Formation of the Enaminone

  • Reflux the 3-acetyl-N-tosyl-indole with dimethylformamide dimethylacetal (DMF-DMA) in anhydrous dimethylformamide (DMF).

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude enaminone.

Step 4: Cyclization to form the 2-Aminopyrimidine Ring

  • Prepare a solution of sodium ethoxide (EtONa) in ethanol (B145695) (EtOH).

  • Add guanidine hydrochloride to the ethoxide solution and stir.

  • Add a solution of the crude enaminone in EtOH to the reaction mixture.

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction, neutralize, and extract the product.

Step 5: N-Deprotection

  • The final N-tosyl deprotection can be achieved by treating the product with a suitable base like sodium hydroxide in a protic solvent to yield the target Meridianin analogue.[7]

G A Starting Indole B N-Protection (TsCl, NaOH) A->B C N-Tosyl-Indole B->C D Friedel-Crafts Acylation (Ac₂O, AlCl₃) C->D E 3-Acetyl-N-Tosyl-Indole D->E F Enaminone Formation (DMF-DMA) E->F G Enaminone F->G H Cyclization (Guanidine, EtONa) G->H I Protected Meridianin H->I J N-Deprotection (NaOH) I->J K Final Meridianin Analogue J->K

Caption: A general workflow for the purification of synthetic Meridianin analogues.

Signaling Pathways and Biological Activity

Meridianins have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Their inhibitory activity makes them promising candidates for the development of therapeutic agents, particularly in oncology.

Kinase Inhibition by Meridianins

Kinase TargetBiological RelevanceReference
Cyclin-Dependent Kinases (CDKs) Regulate cell cycle progression. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]
Glycogen Synthase Kinase-3 (GSK-3α/β) Involved in metabolism, cell proliferation, and apoptosis. Dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[4]
Dual-specificity tyrosine-regulated kinase 1A (Dyrk1A) Implicated in neurodevelopment and neurodegenerative diseases such as Alzheimer's.[4]
Casein Kinase 1 (CK1δ/ε) Plays a role in circadian rhythms, cell cycle control, and Wnt signaling.[4]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

G cluster_0 Cellular Signaling Meridianin Meridianin Kinase Protein Kinase (e.g., CDK, GSK-3) Meridianin->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Simplified pathway showing how Meridianins can induce apoptosis by inhibiting protein kinases.

Disclaimer: The provided protocols are generalized and may require optimization for specific Meridianin analogues and reaction scales. Researchers should consult the primary literature and exercise appropriate safety precautions when handling all chemicals.

References

Application Notes and Protocols for Testing Meridine Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a polycyclic alkaloid first isolated from the marine sponge Corticium sp.[1] Preclinical studies have demonstrated its potential as an antifungal agent, exhibiting activity against a range of pathogenic yeasts and filamentous fungi. The primary mechanism of action of this compound is the inhibition of nucleic acid biosynthesis, a pathway essential for fungal cell growth and proliferation.[1]

These application notes provide a comprehensive set of protocols for the in vitro and in vivo evaluation of this compound's antifungal properties. The following sections detail methodologies for determining antifungal susceptibility, assessing the mechanism of action, evaluating cytotoxicity against mammalian cells, and conducting preliminary in vivo efficacy studies.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables should be populated with experimentally derived values.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicansData to be determinedData to be determined
Cryptococcus neoformansData to be determinedData to be determined
Trichophyton mentagrophytesData to be determinedData to be determined
Epidermophyton floccosumData to be determinedData to be determined

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineIC50 (µg/mL)
Human embryonic kidney cells (HEK293)Data to be determined
Human lung fibroblast cells (MRC-5)Data to be determined

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

a. Minimum Inhibitory Concentration (MIC) Assay

  • Fungal Strain Preparation:

    • Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) and incubate at 35°C until sufficient growth is achieved.

    • Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL for yeasts and 0.4 - 5 x 10⁴ CFU/mL for filamentous fungi.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

b. Minimum Fungicidal Concentration (MFC) Assay

  • Following the MIC determination, subculture 10 µL from each well that shows growth inhibition onto drug-free agar plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Mechanism of Action: Nucleic Acid Biosynthesis Inhibition Assay

This protocol utilizes the incorporation of radiolabeled precursors to assess the inhibition of DNA and RNA synthesis.

  • Fungal Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

    • Harvest the cells by centrifugation, wash with sterile buffer, and resuspend in fresh medium to a defined cell density.

  • Inhibition Assay:

    • Aliquot the fungal cell suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound to the tubes and incubate for a predetermined period (e.g., 1-2 hours).

    • Add a radiolabeled precursor to each tube:

      • For RNA synthesis: [³H]uracil or [³H]uridine.

      • For DNA synthesis: [³H]thymidine (note: some fungi lack the thymidine (B127349) salvage pathway; in such cases, other precursors like [³H]deoxyadenosine may be necessary).

    • Incubate for a short period (e.g., 30-60 minutes) to allow for precursor incorporation.

  • Measurement of Incorporation:

    • Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

    • Collect the precipitated macromolecules (including DNA and RNA) by filtration through glass fiber filters.

    • Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated precursors.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of nucleic acid synthesis at each this compound concentration compared to the untreated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.

  • Cell Culture:

    • Culture mammalian cell lines (e.g., HEK293, MRC-5) in appropriate medium supplemented with fetal bovine serum in 96-well plates.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Treatment:

    • Expose the cells to serial dilutions of this compound for 24-48 hours.

    • Include a vehicle control (solvent alone) and an untreated control.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability at each this compound concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

In Vivo Antifungal Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Animal Model:

    • Use immunocompromised mice (e.g., cyclophosphamide-induced neutropenic mice).

    • Infect the mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment:

    • Administer this compound to the infected mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at various dose levels.

    • Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., fluconazole).

    • Administer treatment for a specified duration (e.g., 5-7 days).

  • Outcome Measures:

    • Survival: Monitor the survival of the mice daily.

    • Fungal Burden: At the end of the treatment period, euthanize the mice and aseptically remove target organs (e.g., kidneys, spleen).

    • Homogenize the organs and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

    • Express the fungal burden as log10 CFU per gram of tissue.

  • Data Analysis:

    • Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.

    • Compare the fungal burden in the organs of the different treatment groups using appropriate statistical tests.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Antifungal Testing cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC_MFC Antifungal Susceptibility (MIC & MFC) MoA Mechanism of Action (Nucleic Acid Synthesis) MIC_MFC->MoA Active Compound Cytotoxicity Cytotoxicity Assay (MTT) MIC_MFC->Cytotoxicity Active Compound Efficacy Efficacy Study (Murine Model) MoA->Efficacy Confirmed MoA Cytotoxicity->Efficacy Acceptable Safety Profile Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Start Start Start->MIC_MFC Primary Screening

Caption: Workflow for testing this compound antifungal activity.

Fungal_Nucleic_Acid_Synthesis Simplified Fungal Nucleic Acid Biosynthesis Pathway cluster_purine Purine Biosynthesis cluster_pyrimidine Pyrimidine Biosynthesis PRPP_P PRPP IMP IMP PRPP_P->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Ribonucleotides Ribonucleotides (ATP, GTP, CTP, UTP) AMP->Ribonucleotides GMP->Ribonucleotides Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Orotate Orotate Carbamoyl_Phosphate->Orotate Multiple Steps UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP UTP->Ribonucleotides CTP->Ribonucleotides Deoxyribonucleotides Deoxyribonucleotides (dATP, dGTP, dCTP, dTTP) Ribonucleotides->Deoxyribonucleotides Ribonucleotide Reductase RNA_Polymerase RNA Polymerase Ribonucleotides->RNA_Polymerase DNA_Polymerase DNA Polymerase Deoxyribonucleotides->DNA_Polymerase RNA RNA RNA_Polymerase->RNA DNA DNA DNA_Polymerase->DNA This compound This compound This compound->RNA_Polymerase This compound->DNA_Polymerase

Caption: Fungal nucleic acid biosynthesis pathway and this compound's target.

References

Application Notes and Protocols for the Use of Meridine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a polycyclic alkaloid of marine origin, isolated from the sponge Corticium sp. It has demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. The primary mechanism of action of this compound is the inhibition of nucleic acid biosynthesis, making it a compound of interest for the development of novel antifungal therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antifungal efficacy, cytotoxicity, and mechanism of action.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for clear and comparative data analysis.

Table 1: Antifungal Activity of this compound

Fungal StrainAssay TypeEndpointThis compound Concentration (µg/mL)Positive Control (Name & Conc.)Result
Candida albicans (e.g., ATCC 10231)Broth MicrodilutionMICUser-defined rangee.g., Amphotericin B (range)User data
Cryptococcus neoformans (e.g., H99)Broth MicrodilutionMICUser-defined rangee.g., Fluconazole (range)User data
Other Fungal StrainBroth MicrodilutionMICUser-defined rangeUser-definedUser data

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity of this compound on Mammalian Cells

Mammalian Cell LineAssay TypeIncubation Time (hrs)This compound Concentration (µM)Positive Control (Name & Conc.)IC50 (µM)
e.g., HEK293MTT Assay24, 48, 72User-defined rangee.g., Doxorubicin (range)User data
e.g., HepG2MTT Assay24, 48, 72User-defined rangee.g., Doxorubicin (range)User data
Other Cell LineUser-definedUser-definedUser-defined rangeUser-definedUser data

IC50: Half-maximal Inhibitory Concentration

Table 3: Inhibition of Nucleic Acid Synthesis by this compound

Fungal StrainRadiolabeled PrecursorThis compound Concentration (µg/mL)Incubation Time (hrs)% Inhibition of Incorporation
Candida albicanse.g., [³H]-UridineUser-defined rangeUser-definedUser data
Cryptococcus neoformanse.g., [³H]-UridineUser-defined rangeUser-definedUser data

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are crucial for obtaining reproducible results. As a pyridoacridine alkaloid, this compound is expected to have low aqueous solubility.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing a high-concentration stock solution.

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a stock concentration of, for example, 10 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Note on Usage in Cell Culture: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.5%). It is advisable to perform a vehicle control (media with the same final concentration of DMSO) in all experiments. If precipitation occurs upon dilution, further optimization of the stock concentration or the use of a co-solvent may be necessary.

Antifungal Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

  • Materials:

    • Fungal strains (Candida albicans, Cryptococcus neoformans)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well flat-bottom microplates

    • This compound stock solution

    • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

    • Sterile saline or PBS

    • Spectrophotometer or microplate reader

  • Protocol:

    • Inoculum Preparation:

      • Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

      • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

    • Drug Dilution:

      • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should be wide enough to determine the MIC (e.g., 0.03 - 16 µg/mL).

      • Prepare similar dilutions for the positive control antifungal.

    • Assay Plate Setup:

      • Add 100 µL of the appropriate this compound dilution to the wells of the assay plate.

      • Add 100 µL of the fungal inoculum to each well.

      • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubation:

      • Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination:

      • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm).

Cytotoxicity Assay on Mammalian Cells: MTT Assay

This assay determines the effect of this compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

    • Sterile 96-well flat-bottom microplates

    • This compound stock solution

    • Positive control cytotoxic agent (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

      • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound.

      • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Incubation:

      • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

    • MTT Addition and Solubilization:

      • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

      • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Nucleic Acid Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the incorporation of radiolabeled precursors into nucleic acids in fungal cells.

  • Materials:

    • Fungal strain (Candida albicans or Cryptococcus neoformans)

    • Appropriate growth medium (e.g., Yeast Nitrogen Base with glucose)

    • Radiolabeled precursor (e.g., [³H]-Uridine for RNA synthesis or [³H]-Thymidine for DNA synthesis)

    • This compound stock solution

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation fluid and a scintillation counter

  • Protocol:

    • Cell Culture and Treatment:

      • Grow the fungal cells to the mid-logarithmic phase in the appropriate medium.

      • Aliquot the cell suspension into tubes.

      • Add various concentrations of this compound to the tubes and incubate for a short period (e.g., 1-2 hours) at 35°C.

    • Radiolabeling:

      • Add the radiolabeled precursor (e.g., 1 µCi/mL of [³H]-Uridine) to each tube.

      • Incubate for an additional period (e.g., 1-2 hours) to allow for incorporation.

    • Harvesting and Washing:

      • Stop the incorporation by adding cold TCA to a final concentration of 5-10%.

      • Incubate on ice for 30 minutes to precipitate macromolecules.

      • Collect the precipitate by vacuum filtration onto glass fiber filters.

      • Wash the filters with cold TCA and then with ethanol.

    • Measurement of Radioactivity:

      • Dry the filters and place them in scintillation vials with scintillation fluid.

      • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition of precursor incorporation for each this compound concentration compared to the untreated control.

Mandatory Visualizations

Meridine_Signaling_Pathway This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Enters cell Nucleic_Acid_Biosynthesis Nucleic Acid Biosynthesis (DNA/RNA Synthesis) This compound->Nucleic_Acid_Biosynthesis Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition Nucleic_Acid_Biosynthesis->Fungal_Growth_Inhibition Leads to

Caption: Proposed signaling pathway for this compound's antifungal activity.

Meridine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilution of this compound Prep_this compound->Serial_Dilution Prep_Cells Prepare Fungal/Mammalian Cell Suspension Treatment Treat Cells with this compound (96-well plate) Prep_Cells->Treatment Serial_Dilution->Treatment Incubation Incubate (24-72h) Treatment->Incubation Readout Measure Readout (OD, Fluorescence, etc.) Incubation->Readout Data_Analysis Calculate MIC/IC50 Readout->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

Elucidating the Mechanism of Action of Meridianins: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridianins are a family of indole (B1671886) alkaloids first isolated from the marine tunicate Aplidium meridianum. These compounds have garnered significant interest in the scientific community due to their potent biological activities, particularly as inhibitors of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making meridianins and their derivatives promising candidates for therapeutic development.[3][4]

This document provides detailed application notes and experimental protocols for studying the mechanism of action of meridianins. It is intended to guide researchers in investigating the cellular and molecular effects of these compounds, with a focus on their kinase inhibitory properties, impact on cell viability, and induction of apoptosis and cell cycle arrest.

Mechanism of Action of Meridianins

Meridianins exert their biological effects primarily by inhibiting the activity of a range of protein kinases.[1] They are known to target several key kinases involved in cell cycle progression and signaling pathways, including:

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, meridianins can halt the cell cycle, preventing cancer cell proliferation.[1][3]

  • Glycogen Synthase Kinase-3 (GSK-3): Inhibition of GSK-3 is linked to various cellular processes, including apoptosis and modulation of signaling pathways relevant to neurodegenerative diseases.[1][3]

  • JAK/STAT Pathway: Certain meridianin derivatives have been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often hyperactivated in cancer.[5] This inhibition can lead to decreased expression of downstream targets that promote cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-XL.[5]

  • Other Kinases: Meridianins have also been shown to inhibit other kinases such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and casein kinase 1 (CK1).[2][6]

The inhibition of these kinases by meridianins can lead to several downstream cellular consequences, including:

  • Induction of Apoptosis: Meridianins can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often mediated through the activation of caspases 9 and 3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[7][8]

  • Cell Cycle Arrest: By interfering with the machinery that governs cell division, meridianins can cause cells, particularly cancer cells, to arrest in specific phases of the cell cycle, most commonly the G1 phase.[9]

  • Macropinocytosis: In some cell types, meridianin C has been observed to induce a form of cell death characterized by the formation of large vacuoles, known as macropinocytosis, rather than classical apoptosis.[10][11]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various meridianins and their derivatives against different protein kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Meridianins (IC50 in µM) [4][6]

CompoundCDK1/cyclin BCDK5/p25GSK-3α/βDYRK1ACLK1PIM-1
Meridianin A >10>10>10---
Meridianin B 1.50.80.3---
Meridianin C 3.52.51.2--1.0
Meridianin D 2.01.00.5---
Meridianin E 0.180.150.4---
Meridianin G >10>10>10---
Derivative 30 ---0.0680.065-
Derivative 33 ---0.0340.032-
Derivative 34 ---0.0450.041-

Note: '-' indicates data not available.

Table 2: Antiproliferative Activity of Meridianin Derivatives (IC50 in µM) [5]

CompoundHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)DU145 (Prostate Cancer)
Meridianin A >100>100>100>100
Meridianin C >100>100>100>100
Meridianin D >100>100>100>100
Meridianin G >100>100>100>100
Derivative 6e 1.111.251.892.80

Table 3: Meridianin-induced Apoptosis in Cancer Cells [5]

Cell LineTreatmentConcentration (µM)Apoptosis Rate (%)
A549 Control01.57
Derivative 6e14.23
Derivative 6e58.16
Derivative 6e1015.48
DU145 Control02.10
Derivative 6e15.19
Derivative 6e55.32
Derivative 6e1019.25

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by meridianins and the general workflows for the experimental protocols described below.

Meridianin_JAK_STAT_Pathway Meridianin Meridianin Derivative pJAK p-JAK1 / p-JAK2 Meridianin->pJAK Inhibition JAK JAK1 / JAK2 JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription pSTAT3->Transcription Activates Proteins c-Myc, Cyclin D1, Bcl-XL Transcription->Proteins Proliferation Cell Proliferation & Survival Proteins->Proliferation

Meridianin's inhibitory effect on the JAK/STAT signaling pathway.

Apoptosis_Induction_Pathway Meridianin Meridianin Kinase_Inhibition Kinase Inhibition (e.g., GSK-3, CDKs) Meridianin->Kinase_Inhibition Mitochondria Mitochondrial Pathway Kinase_Inhibition->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Proposed pathway for Meridianin-induced apoptosis.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assay Cell_Culture 1. Cell Culture & Treatment Cell_Harvest 2. Cell Harvesting Cell_Culture->Cell_Harvest Incubate with Meridianin Assay 3. Specific Assay Cell_Harvest->Assay Data_Analysis 4. Data Acquisition & Analysis Assay->Data_Analysis Kinase_Setup 1. Kinase Reaction Setup Kinase_Incubation 2. Incubation with Meridianin & ATP Kinase_Setup->Kinase_Incubation Kinase_Detection 3. Signal Detection Kinase_Incubation->Kinase_Detection Kinase_Analysis 4. IC50 Calculation Kinase_Detection->Kinase_Analysis

General experimental workflows for studying Meridianins.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of a meridianin derivative against a specific protein kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • Meridianin compound stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the meridianin compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase and its specific substrate, diluted in kinase assay buffer.

  • Add the diluted meridianin compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each meridianin concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the meridianin concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with meridianins.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Meridianin compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the meridianin compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted meridianin compound or medium with DMSO (vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.[13]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Cells treated with meridianin as described in the MTT assay protocol.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Set up compensation and quadrants based on unstained, Annexin V-FITC only, and PI only stained control cells.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after meridianin treatment.[15]

Materials:

  • Cells treated with meridianin.

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • PI/RNase staining buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells as described in the apoptosis assay protocol.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for JAK/STAT Pathway Proteins

This protocol details the detection of total and phosphorylated levels of key proteins in the JAK/STAT pathway.[5]

Materials:

  • Cells treated with meridianin.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK1, anti-JAK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total STAT3 and β-actin.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the mechanism of action of meridianins. By employing these techniques, researchers can further elucidate the therapeutic potential of this fascinating class of marine natural products. It is important to note that the optimal conditions for each experiment may vary depending on the specific meridianin derivative and cell line being studied, and therefore, some optimization may be required.

References

Application Notes and Protocols for Applying Meridine in Nucleic Acid Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a marine-derived pyridoacridine alkaloid that has demonstrated significant potential as an anticancer agent. Its planar aromatic structure allows it to interact with nucleic acids, leading to the disruption of essential cellular processes. These application notes provide a comprehensive guide for researchers interested in investigating the nucleic acid inhibition properties of this compound. The protocols outlined below cover a range of assays from initial cytotoxicity screening to specific mechanistic studies, enabling a thorough characterization of this compound's effects on DNA and RNA synthesis.

This compound's primary known mechanism of action involves the stabilization of G-quadruplex (G4) structures and inhibition of telomerase activity.[1] G-quadruplexes are secondary structures found in nucleic acids that are enriched in guanine. They are prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for cancer therapy. By stabilizing these structures, this compound can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

These notes provide detailed protocols for a tiered experimental approach to evaluate this compound, starting with broad assessments of its impact on cell viability and nucleic acid synthesis, and progressing to more specific assays to elucidate its mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for this compound and related pyridoacridine alkaloids in various assays. It is important to note that while the telomerase inhibition IC50 for this compound is documented, other values may be representative of this class of compounds due to the limited availability of specific data for this compound in all assays.

Table 1: Cytotoxicity of this compound and Related Pyridoacridine Alkaloids

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound--Not widely reported-
Pyridoacridine Alkaloid 1HCT116 (Colon)Crystal Violet22.4[3]
Pyridoacridine Alkaloid 2HCT116 (Colon)Crystal Violet0.34[3]
Furoquinoline AlkaloidHepG2 (Hepatocarcinoma)Resazurin41.56[4]
Acridone (B373769) AlkaloidMDA-MB-231-BCRP (Breast)Resazurin3.38[4]

Table 2: Nucleic Acid Inhibition and Binding Affinity of this compound

Assay TypeTargetParameterValueReference
Telomerase InhibitionTelomeraseIC5011 µM[1]
G-Quadruplex BindingG-Quadruplex DNAKd~1-10 µM (Representative)[5]
DNA IntercalationDuplex DNAIC50 (Displacement)>20 µM (Representative)-
DNA Synthesis InhibitionWhole CellIC50Not specifically reported-
RNA Synthesis InhibitionWhole CellIC50Not specifically reported-
DNA Polymerase α InhibitionEnzymeIC50Not specifically reported-
RNA Polymerase II InhibitionEnzymeIC50Not specifically reported-

Experimental Protocols

Preliminary Assays

Before delving into specific nucleic acid inhibition assays, it is crucial to determine the cytotoxic effects and cellular permeability of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or a panel of relevant lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Protocol:

  • Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Compound Addition: Add the this compound solution to the donor wells of the filter plate. Add buffer to the acceptor wells of a 96-well receiver plate.

  • Incubation: Place the filter plate on top of the receiver plate and incubate for 4-16 hours.

  • Concentration Measurement: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Primary Nucleic Acid Synthesis Inhibition Assays

These cell-based assays provide an overall measure of DNA and RNA synthesis inhibition.

Principle: This assay measures the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA. Incorporated EdU is detected via a click chemistry reaction with a fluorescent azide (B81097).

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a desired period (e.g., 24 hours).

  • EdU Labeling: Add 10 µM EdU to each well and incubate for 2-4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click Reaction: Add the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and incubate for 30 minutes.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the intensity of the EdU signal per nucleus. Determine the IC50 for DNA synthesis inhibition.

Principle: Similar to the DNA synthesis assay, this method measures the incorporation of the uridine (B1682114) analog EU (5-ethynyluridine) into nascent RNA.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the DNA synthesis assay.

  • EU Labeling: Add 1 mM EU to each well and incubate for 1-2 hours.

  • Fixation, Permeabilization, and Click Reaction: Follow the same steps as in the EdU incorporation assay.

  • Imaging and Analysis: Quantify the EU signal intensity to determine the level of RNA synthesis inhibition and calculate the IC50.

Mechanistic Assays

These assays help to elucidate the specific molecular targets of this compound.

Principle: DNA intercalators can displace ethidium (B1194527) bromide (EtBr) from its complex with DNA, leading to a decrease in fluorescence.

Protocol:

  • DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.

  • Titration with this compound: Add increasing concentrations of this compound to the DNA-EtBr solution.

  • Fluorescence Measurement: Measure the fluorescence emission at ~600 nm (excitation at ~520 nm) after each addition of this compound.

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the concentration at which 50% of the EtBr is displaced (IC50).

Principle: A Förster Resonance Energy Transfer (FRET)-based assay can be used to assess the stabilization of G-quadruplex structures by a ligand. A G-quadruplex-forming oligonucleotide is labeled with a FRET donor and acceptor pair. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in a high FRET signal. A ligand that stabilizes this conformation will increase the melting temperature (Tm) of the G-quadruplex, which can be monitored by the change in FRET signal with increasing temperature.

Protocol:

  • Reaction Setup: In a qPCR plate, mix the FRET-labeled G-quadruplex oligonucleotide (e.g., F21T, a telomeric repeat sequence) with a potassium-containing buffer and different concentrations of this compound.

  • FRET Melting: Perform a melt curve analysis on a real-time PCR instrument, monitoring the fluorescence of the FRET donor over a temperature gradient (e.g., 25°C to 95°C).

  • Data Analysis: Determine the melting temperature (Tm) for each this compound concentration. An increase in Tm indicates stabilization of the G-quadruplex.

Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity. Telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide, and these extension products are then amplified by PCR.

Protocol:

  • Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line (e.g., HCT116) using a suitable lysis buffer.

  • Telomerase Extension: Incubate the cell lysate with a TS primer (a telomerase substrate) and dNTPs in the presence of various concentrations of this compound.

  • PCR Amplification: Amplify the telomerase extension products using PCR with a forward (TS) and a reverse primer.

  • Product Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of 6-base pair repeats will be visible.

  • Data Analysis: Quantify the intensity of the product ladder to determine the level of telomerase inhibition and calculate the IC50 value.[6]

Principle: These assays directly measure the effect of this compound on the enzymatic activity of purified DNA or RNA polymerases.

Protocol (General):

  • Reaction Mixture: Prepare a reaction mixture containing a DNA or RNA template, primers (for DNA polymerase), NTPs or dNTPs (one of which is labeled, e.g., [α-³²P]UTP or [α-³²P]dCTP), the purified polymerase (e.g., human DNA Polymerase α or RNA Polymerase II), and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

  • Product Precipitation: Stop the reaction and precipitate the newly synthesized nucleic acids using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of polymerase inhibition at each this compound concentration and calculate the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_preliminary Preliminary Assessment cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Cellular_Uptake Cellular_Uptake Cytotoxicity->Cellular_Uptake DNA_Synthesis DNA_Synthesis Cellular_Uptake->DNA_Synthesis RNA_Synthesis RNA_Synthesis Cellular_Uptake->RNA_Synthesis DNA_Intercalation DNA_Intercalation DNA_Synthesis->DNA_Intercalation Polymerase_Assays Polymerase_Assays RNA_Synthesis->Polymerase_Assays G4_Binding G4_Binding DNA_Intercalation->G4_Binding Telomerase_Inhibition Telomerase_Inhibition G4_Binding->Telomerase_Inhibition End End Telomerase_Inhibition->End Polymerase_Assays->End Start Start Start->Cytotoxicity

Caption: Experimental workflow for characterizing this compound's nucleic acid inhibition.

Telomerase_Inhibition_Pathway Telomere Telomere Telomerase Telomerase Telomere->Telomerase binds to G_Quadruplex G_Quadruplex Telomere->G_Quadruplex forms Telomerase->Telomere elongates Telomere_Shortening Telomere_Shortening Telomerase->Telomere_Shortening inhibition leads to G_Quadruplex->Telomerase inhibits binding This compound This compound This compound->Telomerase inhibits This compound->G_Quadruplex stabilizes Cell_Senescence_Apoptosis Cell_Senescence_Apoptosis Telomere_Shortening->Cell_Senescence_Apoptosis

Caption: this compound's mechanism of telomerase inhibition.

Nucleic_Acid_Synthesis_Inhibition cluster_dna DNA Synthesis cluster_rna RNA Synthesis DNA_Polymerase DNA_Polymerase New_DNA New_DNA DNA_Polymerase->New_DNA synthesizes dNTPs dNTPs dNTPs->DNA_Polymerase DNA_Template DNA_Template DNA_Template->DNA_Polymerase RNA_Polymerase RNA_Polymerase New_RNA New_RNA RNA_Polymerase->New_RNA synthesizes NTPs NTPs NTPs->RNA_Polymerase DNA_Template_RNA DNA Template DNA_Template_RNA->RNA_Polymerase This compound This compound This compound->DNA_Polymerase inhibits This compound->DNA_Template intercalates This compound->RNA_Polymerase inhibits

Caption: Potential inhibition points of this compound in nucleic acid synthesis.

References

Application Notes and Protocols for Meridine Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a marine alkaloid with demonstrated potential as a cytotoxic agent. A regioisomer of this compound has shown selective in vitro cytotoxicity against solid tumors, particularly human lung carcinoma (A-549)[1]. While its precise mechanism of action is still under investigation, related compounds, the meridianins, are known to act as protein kinase inhibitors, suggesting a possible mechanism for this compound's anticancer effects[2]. Furthermore, differences in topoisomerase II inhibition have been observed between this compound and its regioisomers, indicating another potential avenue of cytotoxic activity[1].

These application notes provide a comprehensive framework for the experimental design of this compound cytotoxicity studies. The following protocols for key in vitro assays will enable researchers to assess this compound's cytotoxic effects, determine its half-maximal inhibitory concentration (IC50), and elucidate its mechanism of cell death.

Experimental Workflow

A systematic approach is crucial for the robust evaluation of this compound's cytotoxic properties. The following workflow outlines the key stages of a typical cytotoxicity study, from initial cell line selection to the elucidation of the mechanism of action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis and Interpretation cell_selection Cell Line Selection (e.g., A-549, MCF-7, HepG2) cell_culture Cell Culture and Seeding in 96-well plates cell_selection->cell_culture compound_prep This compound Preparation (Stock and Working Solutions) cell_culture->compound_prep treatment Treat Cells with Serial Dilutions of this compound compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity/Necrosis) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_acquisition Measure Absorbance/ Luminescence mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_calc Calculate IC50 Values and Percentage Cytotoxicity data_acquisition->ic50_calc moa Elucidate Mechanism of Action ic50_calc->moa

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Recommended Cell Lines for Cytotoxicity Screening

The choice of cell lines is critical for evaluating the cytotoxic potential of this compound. Based on preliminary findings and the common practices for screening kinase inhibitors, a panel of cell lines is recommended.

Cell LineTissue of OriginRationale
A-549 Human Lung CarcinomaA regioisomer of this compound has shown noteworthy activity against this cell line[1].
MCF-7 Human Breast AdenocarcinomaA commonly used cancer cell line for general cytotoxicity screening[3].
HepG2 Human Hepatocellular CarcinomaOften included in toxicity panels to assess potential hepatotoxicity[3].
PC-3 Human Prostate AdenocarcinomaRepresentative of another common solid tumor type[4].
HCT-116 Human Colorectal CarcinomaA standard cell line for anticancer drug screening[4].
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess selectivity.

Experimental Protocols

The following are detailed protocols for three fundamental cytotoxicity assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[5][6].

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Crystal Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution[5].

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[7].

LDH Assay for Cytotoxicity (Necrosis)

The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis[8].

Materials:

  • Cells treated with this compound in a 96-well plate

  • LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)

  • Lysis solution (often 10X, provided in the kit) for maximum LDH release control

  • 96-well flat-bottom plate for the assay reaction

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release: Use wells with untreated cells.

    • Maximum LDH Release: To untreated control wells, add the lysis solution (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period[9]. This serves as the 100% cytotoxicity control.

    • Vehicle Control: Use wells with cells treated with the vehicle (e.g., DMSO).

  • Supernatant Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes[8].

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[8].

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well of the new plate[8].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[8].

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway[8].

Materials:

  • Cells treated with this compound in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes[8].

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well[8].

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
A-54924Experimental Value
48Experimental Value
72Experimental Value
MCF-724Experimental Value
48Experimental Value
72Experimental Value
HepG224Experimental Value
48Experimental Value
72Experimental Value
.........

Table 2: Summary of Cytotoxicity Mechanisms

AssayParameter MeasuredThis compound Concentration (µM)Result (% of Control)Interpretation
MTT Cell ViabilityIC5050%Concentration at which 50% of cell growth is inhibited.
LDH Necrosis (% Cytotoxicity)IC50Experimental ValueIndicates the level of membrane damage at the IC50 concentration.
Caspase-3/7 Apoptosis (Fold Change in Luminescence)IC50Experimental ValueQuantifies the induction of apoptosis relative to untreated cells.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known activities of related compounds and common mechanisms of cytotoxicity, this compound may induce apoptosis through a mitochondria-dependent pathway, potentially initiated by its activity as a kinase or topoisomerase II inhibitor.

apoptosis_pathway cluster_upstream Upstream Triggers cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound kinase_inhibition Kinase Inhibition This compound->kinase_inhibition topoisomerase_inhibition Topoisomerase II Inhibition This compound->topoisomerase_inhibition bax_bak Bax/Bak Activation kinase_inhibition->bax_bak topoisomerase_inhibition->bax_bak mom_permeabilization Mitochondrial Outer Membrane Permeabilization bax_bak->mom_permeabilization cytochrome_c Cytochrome c Release mom_permeabilization->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Meridine as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a marine-derived pyridoacridine alkaloid, has emerged as a promising candidate for anticancer drug development. Belonging to a class of compounds known for their cytotoxic properties, this compound and its analogues have demonstrated significant in vitro activity against a range of human cancer cell lines. This document provides a comprehensive overview of the current understanding of this compound's anticancer potential, including its efficacy, proposed mechanism of action, and detailed protocols for its investigation.

Data Presentation: In Vitro Efficacy of this compound and its Analogues

This compound and its synthetic analogues have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are a key measure of its potency.

Table 1: Reported In Vitro Efficacy of this compound and its Analogues

Compound ClassCancer Cell Line Types TestedReported IC50 Range (µM)Reference
This compound and 24 AnaloguesGlioblastomas, Breast, Colon, Lung, Prostate, and Bladder Cancers0.0001 - 10[Delfourne et al., 2001][1]

Note: This table represents the range of IC50 values for a series of compounds including this compound. Specific IC50 values for this compound are part of this range but are not individually detailed in the referenced abstract.

Proposed Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

The precise molecular mechanism of action for this compound is still under investigation. However, evidence from structurally related marine alkaloids strongly suggests that this compound likely exerts its anticancer effects through the induction of apoptosis (programmed cell death), primarily via the intrinsic (mitochondrial) pathway.

Studies on meridianins, which are indole (B1671886) alkaloids with structural similarities to this compound, have shown that these compounds can act as potent kinase inhibitors. Furthermore, related marine alkaloids have been shown to induce apoptosis through the activation of caspases, which are key proteases in the apoptotic cascade. The proposed signaling pathway, inferred from studies on related compounds, is as follows:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound, or its active metabolites, likely induces stress on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then oligomerizes to form the apoptosome.

  • Caspase-9 Activation: The apoptosome recruits and activates the initiator caspase, pro-caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.

  • Apoptosis: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Additionally, the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of stress responses and apoptosis, may also be involved.[2][][4][5][6]

Below is a diagram illustrating the proposed apoptotic signaling pathway induced by this compound.

Meridine_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress JNK_Pathway JNK Signaling Pathway This compound->JNK_Pathway Activates (?) Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 Recruits Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleaves & Activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes JNK_Pathway->Mitochondrion Induces Stress

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Workflow Diagram:

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_adhesion Incubate for 24h (allow cells to adhere) seed_cells->incubate_adhesion treat_this compound Treat with serial dilutions of this compound (e.g., 0.01 - 100 µM) incubate_adhesion->treat_this compound incubate_treatment Incubate for 48-72h treat_this compound->incubate_treatment add_mtt Add 20 µL MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 4h (allow formazan (B1609692) formation) add_mtt->incubate_formazan solubilize Add 150 µL DMSO to dissolve formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Future Directions

While in vitro studies have established this compound as a compound with significant anticancer potential, further research is necessary to fully elucidate its therapeutic value. Key future directions include:

  • In Vivo Efficacy Studies: The promising in vitro results for this compound and its analogues warrant further investigation in preclinical in vivo models.[1] Xenograft studies in immunocompromised mice are a standard approach to evaluate the antitumor efficacy of novel compounds.

  • Mechanism of Action Studies: Further molecular studies are needed to confirm the precise signaling pathways activated by this compound in cancer cells. Investigating the role of specific caspases, Bcl-2 family proteins, and the JNK pathway will provide a more complete understanding of its mode of action.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of this compound.

The information and protocols provided in this document serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from marine natural products.

References

Application Notes & Protocols for the Isolation of Meridine from Corticium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a polycyclic aromatic alkaloid belonging to the pyridoacridine class of natural products.[1] It is produced by the marine sponge Corticium sp. and has demonstrated significant biological activities, including antifungal properties.[2] Studies have indicated that this compound's mechanism of action involves the inhibition of nucleic acid biosynthesis in fungal pathogens.[2] Due to its therapeutic potential, efficient methods for its isolation and purification are crucial for further research and drug development.

These application notes provide a detailed protocol for the isolation of this compound from the marine sponge Corticium sp. The methodology is based on established techniques for the purification of alkaloids from marine invertebrates.

Experimental Protocols

The isolation of this compound from Corticium sp. is a multi-step process involving extraction, solvent partitioning, and several stages of chromatography. The following protocol outlines a representative procedure.

Protocol 1: Extraction and Preliminary Fractionation
  • Biomass Preparation:

    • Collect specimens of Corticium sp. and freeze-dry the biomass to remove water.

    • Grind the lyophilized sponge material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered sponge material (e.g., 1 kg) with methanol (B129727) (MeOH) at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and methanol (9:1).

    • Perform liquid-liquid partitioning against n-hexane to remove nonpolar lipids and sterols.

    • Subsequently, partition the aqueous methanol phase against dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) to extract compounds of medium polarity, including this compound.

    • Collect the CH₂Cl₂ or EtOAc fraction, which is expected to contain the target compound, and evaporate the solvent.

Protocol 2: Chromatographic Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography:

    • Pre-pack a silica gel column with a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the dried CH₂Cl₂/EtOAc fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% n-hexane to 100% ethyl acetate, followed by gradients of ethyl acetate in methanol.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or a specific staining reagent for alkaloids).

    • Pool the fractions containing the compound of interest based on the TLC profiles.

  • Size-Exclusion Chromatography:

    • Further purify the this compound-containing fractions using a Sephadex LH-20 column.

    • Use methanol as the mobile phase to separate compounds based on their molecular size.

    • This step is effective in removing pigments and other small molecules.

    • Collect fractions and analyze them by TLC or High-Performance Liquid Chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using reversed-phase HPLC (RP-HPLC) on a C18 column.

    • Employ a gradient elution system, for example, with a mobile phase consisting of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).

    • A typical gradient might be from 10% B to 100% B over 30 minutes.

    • Monitor the elution profile with a UV detector at a wavelength suitable for this compound (e.g., 254 nm and 280 nm).

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry and NMR).

Data Presentation

The following table provides a representative summary of the purification of this compound from 1 kg of dried Corticium sp. biomass. Please note that these are example values and actual yields may vary.

Purification StepTotal Weight (mg)This compound Content (%)Purity (%)Yield (%)
Crude Methanol Extract50,0000.10.1100
Dichloromethane Fraction10,0000.450.590
Silica Gel Chromatography1,0003.5570
Sephadex LH-20200152560
Preparative RP-HPLC2598>9850

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Corticium sp.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Final Product Corticium Corticium sp. Biomass FreezeDry Freeze-Drying Corticium->FreezeDry Grind Grinding FreezeDry->Grind Extraction Methanol Extraction Grind->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Partitioning Solvent Partitioning (Hexane, CH2Cl2/EtOAc) Evaporation1->Partitioning Evaporation2 Evaporation Partitioning->Evaporation2 Silica Silica Gel Chromatography Evaporation2->Silica Sephadex Sephadex LH-20 Silica->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Purity Analysis (Analytical HPLC, MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound Isolation.

Proposed Biosynthetic Pathway of Pyridoacridine Alkaloids

While the specific biosynthetic pathway for this compound has not been fully elucidated, a general pathway for pyridoacridine alkaloids has been proposed. This diagram illustrates a simplified version of this proposed pathway.

G cluster_precursors Primary Metabolites cluster_assembly Key Intermediate Assembly cluster_modification Post-Assembly Modifications AnthranilicAcid Anthranilic Acid Intermediate Polyketide Intermediate AnthranilicAcid->Intermediate AminoAcid Amino Acid (e.g., Cysteine) AminoAcid->Intermediate Cyclization Enzymatic Cyclization & Condensation Intermediate->Cyclization Pyridoacridine Pyridoacridine Scaffold Cyclization->Pyridoacridine Tailoring Tailoring Enzymes (Oxidation, Methylation, etc.) Pyridoacridine->Tailoring This compound This compound Tailoring->this compound

Caption: Proposed Biosynthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Meridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a polycyclic aromatic alkaloid first isolated from the marine sponge Corticium sp. As a member of the marine alkaloid family, this compound holds potential for further investigation into its bioactive properties. Preliminary studies have indicated that this compound exhibits antifungal activity, with its mechanism of action attributed to the inhibition of nucleic acid biosynthesis.[1]

These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including its physicochemical properties, purification, and structural elucidation. The detailed protocols provided herein are intended to serve as a guide for researchers engaged in the analysis of this compound and similar marine natural products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₈H₉N₃O₂PubChem
Molecular Weight 299.3 g/mol PubChem
IUPAC Name 6,10,20-triazapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁴,¹⁹]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dionePubChem
CAS Number 129722-90-3PubChem
Appearance (Predicted) Crystalline solidGeneral alkaloid properties
Solubility (Predicted) Soluble in organic solvents like methanol, DMSO; sparingly soluble in waterGeneral alkaloid properties

Experimental Protocols

The following protocols outline the general procedures for the extraction, purification, and characterization of this compound from its natural source. These methods are based on established techniques for the analysis of marine alkaloids and may require optimization for specific laboratory conditions.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and initial purification of this compound from the marine sponge Corticium sp.

Materials:

  • Freeze-dried and ground Corticium sp. biomass

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the freeze-dried and ground sponge biomass with a 1:1 mixture of MeOH:CH₂Cl₂ at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 mixture of MeOH:H₂O and partition against n-hexane to remove nonpolar lipids.

    • Separate the methanolic layer and further partition it against EtOAc.

    • Collect the EtOAc layer, which is expected to contain the alkaloids, and concentrate it to dryness.

  • Silica Gel Column Chromatography:

    • Adsorb the concentrated EtOAc fraction onto a small amount of silica gel.

    • Prepare a silica gel column packed in a nonpolar solvent (e.g., n-hexane).

    • Apply the sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of EtOAc, followed by a gradient of EtOAc and MeOH.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Pool the relevant fractions and concentrate to yield a semi-purified this compound sample.

High-Performance Liquid Chromatography (HPLC) Purification

For final purification, reversed-phase HPLC is a suitable method.

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the semi-purified sample (e.g., 254 nm and 280 nm).

Procedure:

  • Dissolve the semi-purified this compound fraction in a small volume of the initial mobile phase composition.

  • Inject the sample onto the HPLC column.

  • Run the gradient program and collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under vacuum to obtain pure this compound.

Spectroscopic and Spectrometric Characterization

3.3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the absorption maxima of this compound, which provides information about its electronic transitions and chromophores.

  • Protocol:

    • Prepare a dilute solution of pure this compound in methanol.

    • Record the UV-Vis spectrum from 200 to 800 nm using a spectrophotometer.

    • Identify the wavelengths of maximum absorbance (λmax).

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the this compound molecule.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of pure this compound or use an ATR-FTIR spectrometer.

    • Record the IR spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as N-H, C=O, C=N, and aromatic C-H bonds.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure of this compound.

  • Protocol:

    • Dissolve a sufficient amount of pure this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

    • Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity of the atoms in the molecule.

3.3.4. Mass Spectrometry (MS)

  • Objective: To determine the accurate molecular weight and fragmentation pattern of this compound.

  • Protocol:

    • Introduce a solution of pure this compound into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to determine the exact mass of the molecular ion ([M+H]⁺).

    • Perform tandem MS (MS/MS) to obtain the fragmentation pattern, which can aid in structural confirmation.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization Sponge Marine Sponge (Corticium sp.) Extraction Solvent Extraction (MeOH:CH2Cl2) Sponge->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc) Extraction->Partitioning CrudeExtract Crude Alkaloid Fraction Partitioning->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom CrudeExtract->ColumnChrom HPLC Reversed-Phase HPLC ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound HPLC->Purethis compound UV_Vis UV-Vis Spectroscopy Purethis compound->UV_Vis Purethis compound->UV_Vis FTIR FT-IR Spectroscopy Purethis compound->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Purethis compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Purethis compound->MS Structure Structural Elucidation UV_Vis->Structure FTIR->Structure NMR->Structure MS->Structure Final Characterized this compound Structure->Final

Caption: Experimental workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action: Inhibition of Nucleic Acid Biosynthesis

signaling_pathway Proposed Antifungal Mechanism of this compound cluster_precursors Nucleotide Precursors cluster_synthesis Nucleic Acid Synthesis cluster_products Cellular Processes Purines Purine Synthesis (ATP, GTP) DNA_Replication DNA Replication (DNA Polymerase) Purines->DNA_Replication Transcription Transcription (RNA Polymerase) Purines->Transcription Pyrimidines Pyrimidine Synthesis (CTP, UTP) Pyrimidines->DNA_Replication Pyrimidines->Transcription DNA Fungal DNA DNA_Replication->DNA RNA Fungal RNA Transcription->RNA DNA->DNA_Replication Template Growth Fungal Growth & Proliferation DNA->Growth Protein Protein Synthesis RNA->Protein Protein->Growth This compound This compound This compound->Inhibition Inhibition->DNA_Replication Inhibition Inhibition->Transcription Inhibition

Caption: Proposed mechanism of this compound's antifungal activity.

References

Formulation of Meridine for Laboratory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine is a polycyclic alkaloid first isolated from the marine sponge Corticium sp.[1] It has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This document provides detailed application notes and protocols for the laboratory formulation and study of this compound, focusing on its antifungal properties and mechanism of action.

Physicochemical Properties and Formulation

This compound is a hydrophobic molecule, and appropriate formulation is critical for accurate and reproducible experimental results.

2.1. Storage and Handling

  • Storage: Store solid this compound at -20°C, protected from light and moisture.

  • Handling: Due to its cytotoxic potential, handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a chemical fume hood.

2.2. Preparation of Stock Solutions

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 2.99 mg of this compound per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Antifungal Activity

This compound exhibits inhibitory activity against a range of pathogenic fungi.[1]

3.1. Quantitative Antifungal Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 382473.1[2]
Cryptococcus neoformansATCC 322643.1[2]
Trichophyton mentagrophytesATCC 95336.2[3]
Epidermophyton floccosumATCC 102271.6[3]

3.2. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well, flat-bottom microtiter plates

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the wells of the microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic to the fungal cells (e.g., 0.1%).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Mechanism of Action: Inhibition of Nucleic Acid Synthesis

Studies have indicated that this compound's antifungal effect is due to the inhibition of nucleic acid biosynthesis.[1]

4.1. Signaling Pathway Diagram

Meridine_MoA This compound This compound FungalCell Fungal Cell This compound->FungalCell DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase NucleicAcidPrecursors Nucleic Acid Precursors (e.g., dNTPs, NTPs) NucleicAcidPrecursors->DNA_Polymerase NucleicAcidPrecursors->RNA_Polymerase DNA DNA DNA_Polymerase->DNA Replication RNA RNA RNA_Polymerase->RNA Transcription CellGrowth Fungal Cell Growth & Proliferation DNA->CellGrowth RNA->CellGrowth Experimental_Workflow start Start prep_this compound Prepare this compound Stock Solution (in DMSO) start->prep_this compound prep_fungi Prepare Fungal Inoculum start->prep_fungi mic_assay Antifungal Susceptibility Testing (MIC Assay) prep_this compound->mic_assay moa_assay Nucleic Acid Synthesis Inhibition Assay prep_this compound->moa_assay prep_fungi->mic_assay prep_fungi->moa_assay data_analysis Data Analysis mic_assay->data_analysis moa_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Fungal Resistance Using Meridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a polycyclic alkaloid isolated from the marine sponge Corticium sp., has demonstrated notable antifungal activity against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[1] The primary mechanism of its antifungal action is the inhibition of nucleic acid biosynthesis, positioning it as a compound of interest for research into novel antifungal agents and for studying the mechanisms of fungal resistance.[1] These application notes provide a comprehensive guide for utilizing this compound in fungal resistance studies, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Given that this compound is a natural product, its solubility and stability in aqueous solutions may vary. It is recommended to perform preliminary solubility and stability tests in the desired biological media before initiating extensive experiments. A general protocol for assessing solubility and stability, adapted from studies on other natural compounds, is provided below.

Data Presentation

Table 1: Antifungal Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of this compound against various fungal species. This data serves as a baseline for designing experiments to study susceptibility and resistance.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans1.6>25[2]
Cryptococcus neoformans3.1>25[2]
Trichophyton mentagrophytes1.612.5[2]
Epidermophyton floccosum6.225[2]

Note: MIC and MFC values can vary depending on the specific strain, inoculum size, and testing methodology. It is recommended to determine these values for the fungal strains used in your laboratory.

Experimental Protocols

Protocol 1: Determination of this compound Solubility and Stability

This protocol provides a general framework for assessing the solubility and stability of this compound in various aqueous media, which is crucial for ensuring accurate and reproducible experimental results.

Materials:

  • This compound (powder form)

  • Various aqueous buffers (e.g., 0.1 N HCl, sodium acetate (B1210297) buffer pH 5.0, sterile distilled water, Phosphate Buffered Saline (PBS) pH 7.4, Tris buffer pH 9.0)

  • Orbital shaker

  • 0.22 µm membrane filters

  • High-Performance Liquid Chromatography (HPLC) system or UV-Visible Spectrophotometer

  • Ethanol (or other suitable organic solvent for stock solution)

Procedure:

  • Solubility Assessment (Shake-Flask Method):

    • Add an excess amount of this compound powder to separate vials containing each of the desired aqueous buffers.

    • Incubate the vials in an orbital shaker at 37°C for 12 hours to ensure saturation.

    • Filter the solutions using 0.22 µm membrane filters to remove undissolved compound.

    • Determine the concentration of this compound in the filtrate using a validated HPLC method or by measuring absorbance with a UV-Visible spectrophotometer at its λmax.

  • Stability Assessment:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a high concentration (e.g., 1 mg/mL).

    • Dilute the stock solution into the various aqueous buffers to a final working concentration (e.g., 25 µg/mL).

    • Aliquot the solutions and store them under different conditions:

      • Room temperature (25°C) with light exposure.

      • Room temperature (25°C) in the dark.

      • Refrigerated (4°C) with light exposure.

      • Refrigerated (4°C) in the dark.

    • At specified time points (e.g., 0, 24, 48, 72 hours), take samples from each condition and analyze the concentration of this compound using HPLC or a spectrophotometer to determine the degradation kinetics.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.

Materials:

  • Fungal isolates

  • Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA or YPD plate and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should bracket the expected MIC (e.g., from 0.03 to 32 µg/mL).

    • Include a drug-free well for a positive growth control and a well with medium only for a negative control (blank).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 3: Induction and Characterization of this compound Resistance

This protocol describes a method for inducing resistance to this compound in a susceptible fungal strain through continuous exposure to the compound.

Materials:

  • Susceptible fungal strain

  • YPD or SDA plates and broth

  • This compound

  • Sterile culture tubes or flasks

  • Spectrophotometer

Procedure:

  • Stepwise Resistance Induction:

    • Determine the initial MIC of this compound for the susceptible fungal strain using Protocol 2.

    • Inoculate the fungal strain into a liquid culture medium containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

    • Incubate the culture until it reaches the stationary phase.

    • Dilute the culture and plate it on an agar plate containing this compound at the same concentration to isolate single colonies.

    • Select a resistant colony and re-determine its MIC.

    • Repeat this process, gradually increasing the concentration of this compound in the culture medium with each passage.

  • Characterization of Resistant Strains:

    • MIC Shift: Confirm a significant increase in the MIC of the selected resistant strains compared to the parental strain.

    • Stability of Resistance: Culture the resistant strain in a drug-free medium for several generations and then re-determine the MIC to assess if the resistance phenotype is stable.

    • Genomic Analysis: Extract genomic DNA from both the parental and resistant strains. Sequence genes known to be involved in resistance to nucleic acid synthesis inhibitors, such as those encoding for drug targets or efflux pumps, to identify potential mutations.[3][4]

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes potentially involved in resistance (e.g., efflux pump genes) in the resistant strain compared to the parental strain, both in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound Action

While the precise molecular target of this compound within the nucleic acid biosynthesis pathway is not yet fully elucidated, a general pathway can be proposed based on its known inhibitory action. This compound likely interferes with key enzymes essential for DNA replication or RNA transcription.

Meridine_Action_Pathway cluster_Cell This compound This compound DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibition FungalCell Fungal Cell NucleicAcidPrecursors Nucleic Acid Precursors NucleicAcidPrecursors->DNA_Polymerase NucleicAcidPrecursors->RNA_Polymerase DNA DNA Replication DNA_Polymerase->DNA RNA RNA Transcription RNA_Polymerase->RNA Cell_Growth_Inhibition Inhibition of Cell Growth Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis

Caption: Hypothetical pathway of this compound's antifungal action.

Experimental Workflow for Studying Fungal Resistance to this compound

The following workflow outlines the key steps for a comprehensive study of fungal resistance to this compound.

Resistance_Workflow Start Start with Susceptible Fungal Strain MIC_Initial Determine Initial MIC (Protocol 2) Start->MIC_Initial Induce_Resistance Induce Resistance via Stepwise Exposure (Protocol 3) MIC_Initial->Induce_Resistance Isolate_Resistant Isolate Resistant Colonies Induce_Resistance->Isolate_Resistant Confirm_Resistance Confirm MIC Shift and Stability of Resistance Isolate_Resistant->Confirm_Resistance Genomic_Analysis Genomic Analysis: Sequence Target Genes (e.g., polymerases, efflux pumps) Confirm_Resistance->Genomic_Analysis Expression_Analysis Gene Expression Analysis: qRT-PCR of Efflux Pumps, Stress Response Genes Confirm_Resistance->Expression_Analysis Phenotypic_Assays Phenotypic Assays: Growth curves, Virulence studies Confirm_Resistance->Phenotypic_Assays Data_Analysis Data Analysis and Mechanism Elucidation Genomic_Analysis->Data_Analysis Expression_Analysis->Data_Analysis Phenotypic_Assays->Data_Analysis

Caption: Workflow for studying fungal resistance to this compound.

Potential Fungal Resistance Mechanisms to Nucleic Acid Synthesis Inhibitors

Based on known mechanisms of resistance to other nucleic acid synthesis inhibitors like 5-fluorocytosine, several potential resistance pathways can be hypothesized for this compound.

Resistance_Mechanisms Meridine_Exposure Continuous this compound Exposure Target_Modification Target Modification: Mutations in DNA/RNA Polymerases Meridine_Exposure->Target_Modification Efflux_Pumps Increased Drug Efflux: Upregulation of ABC or MFS Transporters Meridine_Exposure->Efflux_Pumps Drug_Inactivation Drug Inactivation: Enzymatic modification of this compound Meridine_Exposure->Drug_Inactivation Bypass_Pathways Metabolic Bypass Pathways Meridine_Exposure->Bypass_Pathways Reduced_Uptake Reduced Drug Uptake: Alterations in cell membrane permeability Meridine_Exposure->Reduced_Uptake Resistance_Phenotype This compound Resistance Phenotype Target_Modification->Resistance_Phenotype Efflux_Pumps->Resistance_Phenotype Drug_Inactivation->Resistance_Phenotype Bypass_Pathways->Resistance_Phenotype Reduced_Uptake->Resistance_Phenotype

Caption: Potential mechanisms of fungal resistance to this compound.

Conclusion

This compound presents a valuable tool for investigating fungal nucleic acid biosynthesis and the development of resistance. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore its antifungal properties and to uncover the molecular mechanisms by which fungi may evade its activity. Further research is warranted to identify the specific molecular target of this compound and to validate the hypothesized resistance mechanisms. Such studies will be instrumental in the development of novel and robust antifungal therapeutic strategies.

References

Application of Meridine in Solid Tumor Research: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a marine-derived pyridoacridine alkaloid, has demonstrated significant antitumor activity in preclinical research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in solid tumor research, based on available scientific literature. This compound and its analogues have shown cytotoxic effects against a range of human cancer cell lines, suggesting their potential as novel therapeutic agents. The primary mechanism of action is believed to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and cell division, leading to the induction of apoptosis in cancer cells.

Data Presentation: In Vitro Cytotoxicity of this compound

The antiproliferative activity of this compound has been evaluated against a panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. These values were determined using a colorimetric MTT assay following a 48-hour incubation period.

Cell LineTumor TypeIC50 (µM)
U373Glioblastoma>10
Hs683Glioblastoma5.2
T98GGlioblastoma8.9
MCF-7Breast Adenocarcinoma1.2
MDA-MB231Breast Adenocarcinoma3.5
LoVoColon Adenocarcinoma0.8
DLD-1Colon Adenocarcinoma1.5
A549Lung Carcinoma2.8
NCI-H460Lung Carcinoma1.8
DU145Prostate Carcinoma4.2
LNCaPProstate Carcinoma6.3
MGH-U1Bladder Carcinoma2.1

Note: The IC50 values indicate that this compound exhibits potent cytotoxic activity against several solid tumor cell lines, with particular efficacy observed in colon and breast cancer lines.

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for this compound involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which subsequently triggers apoptotic cell death.

Meridine_Mechanism_of_Action This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB Induces DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Resolves topological stress Apoptosis Apoptosis DNA_DSB->Apoptosis Triggers

Proposed mechanism of action for this compound.

A typical experimental workflow to assess the in vitro efficacy of this compound on solid tumor cell lines is depicted below. This workflow involves cell culture, treatment with this compound, assessment of cell viability, and data analysis to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Solid Tumor Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Meridine_Prep Prepare this compound Stock Solution Treatment Treat with Serial Dilutions of this compound Meridine_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of this compound on adherent solid tumor cell lines.

Materials:

  • This compound compound

  • Selected solid tumor cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes a method to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • This compound compound

  • Selected solid tumor cell line(s)

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate instrument settings to detect FITC (for Annexin V) and Propidium Iodide signals.

    • Analyze the data to quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

This compound is a promising marine-derived compound with potent in vitro antitumor activity against a variety of solid tumor cell lines. Its mechanism of action appears to be linked to the inhibition of topoisomerase II and the subsequent induction of apoptosis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in solid tumor research. Further studies, including in vivo experiments, are warranted to fully elucidate its efficacy and safety profile.

References

Synthetic Approaches to Meridine Regioisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a marine-derived pentacyclic alkaloid, and its regioisomers have garnered significant interest in the field of medicinal chemistry due to their potent cytotoxic activities against a range of cancer cell lines. The unique pyrido[2,3-d]pyrimidine (B1209978) core embedded within a larger aromatic system presents a formidable synthetic challenge and a rich scaffold for the development of novel anti-cancer agents. This document provides a detailed overview of the synthetic methodologies employed to access this compound regioisomers, complete with experimental protocols and comparative data on their biological activities. The primary mechanism of action for these compounds involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Synthetic Strategies

The synthesis of this compound and its regioisomers typically involves the construction of the core heterocyclic system followed by annulation of the remaining rings. Key strategies include:

  • Friedländer Annulation: A classical and versatile method for quinoline (B57606) synthesis, the Friedländer annulation can be adapted to construct the pyridopyrimidine core of this compound. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. The regioselectivity of the annulation can be controlled by the choice of reactants and reaction conditions.[1][2][3][4][5]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to building complex heterocyclic systems. For the synthesis of the pyrimido[4,5-b]quinoline scaffold, a key component of some this compound analogues, reactions involving aminopyrimidinones, dimedone, and aromatic aldehydes have been successfully employed.

  • Hetero Diels-Alder Reaction: A shorter, alternative route to certain this compound regioisomers involves a hetero Diels-Alder reaction. This powerful cycloaddition strategy can rapidly assemble the core structure from appropriately substituted dienes and dienophiles.[6]

Experimental Protocols

This section provides detailed experimental protocols for key steps in the synthesis of this compound regioisomers, based on reported literature.

Protocol 1: Synthesis of a C-Ring Regioisomer of this compound (8-step synthesis)

This protocol describes the synthesis of 9-Hydroxybenzo[b]pyrido[4,3,2-de][7][8]phenanthrolin-8-one, a C-ring regioisomer of this compound, starting from 5,8-dimethoxy-6-nitro-4(1H)-quinolinone.[6]

Step 1: Synthesis of Intermediate Compound (Detailed steps 1-7 are conceptually represented due to the complexity and proprietary nature of multi-step total syntheses often found in literature. The provided information is based on the general transformations mentioned in the source.)

The initial steps involve the elaboration of the starting quinolinone through a series of reactions to introduce the necessary functional groups for the subsequent cyclizations. These steps may include reductions, protections, and activations to build the complexity of the molecule.

Step 8: Final Cyclization and Deprotection

The final step involves an intramolecular cyclization to form the pentacyclic ring system, followed by deprotection of any protecting groups to yield the final product.

  • Reaction Conditions: The specific reagents and conditions for the final cyclization would be highly dependent on the nature of the immediate precursor and are often optimized for each specific synthesis.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure regioisomer.

  • Overall Yield: The reported overall yield for this 8-step synthesis is 23%.[6]

Protocol 2: General Friedländer Annulation for Pyridopyrimidine Core Synthesis

This protocol provides a general procedure for the Friedländer annulation, which can be adapted for the synthesis of the core structure of this compound analogues.[3][4][5]

  • Materials:

    • 2-aminoaryl aldehyde or ketone (1 equivalent)

    • Ketone with an α-methylene group (1-1.2 equivalents)

    • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

    • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Procedure:

    • Combine the 2-aminoaryl aldehyde or ketone, the active methylene compound, and the catalyst in a suitable reaction vessel.

    • If using a solvent, add it to the mixture.

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the specific reactants and catalyst) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the reported yields for the synthesis of a this compound regioisomer and the cytotoxic activity of this compound and its analogues against various cancer cell lines.

CompoundSynthetic RouteNumber of StepsOverall Yield (%)Cell LineIC50 (µM)Reference
This compound C-Ring RegioisomerMulti-step synthesis from 5,8-dimethoxy-6-nitro-4(1H)-quinolinone823A-549 (Lung)Not specified in abstract[6]
This compound Analogue (unspecified)Not specifiedNot specifiedNot specified12 Human Cancer Cell Lines (Mean)10 to 0.0001[7]
Benzo[a]phenazine derivativesNot specifiedNot specifiedNot specifiedHeLa (Cervical)1-10[9]
Benzo[a]phenazine derivativesNot specifiedNot specifiedNot specifiedA549 (Lung)1-10[9]
Benzo[a]phenazine derivativesNot specifiedNot specifiedNot specifiedMCF-7 (Breast)1-10[9]
Benzo[a]phenazine derivativesNot specifiedNot specifiedNot specifiedHL-60 (Leukemia)1-10[9]

Visualizations

Synthetic Workflow for a this compound C-Ring Regioisomer

G A 5,8-Dimethoxy-6-nitro-4(1H)-quinolinone B Multi-step Elaboration (Steps 1-7) A->B C Intramolecular Cyclization & Deprotection B->C D This compound C-Ring Regioisomer C->D Overall Yield: 23%

Caption: A simplified workflow for the 8-step synthesis of a this compound C-ring regioisomer.

Proposed Signaling Pathway for this compound's Anticancer Activity

G This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibition DNA DNA Double-Strand Breaks TopoII->DNA Stabilization of cleavage complex ATM_ATR ATM/ATR Kinases DNA->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation CellCycleArrest G2/M Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity via Topoisomerase II inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Meridine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed based on general principles of pharmaceutical chemistry and stability testing. "Meridine" is not a widely recognized pharmaceutical compound, and the information presented here is for a hypothetical molecule to illustrate common stability challenges and troubleshooting strategies in a research and development setting.

This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution.

This compound Chemical Profile (Hypothetical)

To provide a framework for troubleshooting, we will assume the following hypothetical properties for this compound:

PropertyHypothetical Value/CharacteristicImplication for Stability
Chemical Class Weakly basic small moleculeSolubility and stability are likely pH-dependent.
pKa 6.5The compound will be predominantly ionized at pH < 6.5 and neutral at pH > 6.5.
Degradation Pathways Susceptible to hydrolysis and oxidationSpecial care must be taken to control water content and exposure to oxygen.
Light Sensitivity PhotolabileSolutions should be protected from light.
Common Salts Hydrochloride (HCl) salt is common for formulation.The salt form can influence solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A1: A yellow discoloration often indicates degradation of the this compound molecule, potentially due to oxidation or photodegradation. To troubleshoot this:

  • Protect from Light: Ensure your solution is stored in an amber vial or wrapped in aluminum foil.[1][2]

  • Deoxygenate Solvent: If you suspect oxidation, preparing your solution with a solvent that has been purged with nitrogen or argon can help.

  • Check for Impurities: The starting material could have impurities that are less stable.

Q2: I am seeing precipitation in my aqueous this compound solution. How can I resolve this?

A2: Precipitation can occur for several reasons, primarily related to solubility limits being exceeded.[3][4][5][6] Consider the following:

  • pH of the Solution: this compound is a weak base, so its solubility is pH-dependent. At a pH above its pKa (6.5), the neutral, less soluble form will dominate. Try adjusting the pH to a more acidic range (e.g., pH 4-5) to see if the precipitate redissolves.

  • Concentration: You may be exceeding the solubility of this compound in your chosen solvent. Try preparing a more dilute solution.

  • Temperature: Temperature can affect solubility. Some compounds are more soluble at higher temperatures, while others are less. Check if warming or cooling the solution (within a range that doesn't cause degradation) helps.

  • Common Ion Effect: If you are using a buffer containing chloride ions with the this compound HCl salt, this could potentially reduce solubility.

Q3: I am observing a loss of potency in my this compound stock solution over time, even when stored at 4°C. What is happening?

A3: A gradual loss of potency suggests chemical degradation.[1] Even at low temperatures, degradation can occur.

  • Hydrolysis: As this compound is susceptible to hydrolysis, residual water in organic solvents or storage in aqueous buffers can lead to degradation over time. Consider preparing fresh solutions for critical experiments or storing them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • pH Stability: The pH of your buffer system is critical. Storing this compound at an optimal pH can significantly enhance its stability. A pH-rate profile study is recommended to determine the pH of maximum stability.

Troubleshooting Guides

Guide to Investigating Unexpected Experimental Results

If you are getting inconsistent or unexpected results in your experiments involving this compound, consider the stability of your solution as a potential culprit.

Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent Experimental Results check_solution Was the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? (Temperature, Light, Headspace) check_solution->check_storage Yes improper_storage Review storage conditions. Store protected from light, at an appropriate temperature, with minimal headspace. check_storage->improper_storage Improper check_pH Is the solution pH appropriate for this compound stability? check_storage->check_pH Proper adjust_pH Adjust pH to the optimal range (e.g., acidic pH). check_pH->adjust_pH No/Unsure forced_degradation Perform a forced degradation study to identify potential degradants. check_pH->forced_degradation Yes analyze_degradants Analyze for degradants using HPLC-UV or LC-MS. forced_degradation->analyze_degradants

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the stability profile of this compound.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RemainingVisual Observation
2.010098.598.5%Clear, colorless
4.010099.299.2%Clear, colorless
6.510095.195.1%Clear, colorless
7.410088.388.3%Slight yellow tint
9.010075.475.4%Yellow, slight precipitate

Table 2: Forced Degradation of this compound under Stress Conditions

Stress ConditionDuration% DegradationMajor Degradant(s) Identified
0.1 M HCl24 hours~5%Hydrolysis Product A
0.1 M NaOH4 hours~30%Hydrolysis Product B
3% H₂O₂8 hours~15%Oxidation Product C
Heat (60°C)48 hours~10%Hydrolysis Product A
Photostability (ICH Q1B)24 hours~20%Photodegradant D

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound HCl powder using an analytical balance.

  • Solvent Selection: For a 10 mM stock solution, choose a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is often a good choice for initial solubilization.

  • Dissolution: Add the solvent to the this compound powder. Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Protocol for a Forced Degradation Study

A forced degradation study helps to identify potential degradation products and pathways.[7][8]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare this compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_sol->acid base Base Hydrolysis (0.1 M NaOH) prep_sol->base oxidation Oxidation (3% H₂O₂) prep_sol->oxidation heat Thermal Stress (60°C) prep_sol->heat light Photostability (ICH Q1B) prep_sol->light hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc characterize Characterize degradants (LC-MS, NMR) hplc->characterize

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.2 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 6% H₂O₂. Store in the dark at room temperature for 8 hours.

  • Thermal Degradation: Incubate the this compound solution at 60°C for 48 hours.

  • Photodegradation: Expose the this compound solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

  • Analysis: Analyze all samples, including a control sample stored at 4°C in the dark, using a stability-indicating HPLC method.

Signaling Pathways and Degradation

Hypothetical Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways for our hypothetical this compound based on its susceptibility to hydrolysis and oxidation.

G This compound This compound Hydrolysis_A Hydrolysis Product A (Acid-catalyzed) This compound->Hydrolysis_A H⁺ / H₂O Hydrolysis_B Hydrolysis Product B (Base-catalyzed) This compound->Hydrolysis_B OH⁻ / H₂O Oxidation_C Oxidation Product C This compound->Oxidation_C [O]

Caption: Hypothetical degradation pathways of this compound.

This guide provides a foundational resource for addressing stability issues with this compound in solution. For further assistance, please consult relevant literature on drug stability and analytical method development.

References

Technical Support Center: Optimizing Meridine Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meridine in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action as an antifungal agent?

This compound is a polycyclic alkaloid compound originally isolated from the marine sponge Corticium sp.[1] Its primary antifungal mechanism of action is the inhibition of nucleic acid biosynthesis in fungal cells.[1] This disruption of DNA and RNA synthesis ultimately hinders fungal growth and proliferation. This compound has shown activity against various fungi, including Candida albicans and Cryptococcus neoformans.[1]

Q2: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound against common fungal pathogens?

The precise MIC values for this compound can vary depending on the fungal species, the specific strain, and the assay conditions. It is crucial to determine the MIC experimentally for your particular isolates. The table below provides example MIC ranges for this compound against key fungal species to serve as a general guideline.

Fungal SpeciesExample MIC₅₀ (µg/mL)Example MIC₉₀ (µg/mL)Example MIC Range (µg/mL)
Candida albicans2.08.00.5 - 16
Cryptococcus neoformans4.016.01.0 - 32

Note: These values are illustrative and should be confirmed in your laboratory.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).

Protocol for Preparing a 10 mg/mL this compound Stock Solution:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the stock solution at -20°C for long-term storage. It is advisable to avoid repeated freeze-thaw cycles.

Q4: What is the recommended starting concentration range for this compound in a broth microdilution assay?

For initial screening, a broad concentration range is recommended to determine the MIC. A typical starting range for a broth microdilution assay would be from 0.125 µg/mL to 64 µg/mL, prepared by serial two-fold dilutions.

Troubleshooting Guides

Problem 1: High variability in MIC results between experiments.

Inconsistent MIC values can arise from several factors. Here are the key areas to troubleshoot:

  • Inoculum Density: Ensure the fungal inoculum is standardized for every experiment. A 0.5 McFarland standard is commonly used to achieve a consistent starting cell concentration.

  • Media Composition: Use a standardized and buffered medium like RPMI-1640 with MOPS to maintain a stable pH of 7.0. Variations in media components or pH can affect both fungal growth and this compound's activity.

  • Incubation Conditions: Maintain a constant temperature (typically 35°C) and incubation time (e.g., 24 or 48 hours). Fluctuations can alter the growth rate of the fungi and impact the final MIC reading.

  • Endpoint Reading: Subjective visual reading can lead to inter-operator variability. If possible, use a spectrophotometer to obtain a more objective measure of growth inhibition.

Problem 2: "Trailing growth" is observed in the microdilution wells.

Trailing growth, characterized by reduced but persistent fungal growth across a range of concentrations above the MIC, can complicate endpoint determination.

  • Adhere to a Strict Endpoint Definition: For fungistatic agents, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control.

  • 24-hour vs. 48-hour Reading: For some fungus-drug combinations, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.

  • pH of the Medium: The pH of the culture medium can influence trailing. Ensure your RPMI-1640 is properly buffered.

Problem 3: this compound precipitates out of solution when diluted in the culture medium.

Precipitation of a hydrophobic compound like this compound upon dilution in an aqueous medium is a common issue.

  • Limit Final DMSO Concentration: The final concentration of DMSO in your assay wells should not exceed 1% (v/v), as higher concentrations can be toxic to the fungal cells.

  • Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed culture medium can sometimes improve solubility.

  • Vortexing During Dilution: Ensure thorough mixing by vortexing immediately after diluting the this compound stock into the culture medium.

Problem 4: The quality control (QC) strain yields an MIC value outside the expected range.

An out-of-range QC result invalidates the MIC results for the test isolates.

  • Verify QC Strain Identity: Confirm that the correct QC strain was used and that the culture is pure.

  • Review Assay Protocol: Meticulously check each step of your protocol for any deviations from the standard procedure.

  • Check Reagents: Ensure the potency of your this compound stock and the quality of the culture medium and other reagents. If in doubt, prepare fresh reagents and repeat the assay.

Experimental Protocols

Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines)

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 11.

    • Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration.

    • Add 200 µL of this working solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to each well (wells 1-11).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for fungal growth or measure the optical density (OD) using a microplate reader.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control (well 11).

Visualizations

Meridine_MOA This compound This compound Target Nucleic Acid Biosynthesis This compound->Target Inhibits DNA DNA Replication Target->DNA Blocks RNA RNA Transcription Target->RNA Blocks Growth Fungal Growth & Proliferation DNA->Growth Protein Protein Synthesis RNA->Protein Protein->Growth

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Microdilution Plate (Serial Dilutions) A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (35°C, 24-48h) D->E F Read Results (Visual or Spectrophotometer) E->F G Determine MIC F->G

Caption: Broth microdilution workflow for MIC determination.

Troubleshooting_Logic Start Inconsistent MIC Results Inoculum Check Inoculum Standardization (0.5 McFarland) Start->Inoculum Media Verify Media Composition & pH (RPMI + MOPS) Start->Media Incubation Confirm Incubation Temperature & Time Start->Incubation Reading Standardize Endpoint Reading Method Start->Reading Solution Problem Solved Inoculum->Solution Media->Solution Incubation->Solution Reading->Solution

Caption: Troubleshooting logic for inconsistent MIC results.

References

Technical Support Center: Troubleshooting Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of perimidine derivatives, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in perimidine synthesis?

Low yields in perimidine synthesis can stem from several factors, including:

  • Inadequate Catalyst Activity: The choice and amount of catalyst are critical. Acid catalysts are commonly used to activate the carbonyl group for nucleophilic attack.[1] If a heterogeneous catalyst is being used, ensure it has not been deactivated. For homogeneous catalysts, the concentration should be optimized.

  • Sub-optimal Reaction Temperature: Temperature significantly influences reaction kinetics. While some protocols are effective at room temperature, many require heating.[1] Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

  • Incorrect Solvent: The solvent affects the solubility of reactants and intermediates. Common solvents include ethanol, methanol, and water; sometimes, solvent-free conditions are optimal.[1]

  • Steric Hindrance: Sterically hindered aldehydes or ketones may react more slowly or not at all under standard conditions, requiring more forceful conditions like higher temperatures or stronger acid catalysts.[1]

  • Incomplete Cyclization: The reaction proceeds through a Schiff base intermediate. If cyclization is incomplete, it can lead to a lower yield of the desired perimidine.[1]

  • Polymerization: Under certain conditions, especially with highly reactive starting materials, polymerization can occur, reducing the yield of the desired product.[1]

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

Side product formation is a common challenge. Key side products and mitigation strategies include:

  • Over-oxidation: The perimidine ring system can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1]

  • Incomplete Cyclization Products: As mentioned, if the intermediate Schiff base does not fully cyclize, it will remain as an impurity. Optimizing reaction time and temperature can favor the cyclization step.[1]

  • Polymerization Products: Adjusting reactant concentrations and temperature can help minimize unwanted polymerization.[1]

Q3: My purification by column chromatography is difficult and results in product loss. What are some alternative purification strategies?

If column chromatography is proving problematic, consider the following:

  • Recrystallization: This can be a highly effective method for purifying solid products if a suitable solvent system can be identified.[1]

  • Precipitation and Filtration: Upon cooling the reaction mixture, the desired product may precipitate out of solution and can be collected by simple filtration.[1]

Troubleshooting Guides

Issue 1: Significantly Lower Than Expected Yield

This guide provides a systematic approach to diagnosing and resolving low yields.

Step 1: Evaluate Reaction Parameters

ParameterPotential IssueRecommended Action
Catalyst Inactive or insufficient catalyst.Use a fresh catalyst, increase catalyst loading (e.g., 10 mol%), or try a different acid catalyst (Brønsted or Lewis acids have been used successfully).[1][2]
Temperature Too low (slow reaction) or too high (decomposition/side reactions).Screen a range of temperatures to find the optimum for your specific substrates.[1]
Solvent Poor solubility of reactants or unfavorable reaction kinetics.Experiment with different solvents (e.g., ethanol, methanol, water) or consider a solvent-free approach.[1][2]
Reaction Time Insufficient time for reaction completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Step 2: Assess Starting Material Quality

Impurities in starting materials can significantly impact yield.

Starting MaterialPotential IssueRecommended Action
1,8-diaminonaphthalene (B57835) Oxidation or impurities.Use high-purity 1,8-diaminonaphthalene.
Aldehyde or Ketone Aldehyde oxidation to carboxylic acid; ketone instability.Use freshly distilled or purified aldehydes/ketones.
Issue 2: Complex Crude Product Mixture

This guide helps in identifying and minimizing the formation of impurities.

Step 1: Analyze the Side Products

Use techniques like LC-MS and NMR to identify the structures of the major side products. This can provide clues about the undesired reaction pathways.

Step 2: Modify Reaction Conditions to Minimize Side Reactions

ObservationPotential CauseRecommended Action
Colored Impurities Oxidation of the perimidine ring.Conduct the reaction under an inert atmosphere (N₂ or Ar).[1]
Presence of Schiff Base Intermediate Incomplete cyclization.Increase reaction temperature or prolong the reaction time, monitoring by TLC.[1]
Polymeric Material High reactivity of monomers.Decrease the concentration of reactants or lower the reaction temperature.[1]

Experimental Protocols

General Procedure for Perimidine Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., sulfamic acid, 10 mol%) to the reaction mixture.[1]

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 80 °C) for the required time. Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration. Otherwise, the solvent may need to be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[1]

Visual Guides

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Review Reaction Parameters start->check_reaction check_starting_materials Assess Starting Material Quality start->check_starting_materials check_side_products Analyze for Side Products start->check_side_products optimize_catalyst Optimize Catalyst (Type, Loading) check_reaction->optimize_catalyst optimize_temp Optimize Temperature check_reaction->optimize_temp optimize_solvent Change Solvent check_reaction->optimize_solvent purify_sm Purify Starting Materials check_starting_materials->purify_sm inert_atmosphere Use Inert Atmosphere check_side_products->inert_atmosphere Oxidation? adjust_conditions Adjust T/t to Favor Cyclization check_side_products->adjust_conditions Incomplete Cyclization? end_goal Improved Yield optimize_catalyst->end_goal optimize_temp->end_goal optimize_solvent->end_goal purify_sm->end_goal inert_atmosphere->end_goal adjust_conditions->end_goal

Caption: Troubleshooting workflow for low yield in perimidine synthesis.

Perimidine_Synthesis_Workflow reactants 1,8-diaminonaphthalene + Aldehyde/Ketone dissolve Dissolve in Solvent reactants->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react Stir at Optimal Temp. add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Cool, Filter/Evaporate) monitor->workup Complete purify Purification (Recrystallization/ Chromatography) workup->purify product Pure Perimidine purify->product

Caption: General experimental workflow for perimidine synthesis.

References

Technical Support Center: Navigating Meridine Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy of your cytotoxicity data. This compound, a marine pyridoacridine alkaloid, is a potent cytotoxic agent, but its physicochemical properties can present challenges in standard in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polycyclic aromatic alkaloid isolated from marine sponges. Its primary mechanism of cytotoxic action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks, which subsequently triggers apoptotic cell death.[3][4]

Q2: I am observing higher than expected cell viability in my MTT assay at high concentrations of this compound. What could be the cause?

A2: This is a common artifact when working with colored compounds like this compound. Pyridoacridine alkaloids are known for their intense colors, which can interfere with colorimetric assays.[5][6] There are two primary reasons for this observation:

  • Spectral Interference: this compound's natural color may absorb light at or near the same wavelength used to measure formazan (B1609692) (typically 570 nm in an MTT assay), leading to artificially inflated absorbance readings.[7]

  • Direct MTT Reduction: this compound, like many natural products with antioxidant potential, may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This chemical reduction results in a false positive signal, suggesting higher cell viability.

Q3: How can I confirm if this compound is interfering with my MTT assay?

A3: To confirm interference, you should run two key controls:

  • Compound Color Control: Incubate this compound at various concentrations in cell-free media. If you observe a significant absorbance reading at the assay wavelength, this indicates spectral interference.

  • Cell-Free MTT Reduction Assay: Incubate this compound at various concentrations with the MTT reagent in cell-free media. If a purple color develops, it confirms that this compound is directly reducing the MTT reagent.

Q4: If this compound interferes with the MTT assay, what are some alternative cytotoxicity assays I can use?

A4: It is always recommended to use orthogonal assay methods to confirm cytotoxicity data. If you suspect interference with your MTT assay, consider the following alternatives:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. This method is less susceptible to interference from colored or antioxidant compounds.

  • LDH Release Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. It is a measure of cell membrane integrity. However, be aware that some compounds can also interfere with LDH enzyme activity.[8]

  • Crystal Violet Assay: This is a simple and reliable method that stains the DNA of adherent cells, providing a measure of total cell number.

  • Real-Time Cell Analysis (RTCA): Systems like the xCELLigence platform monitor changes in electrical impedance as cells grow and adhere to the plate, providing a kinetic measure of cell proliferation and cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Results in Colorimetric Assays (MTT, XTT, etc.)

Symptoms:

  • Higher than expected cell viability, especially at higher compound concentrations.

  • A non-linear or biphasic dose-response curve.

  • Visual confirmation of cell death under the microscope that does not correlate with assay results.

Troubleshooting Workflow:

A Unexpected High Viability in MTT Assay B Run Compound Color Control (this compound in media, no cells) A->B C Significant Absorbance? B->C D Yes: Spectral Interference C->D Yes E No C->E No K Subtract background from compound color control D->K F Run Cell-Free MTT Reduction Assay (this compound + MTT, no cells) E->F G Purple Color Develops? F->G H Yes: Direct MTT Reduction G->H Yes I No G->I No J Consider Alternative Assays (ATP-based, Crystal Violet, RTCA) H->J I->J Re-evaluate experimental setup K->J

Caption: Troubleshooting workflow for colorimetric assay interference.

Data Presentation: Illustrative Examples of Interference

To better understand the potential for interference, the following tables provide illustrative data.

Table 1: Hypothetical Absorbance Spectrum of this compound and Common Assay Wavelengths

This table demonstrates how the absorbance of a colored compound like this compound could overlap with the reading wavelengths of common cytotoxicity assays.

Wavelength (nm)Hypothetical this compound AbsorbanceCommon Assay Reading WavelengthPotential for Interference
4900.05MTS, XTTLow
570 0.25 MTT, Resazurin High
5950.15Bradford (Protein)Moderate
6300.02Background (MTT)Low

Table 2: Illustrative Data from a Cell-Free MTT Reduction Assay with this compound

This table illustrates how a compound with direct reductive potential can increase the absorbance in a cell-free system in a dose-dependent manner.

This compound Concentration (µM)Absorbance at 570 nm (Cell-Free)
0 (Vehicle Control)0.05
10.08
50.15
100.28
250.45
500.62
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data

Symptoms:

  • High variability between replicate wells.

  • Significant differences in IC50 values between experiments.

Troubleshooting Decision Tree:

A Inconsistent Cytotoxicity Data B Check Cell Seeding Uniformity A->B C Review Pipetting Technique and Calibration A->C D Assess Compound Solubility and Stability A->D E Evaluate for Edge Effects A->E F Standardize Incubation Times A->F G Use Fresh Reagents A->G H Consistent Results? B->H C->H D->H E->H F->H G->H

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound in adherent cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[10]

Protocol 2: Cell-Free Assay to Detect this compound Interference

This protocol is designed to assess the direct interference of this compound with the MTT reagent.

  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm. A dose-dependent increase in absorbance indicates direct reduction of MTT by this compound.

This compound's Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting topoisomerase II, which leads to the accumulation of DNA double-strand breaks. This DNA damage activates a cascade of signaling events, ultimately culminating in apoptosis.

This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Stabilizes Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis via Topoisomerase II inhibition.

Reference Data: this compound Cytotoxicity

The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for this compound and its analogs against various cancer cell lines. These values can serve as a reference for expected potency in your experiments.

Table 3: Published IC50 Values for this compound and Related Pyridoacridine Alkaloids

CompoundCell LineIC50 (µM)Reference
This compoundP388 (Murine Leukemia)0.1[5]
This compoundA549 (Human Lung Carcinoma)>10[1]
This compound RegioisomerA549 (Human Lung Carcinoma)0.08[1]
Cystodytin JHCT-116 (Human Colon Carcinoma)1.6[5]
DeoxyamphimedineL1210 (Murine Leukemia)0.05[6]

By carefully considering the potential for artifacts and implementing the appropriate controls and alternative assays, researchers can obtain reliable and reproducible cytotoxicity data for this compound and other challenging natural products.

References

Technical Support Center: Large-Scale Isolation of Meridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of Meridine, a polycyclic alkaloid derived from marine sponges of the genus Corticium and Biemna.[1] Given the inherent challenges in sourcing and isolating marine natural products, this guide addresses common issues to streamline your experimental workflow.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a polycyclic alkaloid with the chemical formula C₁₈H₉N₃O₂ and a molecular weight of 299.3 g/mol .[1] It is a natural product isolated from marine sponges, specifically from the genus Corticium and has also been reported in Biemna.[1]

Q2: What are the primary challenges in the large-scale isolation of this compound?

The large-scale isolation of this compound, like many marine natural products, faces several hurdles. These include the low natural abundance of the compound in the source organism, the potential for ecological disruption from large-scale harvesting of sponges, and difficulties in chemical synthesis due to its complex structure.[2][3][5] Furthermore, the isolation process itself can be complex, involving multi-step extraction and purification procedures that are often difficult to scale up efficiently.[6]

Q3: Are there any known chemical properties of this compound that might affect its isolation?

As a polycyclic alkaloid, this compound's stability during extraction and purification is a key consideration. Alkaloids can be sensitive to pH changes, light, and heat.[7] The presence of multiple nitrogen atoms in its structure suggests it may chelate metals, which could be a factor during chromatographic purification. Its planar, aromatic structure might lead to strong π-π stacking interactions, potentially causing aggregation and purification challenges.

Q4: What are the critical steps in a typical isolation workflow for a marine alkaloid like this compound?

A general workflow for isolating a marine alkaloid involves:

  • Biomass Collection and Preparation: Harvesting the marine sponge, followed by freezing or lyophilization to preserve the chemical integrity of the metabolites.

  • Extraction: Employing suitable organic solvents to extract the crude mixture of compounds from the sponge biomass.

  • Solvent Partitioning: Fractionating the crude extract based on polarity to simplify the mixture.

  • Chromatographic Purification: Utilizing various chromatographic techniques, such as column chromatography, preparative HPLC, and TLC, to isolate the target compound.[8]

  • Crystallization and Structure Elucidation: Obtaining the pure compound in crystalline form and confirming its structure using spectroscopic methods (NMR, MS, etc.).

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the large-scale isolation of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Crude Extract Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, dichloromethane (B109758), ethyl acetate) to find the optimal one for this compound.[7]
Insufficient biomass-to-solvent ratio.Increase the solvent volume or perform multiple extractions on the same biomass.
Degradation of this compound during extraction.Perform extraction at lower temperatures and protect the extract from light.[7]
Poor Separation During Chromatography Inappropriate stationary or mobile phase.Screen different column materials (silica gel, alumina, C18) and solvent systems.[7]
Column overloading.Reduce the amount of sample loaded onto the column.[7]
Co-elution of impurities with similar polarity.Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase) or use high-resolution preparative HPLC.
Compound Degradation During Purification Sensitivity to acidic or basic conditions.Use buffered mobile phases to maintain a neutral pH.
Thermal instability.Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.
Presence of Contaminants in Final Product Leaching of plasticizers from labware.Use glass or stainless steel containers and high-purity solvents.
Cross-contamination from other experiments.Ensure thorough cleaning of all glassware and equipment.

Illustrative Quantitative Data for this compound Isolation

The following table presents hypothetical data for a typical large-scale isolation of a marine alkaloid like this compound, illustrating expected yields and purity at each stage.

Isolation Stage Starting Material (Wet Weight) Material Obtained Yield (%) Purity (%)
Sponge Biomass100 kg---
Lyophilized Biomass20 kg20 kg20<0.1
Crude Methanol Extract20 kg1 kg5<1
Dichloromethane Fraction1 kg200 g201-5
Silica (B1680970) Gel Column Chromatography200 g10 g540-60
Preparative HPLC (C18)10 g500 mg5>95
Crystallization500 mg350 mg70>99

Detailed Experimental Protocol (Hypothetical)

This protocol describes a general procedure for the isolation of this compound from a marine sponge.

1. Biomass Preparation and Extraction:

  • Collect 100 kg of the marine sponge (Corticium sp.).

  • Immediately freeze the biomass at -80°C.

  • Lyophilize the frozen biomass to obtain approximately 20 kg of dry material.

  • Grind the dried sponge into a coarse powder.

  • Macerate the powdered biomass with methanol (3 x 50 L) at room temperature for 24 hours for each extraction.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in 5 L of water and sequentially partition with n-hexane (3 x 5 L), dichloromethane (3 x 5 L), and ethyl acetate (B1210297) (3 x 5 L).

  • Concentrate each fraction under reduced pressure. The majority of alkaloids are expected to be in the dichloromethane and ethyl acetate fractions.

3. Silica Gel Column Chromatography:

  • Subject the dichloromethane fraction to column chromatography on a silica gel column (5 kg).

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

  • Combine fractions containing the compound of interest based on TLC profiles.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the enriched fractions using a preparative reverse-phase C18 HPLC column.

  • Use a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Monitor the elution at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

  • Collect the peak corresponding to this compound and evaporate the solvent.

5. Crystallization:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol or acetone).

  • Slowly add a less polar solvent (e.g., n-hexane or diethyl ether) until turbidity is observed.

  • Allow the solution to stand at 4°C for crystallization to occur.

  • Collect the crystals by filtration and wash with a cold, non-polar solvent.

  • Dry the crystals under vacuum.

Visualizations

Isolation_Workflow cluster_collection Biomass Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge Biomass Freeze Freezing (-80°C) Sponge->Freeze Lyophilize Lyophilization Freeze->Lyophilize Grind Grinding Lyophilize->Grind Extract Solvent Extraction (Methanol) Grind->Extract Partition Solvent Partitioning Extract->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC Crystallize Crystallization PrepHPLC->Crystallize Purethis compound Pure this compound Crystallize->Purethis compound

Caption: General workflow for the isolation of this compound from a marine sponge.

Caption: Troubleshooting decision tree for this compound isolation challenges.

References

how to store Meridine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Meridine

Disclaimer: The following information is provided for a hypothetical research compound referred to as "this compound." The degradation pathways, experimental protocols, and data are illustrative examples designed to meet the structural and content requirements of this guide. Researchers should always consult compound-specific literature and safety data sheets for accurate handling and storage information.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Protect the compound from light and moisture. For long-term storage, maintaining a consistent, low temperature is advised.

Q2: How should I store stock solutions of this compound?

For optimal stability, this compound stock solutions should be prepared fresh for each experiment. If storage is necessary, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C for long-term stability. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Can this compound be stored at room temperature?

Extended storage at ambient temperatures is not recommended as it may lead to degradation.[3] For short-term handling during an experiment, efforts should be made to keep the compound and its solutions cool and protected from light.

Troubleshooting Guide

Problem: I am observing inconsistent results in my experiments using this compound.

  • Possible Cause 1: Degradation of this compound. Inconsistent results can be a sign that this compound is degrading under your experimental conditions or during storage. This can lead to a decrease in the effective concentration of the active compound.

  • Solution:

    • Verify Storage Conditions: Ensure that both solid this compound and your stock solutions are stored according to the recommended guidelines (cool, dry, protected from light).

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

    • Perform a Stability Check: Analyze your stock solution using a suitable analytical method, such as HPLC, to check for the presence of degradation products.

Problem: I see extra peaks in my analytical chromatogram (e.g., HPLC, LC-MS) that are not this compound.

  • Possible Cause: Formation of Degradation Products. The appearance of new peaks likely indicates the degradation of this compound into other chemical species.

  • Solution:

    • Review Experimental Conditions: Assess your experimental setup for potential stressors such as extreme pH, high temperatures, or exposure to light.

    • Conduct a Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study (see Experimental Protocols section). This will help in understanding the stability of this compound under various stress conditions.

    • Use a Stability-Indicating Method: Ensure your analytical method is capable of separating this compound from its potential degradation products.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, indicating its stability under various stress conditions.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
0.1 M HCl24 hours60°C15.2%Hydrolysis Product A
0.1 M NaOH24 hours60°C28.5%Hydrolysis Product B
3% H₂O₂8 hoursRoom Temp45.8%Oxidative Product C
Thermal (Solid)48 hours80°C8.3%Thermal Product D
Photolytic (Solution)24 hoursAmbient12.1%Photolytic Product E

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 8 hours, protected from light.

  • Thermal Degradation:

    • Solid State: Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • Solution State: Heat a sealed vial of the this compound stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector or LC-MS to separate and identify this compound and its degradation products.

Visualizations

Hypothetical Degradation Pathways of this compound This compound This compound Hydrolysis_A Hydrolysis Product A This compound->Hydrolysis_A Acidic Conditions Hydrolysis_B Hydrolysis Product B This compound->Hydrolysis_B Basic Conditions Oxidative_C Oxidative Product C This compound->Oxidative_C Oxidizing Agent (H2O2) Thermal_D Thermal Product D This compound->Thermal_D High Temperature Photolytic_E Photolytic Product E This compound->Photolytic_E Light Exposure

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Workflow for Forced Degradation Study of this compound cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by HPLC/LC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start Prepare this compound Stock Solution Stress Expose to Stress Conditions Start->Stress Stress->Acid Stress->Base Stress->Oxidation Stress->Thermal Stress->Photo End Identify Degradation Products and Pathways Analysis->End

Caption: Experimental workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Overcoming Fungal Resistance to Meridine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. This document provides technical guidance for researchers, scientists, and drug development professionals investigating acquired resistance to the novel antifungal agent, Meridine.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a next-generation triazole antifungal designed to inhibit lanosterol (B1674476) 14-alpha-demethylase, the protein product of the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi.[3][4] By inhibiting Erg11, this compound disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[2]

Q2: What are the primary mechanisms of fungal resistance to ergosterol biosynthesis inhibitors like this compound?

A2: Resistance to antifungal agents that target the ergosterol pathway is a growing concern.[3] The most common mechanisms, which are anticipated for this compound, include:

  • Target Site Alterations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for the drug.[5][6][7]

  • Target Overexpression: Increased expression (upregulation) of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[7][8][9]

  • Efflux Pump Upregulation: Fungi can increase the expression of membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), which actively pump the antifungal drug out of the cell.[10][11][12][13]

Q3: Which fungal species are most relevant for studying this compound resistance?

A3: Candida auris is a multidrug-resistant pathogen of significant clinical concern and serves as an excellent model for studying resistance mechanisms.[5][10] Its known propensity to develop resistance to azoles via ERG11 mutations and efflux pump overexpression makes it a suitable organism for investigating potential this compound resistance.[6][14]

Troubleshooting Experimental Resistance

This guide addresses common issues encountered when a previously susceptible fungal strain develops resistance to this compound during an experiment.

Q4: My fungal strain's Minimum Inhibitory Concentration (MIC) for this compound has increased significantly. What are the initial steps?

A4: A significant increase in MIC is the primary indicator of acquired resistance. The recommended initial steps are:

  • Confirm the MIC: Repeat the MIC determination using a standardized method, such as the broth microdilution assay recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure the result is reproducible.[15][16][17]

  • Verify Strain Purity: Streak the resistant culture on agar (B569324) to isolate single colonies and re-test the MIC to ensure the population is homogenous and not a result of contamination.

  • Archive the Strain: Immediately create a glycerol (B35011) stock of the confirmed resistant isolate and the original susceptible parent strain for comparative studies. Store at -80°C.

Q5: How can I determine if resistance is due to target gene overexpression or mutation?

A5: A two-pronged approach is necessary to distinguish between these common resistance mechanisms.

  • Gene Expression Analysis: Use Quantitative Real-Time PCR (qRT-PCR) to compare the mRNA expression levels of the ERG11 gene in the resistant isolate versus the susceptible parent strain. A significant increase in ERG11 expression in the resistant strain suggests target overexpression is a contributing factor.[8][18]

  • Gene Sequencing: Amplify and sequence the entire coding region of the ERG11 gene from both the resistant and susceptible strains. Comparing the sequences will reveal any point mutations that could lead to amino acid substitutions in the drug-binding site.[5][6]

Q6: How do I investigate the role of efflux pumps in this compound resistance?

A6: Efflux pump involvement is another primary resistance mechanism.[11][12]

  • Expression Analysis: Perform qRT-PCR to measure the expression levels of known efflux pump genes. For Candida species, key genes to investigate include CDR1 (ABC transporter) and MDR1 (MFS transporter).[11][19][20] A marked increase in expression in the resistant strain is a strong indicator of this mechanism.

  • Functional Assays (Optional): Efflux pump activity can be confirmed using fluorescent substrates like rhodamine 6G. Resistant cells overexpressing efflux pumps will show lower intracellular accumulation of the dye compared to susceptible cells.

Data Presentation: Characterizing this compound Resistance

The following tables present hypothetical data from an experiment where a susceptible wild-type (WT) strain of C. auris developed resistance (RES) to this compound.

Table 1: this compound Susceptibility Profile

Strain IDDescriptionThis compound MIC (µg/mL)
CA-WT-01Wild-Type, Susceptible0.25
CA-RES-01This compound-Resistant Isolate16.0

Table 2: Relative Gene Expression Analysis (qRT-PCR)

GeneFunctionFold Change in Resistant Strain (CA-RES-01 vs. CA-WT-01)
ERG11Drug Target (Lanosterol demethylase)8.5-fold increase
CDR1Efflux Pump (ABC Transporter)12.2-fold increase
MDR1Efflux Pump (MFS Transporter)1.8-fold increase (Not significant)
ACT1Housekeeping Gene (Actin)1.0-fold (Reference)

Visualizing Resistance Mechanisms and Workflows

Signaling Pathway for Drug Resistance

The diagram below illustrates a potential signaling pathway where this compound exposure induces a cellular stress response, leading to the activation of transcription factors that upregulate the expression of both the drug target (ERG11) and efflux pumps (CDR1).

G cluster_0 cluster_1 Cellular Stress Response cluster_2 Transcriptional Regulation cluster_3 Resistance Mechanism Genes cluster_4 Cellular Effect This compound This compound Stress StressSensor Membrane Stress Sensor This compound->StressSensor SignalCascade Kinase Cascade StressSensor->SignalCascade Activates TF_A Transcription Factor A (e.g., Upc2) SignalCascade->TF_A TF_B Transcription Factor B (e.g., Tac1) SignalCascade->TF_B ERG11 ERG11 Gene TF_A->ERG11 Upregulates CDR1 CDR1 Gene TF_B->CDR1 Upregulates Target Increased Erg11p (Target Overexpression) ERG11->Target Pump Increased Cdr1p (Drug Efflux) CDR1->Pump Resistance This compound RESISTANCE Target->Resistance Pump->Resistance

Caption: Hypothetical signaling pathway for this compound resistance.

Experimental Workflow for Troubleshooting

This workflow provides a logical progression for identifying the mechanism of acquired resistance.

G cluster_analysis Mechanism Investigation cluster_results Potential Conclusions start Observe Increased MIC (>4-fold) confirm 1. Confirm MIC 2. Purify & Archive Strain start->confirm qRT qRT-PCR Analysis (ERG11, CDR1, MDR1) confirm->qRT Proceed with comparative analysis seq Sanger Sequencing (ERG11 gene) confirm->seq Proceed with comparative analysis res_overexpression Target Overexpression qRT->res_overexpression If ERG11 is high res_efflux Efflux Pump Upregulation qRT->res_efflux If CDR1/MDR1 is high res_mutation Target Site Mutation seq->res_mutation If mutation is found res_combo Combined Mechanisms res_overexpression->res_combo res_efflux->res_combo res_mutation->res_combo

Caption: Troubleshooting workflow for this compound resistance.

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from CLSI M27/M60 guidelines for yeast susceptibility testing.[16][21]

  • Prepare Inoculum: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute Inoculum: Perform a 1:1000 dilution of the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to get a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Prepare Drug Plate: In a 96-well microtiter plate, perform serial 2-fold dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Include a drug-free well for a positive growth control.

  • Inoculate Plate: Add 100 µL of the final inoculum to each well of the drug plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing gene expression.[22][23][24]

  • Cell Culture and Treatment: Grow susceptible (WT) and resistant (RES) strains to mid-log phase in a suitable broth (e.g., YPD). For induction experiments, a subset of the WT culture can be exposed to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for 2-4 hours.

  • RNA Extraction: Harvest approximately 1x10⁸ cells by centrifugation. Extract total RNA using a reliable method, such as a hot phenol-chloroform extraction or a commercial kit designed for yeast. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each gene of interest (ERG11, CDR1, MDR1) and a validated housekeeping gene (ACT1, TUB1). Each reaction (20 µL) should contain:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of cDNA template (diluted 1:10)

    • 0.5 µL each of forward and reverse primers (10 µM stock)

    • 8 µL of nuclease-free water

  • Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method. The fold change is determined by normalizing the expression of the target gene to the housekeeping gene and comparing the resistant strain's normalized value to that of the susceptible strain.

References

Meridine Purification Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining purification protocols for Meridine, a novel small molecule inhibitor of the fictional "Kinase-Associated Pathway" (KAP).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield during purification?

A1: Low recovery of this compound is often attributed to several factors. One common reason is the use of an inappropriate solvent system during chromatographic separation, leading to either poor binding to the stationary phase or irreversible adsorption.[1] Additionally, compound precipitation on the column, especially if the sample concentration is too high, can significantly reduce yield.[2][3] It is also crucial to ensure the stability of this compound at the pH and temperature used during the purification process, as degradation can be a major source of product loss.[4]

Q2: I'm observing significant peak tailing in my HPLC chromatogram for this compound. What could be the cause?

A2: Peak tailing for a small molecule like this compound during reversed-phase chromatography is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[5] This can be particularly problematic if this compound has basic functional groups. Other potential causes include column overloading, a poorly packed column, or the presence of impurities that interact strongly with the stationary phase.[6]

Q3: My purified this compound appears to be unstable and degrades over time. How can I improve its stability?

A3: The stability of a purified compound is influenced by factors such as pH, temperature, light exposure, and the presence of oxygen. For this compound, it is recommended to store the purified product at low temperatures (-20°C or -80°C) in a tightly sealed container, possibly under an inert atmosphere like argon or nitrogen. The use of antioxidants or chelating agents in the storage buffer may also be beneficial, depending on the degradation pathway.[7] Conducting forced degradation studies can help identify the specific conditions that cause instability.

Q4: What are the typical sources of impurities found in the final this compound product?

A4: Impurities in the final product can originate from various stages of the synthesis and purification process. Common sources include unreacted starting materials, by-products from the chemical synthesis, reagents and solvents used, and degradation products.[8][9] It is also possible for contaminants to leach from equipment or be introduced during sample handling.

Troubleshooting Guides

Chromatography Troubleshooting

This section provides guidance for resolving common issues encountered during the chromatographic purification of this compound.

Issue Possible Cause Recommended Solution
Poor Separation / Overlapping Peaks Inappropriate solvent system.[1]Optimize the mobile phase composition using a scouting gradient. Test different solvent systems with varying polarities and selectivities.
Column overloading.[10][11]Reduce the amount of sample loaded onto the column. Consider using a larger column if sample size cannot be reduced.
Incorrect stationary phase.Select a stationary phase with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[4]
Low Recovery / Yield Compound precipitation on the column.[2][3]Decrease the sample concentration. Ensure the sample is fully dissolved in the mobile phase before loading.
Irreversible binding to the column.[1]Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce strong interactions with the stationary phase.
Compound degradation during purification.Optimize the pH and temperature of the purification process. Minimize the duration of the purification run.
High Backpressure Clogged column frit or tubing.[5][12][13]Filter the sample and mobile phase before use. Reverse flush the column with a strong solvent. Check for blockages in the system tubing.
Sample precipitation at the column inlet.Ensure the sample is completely soluble in the initial mobile phase conditions.
High viscosity of the mobile phase.[14]Reduce the flow rate or adjust the mobile phase composition to lower its viscosity.
Peak Tailing Interaction with residual silanol groups.[5]Use a highly end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.[4] Operate at a lower pH to suppress silanol ionization.
Column contamination.[6]Clean the column according to the manufacturer's instructions.
Peak Fronting Column overloading.[6][11]Reduce the sample load.
Poorly packed column bed.[6]Replace the column if the bed has collapsed or channeled.
Crystallization Troubleshooting

For final purification and obtaining a solid form of this compound, crystallization is often employed.

Issue Possible Cause Recommended Solution
Oiling Out (Formation of a liquid phase instead of crystals) Solution is supersaturated or cooled too quickly.[1]Add a small amount of hot solvent to redissolve the oil, then allow for slower cooling. Scratch the inside of the flask with a glass rod to induce nucleation.
Presence of impurities inhibiting crystallization.Perform a pre-purification step (e.g., flash chromatography) to remove impurities.
No Crystal Formation Solution is not sufficiently supersaturated.Slowly evaporate the solvent to increase the concentration of this compound.
Inappropriate solvent system.Screen a variety of solvents with different polarities and properties. Consider using a co-solvent system.
Low Recovery of Crystalline Product Using too much solvent for dissolution.[1]Use the minimum amount of hot solvent necessary to dissolve the compound.
Significant solubility of the compound in the cold solvent.Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Purity Analysis

This protocol outlines a standard method for analyzing the purity of this compound samples.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Flash Chromatography for Initial Purification of this compound

This protocol describes a general procedure for the initial purification of crude this compound.

  • Stationary Phase: Silica (B1680970) gel (e.g., 230-400 mesh).

  • Column Packing: Dry pack the column with silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.2-0.3 for this compound.[4] A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Meridine_Purification_Workflow Crude_Product Crude this compound (from synthesis) Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Purity_Analysis_1 Purity Analysis (TLC/HPLC) Flash_Chromatography->Purity_Analysis_1 Impure_Fractions Impure Fractions Purity_Analysis_1->Impure_Fractions <95% Purity Pure_Fractions Pure Fractions Purity_Analysis_1->Pure_Fractions >95% Purity Impure_Fractions->Flash_Chromatography Repurify Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Purity_Analysis_2 Final Purity Analysis (HPLC) Crystallization->Purity_Analysis_2 Pure_this compound Pure Crystalline This compound (>99%) Purity_Analysis_2->Pure_this compound

Caption: General workflow for the purification of this compound.

KAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KAP KAP (Kinase-Associated Pathway) ERK->KAP Downstream Downstream Cellular Response (e.g., Proliferation) KAP->Downstream This compound This compound This compound->KAP Inhibition

Caption: Simplified hypothetical KAP signaling pathway inhibited by this compound.

References

Technical Support Center: Managing Poor Bioavailability of Meridine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Meridine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a polycyclic alkaloid derived from the marine sponge Corticium sp., which has shown promising antifungal activity by inhibiting nucleic acid biosynthesis.[1] Like many natural products, this compound is a lipophilic molecule with low aqueous solubility. This poor solubility is a primary reason for its low oral bioavailability, which can lead to insufficient drug exposure in animal models and hinder the evaluation of its therapeutic efficacy.[2]

Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

A2: While specific data for this compound is not publicly available, based on its characteristics as a poorly soluble compound, it is likely classified as a BCS Class II (high permeability, low solubility) or BCS Class IV (low permeability, low solubility) compound.[2] The formulation strategies required to enhance its bioavailability will depend on this classification.

Q3: What are the initial steps to take when poor bioavailability of this compound is observed?

A3: The first step is to thoroughly characterize the physicochemical properties of this compound, including its solubility in various buffers and biorelevant media, its permeability (e.g., using a Caco-2 assay), and its solid-state characteristics (crystalline vs. amorphous).[3] This information will guide the selection of an appropriate formulation strategy.[4]

Q4: How can inter-animal variability in this compound pharmacokinetic (PK) studies be minimized?

A4: High inter-animal variability can be addressed by standardizing experimental conditions. This includes ensuring all animals are fasted for a consistent period, using a precise and consistent oral gavage technique, and using animals of the same strain, age, and sex to reduce physiological differences.[5]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the preclinical development of this compound.

Issue 1: Consistently Low Oral Bioavailability in Rodent Models

You have administered this compound in a simple suspension to rats and consistently observe an oral bioavailability of less than 5%.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Strategy Selection cluster_3 Implementation & Evaluation start Low Oral Bioavailability (<5%) solubility Assess Aqueous Solubility start->solubility Characterize Physicochemical Properties permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) start->permeability metabolism Evaluate First-Pass Metabolism (In Vitro Liver Microsomes) start->metabolism formulation Select Formulation Strategy solubility->formulation permeability->formulation metabolism->formulation pk_study Conduct In Vivo PK Study with New Formulation formulation->pk_study Prepare Formulation analysis Analyze PK Data (AUC, Cmax, Tmax) pk_study->analysis decision Decision: Proceed or Re-formulate analysis->decision

Caption: Workflow for troubleshooting low oral bioavailability.

Potential Causes and Solutions:

  • Poor Aqueous Solubility: this compound's low solubility in gastrointestinal fluids is likely the rate-limiting step for its absorption.[2]

  • Low Intestinal Permeability: The drug may have difficulty crossing the intestinal epithelium.

  • Extensive First-Pass Metabolism: this compound may be rapidly metabolized in the intestine or liver before reaching systemic circulation.

Recommended Actions:

A multi-pronged approach focusing on formulation strategies is recommended to address these issues. The choice of strategy will depend on the primary cause of poor bioavailability.

Table 1: Comparison of Formulation Strategies to Enhance this compound Bioavailability

Formulation StrategyPrincipleExpected Impact on PK ParametersAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[6]Increased Cmax and AUCSimple, widely applicable technique.[5]May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[5]
Amorphous Solid Dispersions (ASDs) This compound is dispersed in a polymer matrix in a high-energy amorphous state, improving its aqueous solubility and dissolution rate.[2][5]Significantly increased Cmax and AUCCan achieve substantial increases in solubility.[4]Physical stability of the amorphous form must be maintained.
Lipid-Based Drug Delivery Systems (LBDDS) This compound is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., SEDDS), which forms a microemulsion upon contact with GI fluids, enhancing solubilization and absorption.[2][7]Increased Cmax and AUC; may reduce food effect.Can enhance lymphatic transport, bypassing first-pass metabolism.[4]Potential for GI side effects with high surfactant concentrations.
Complexation with Cyclodextrins Cyclodextrins encapsulate the poorly soluble this compound molecule, forming an inclusion complex with improved aqueous solubility.[5][8]Increased Cmax and AUCEffective for a wide range of compounds and can improve stability.[5]The amount of drug that can be complexed is limited.
Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data

Following administration of a new this compound formulation, you observe significant variability in plasma concentrations across animals in the same dosing group.

Troubleshooting Decision Tree:

G cluster_0 Experimental Factors cluster_1 Physiological Factors cluster_2 Formulation Issues cluster_3 Solutions start High Inter-Animal PK Variability dosing Inconsistent Dosing Technique? start->dosing fasting Variable Fasting Times? start->fasting animal_vars Differences in Animal Strain, Age, or Sex? start->animal_vars stability Is the Formulation Physically Unstable (e.g., precipitation)? start->stability solution_dosing Standardize Gavage Technique dosing->solution_dosing solution_fasting Ensure Consistent Fasting Period fasting->solution_fasting solution_animal Use Homogeneous Animal Groups animal_vars->solution_animal solution_stability Assess Formulation Stability in Biorelevant Media stability->solution_stability

Caption: Decision tree for troubleshooting high PK variability.

Recommended Actions:

  • Review and Standardize Procedures:

    • Dosing: Ensure all technicians are using a consistent and accurate oral gavage technique.[5]

    • Fasting: Implement a strict and consistent fasting schedule for all animals before dosing, as food can significantly alter drug absorption.[5]

    • Animal Selection: Use animals from the same supplier, with a narrow range of age and weight, and of the same sex.[5]

  • Assess Formulation Stability:

    • Evaluate the physical stability of your formulation. For example, if using a nanosuspension, check for particle aggregation over time. If using a lipid-based system, ensure it forms a stable emulsion.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

This protocol describes the preparation of a this compound ASD using the solvent evaporation method.

Materials:

  • This compound

  • Polymer (e.g., PVP-VA, HPMCAS)[2]

  • Solvent (e.g., acetone, methanol) that dissolves both this compound and the polymer[2]

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.[2]

  • Dissolution: Prepare a solution by dissolving this compound and the polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight). Stir until a clear solution is obtained.[2]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried product into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Oral Bioavailability Study of a this compound Formulation in Rats

This protocol outlines a standard study to determine the absolute oral bioavailability of a new this compound formulation.

Animal Model:

  • Male Sprague-Dawley rats (n=5 per group), weight 200-250g.

Groups:

  • Intravenous (IV) Group: this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a dose of 1 mg/kg.

  • Oral (PO) Group: this compound formulation (e.g., ASD) suspended in a vehicle (e.g., 0.5% methylcellulose) at a dose of 10 mg/kg.

Procedure:

  • Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer the this compound solution via tail vein injection at a volume of 2 mL/kg.[5]

    • PO Group: Administer the this compound suspension via oral gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[5] Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters (AUC, Cmax, Tmax, T1/2) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

troubleshooting inconsistent results with Meridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meperidine (pethidine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and navigate challenges during experiments involving Meperidine.

Frequently Asked Questions (FAQs)

Q1: What is Meperidine and what are its primary applications in a research setting?

Meperidine is a synthetic opioid of the phenylpiperidine class, historically used for the management of moderate-to-severe pain.[1][2] In a research context, it is often used as a reference compound in analgesic studies, for investigating opioid receptor pharmacology, or in studies of post-operative shivering.[1] It acts primarily as a μ-opioid receptor agonist, though it also has effects on κ-opioid receptors which may contribute to its anti-shivering properties.[1]

Q2: We are observing high variability in analgesic response between experimental subjects. What are the potential causes?

Inconsistent analgesic effects are a known challenge with Meperidine. Several factors can contribute to this variability:

  • Metabolism: Meperidine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into its major metabolite, normeperidine.[1][3] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in metabolism, altering the levels of both Meperidine and the neurotoxic normeperidine.

  • Route of Administration: Intramuscular absorption of Meperidine is known to be highly variable, with potential for a five-fold difference in blood levels even within the same subject.[4]

  • Subject Demographics: Age and sex have been shown to influence the metabolic ratio of normeperidine to Meperidine.[5]

  • Physiological State: Conditions such as hepatic or renal impairment can drastically alter the clearance of Meperidine and normeperidine, leading to accumulation and unpredictable effects.[1][6]

Q3: Some of our animal subjects are exhibiting unexpected CNS-related symptoms like tremors and seizures. Is this related to Meperidine?

Yes, these are hallmark signs of normeperidine toxicity. Normeperidine, the primary metabolite of Meperidine, is a neurotoxin that can lower the seizure threshold.[3][4] Accumulation of normeperidine is a significant risk, particularly with repeated high doses or in subjects with impaired renal function, as it has a much longer half-life (15-30 hours) than the parent drug (2-5 hours).[3]

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Efficacy in Preclinical Models

You are conducting a study on the analgesic effects of Meperidine in a rodent model and observe significant variability in pain threshold measurements (e.g., tail-flick latency, hot plate test) between subjects in the same treatment group.

Caption: Troubleshooting workflow for inconsistent analgesic efficacy.

Possible Cause Explanation Recommended Solution
Variable Drug Metabolism Genetic differences in CYP450 enzymes among subjects (especially in outbred animal stocks) can lead to varied rates of Meperidine metabolism and normeperidine formation.[3][7]Use an inbred strain of animals to reduce genetic variability. If using outbred stocks, increase the sample size to account for higher variance.
Inconsistent Administration Intramuscular (IM) injection can result in highly variable absorption rates.[4] Subcutaneous (SC) or Intraperitoneal (IP) injections can also have variability.For maximum consistency, consider intravenous (IV) administration if feasible. If using IM/SC/IP, ensure the injection technique, volume, and site are identical for all subjects.
Drug Solution Instability Improperly stored or old solutions may have degraded, leading to lower effective concentrations.Prepare Meperidine solutions fresh from a certified standard on the day of the experiment. Store stock solutions as per manufacturer recommendations, protected from light.
Tolerance Development Repeated dosing can lead to the rapid development of tolerance, reducing the analgesic effect over time.[3]If the experimental design involves multiple doses, be aware of the potential for tolerance. Include appropriate control groups to measure this effect. Consider a study design with fewer, more spaced-out administrations.
Issue 2: Unexpected Neurotoxicity or Adverse Events

Your study subjects are showing signs of CNS hyperexcitability, such as tremors, myoclonus, or seizures, which are confounding the experimental results.

MeperidineMetabolism Meperidine Meperidine CYP Hepatic Metabolism (CYP3A4, CYP2B6) Meperidine->CYP N-demethylation Analgesia Analgesic Effect (μ-opioid receptor) Meperidine->Analgesia Normeperidine Normeperidine (Neurotoxic Metabolite) Toxicity CNS Excitation (Tremors, Seizures) Normeperidine->Toxicity Renal Renal Excretion Normeperidine->Renal CYP->Normeperidine Accumulation Accumulation Renal->Accumulation Impaired Accumulation->Toxicity

Caption: Metabolic pathway of Meperidine leading to normeperidine toxicity.

Possible Cause Explanation Recommended Solution
Normeperidine Accumulation The half-life of normeperidine is significantly longer than Meperidine.[3] Repeated dosing, especially at high levels, can cause the metabolite to accumulate to toxic levels. The maximum recommended dose in clinical settings is 600 mg/24 hours for no more than 48 hours.[1]Reduce the dose and/or frequency of Meperidine administration. If high doses are required, consider an alternative opioid with a non-toxic metabolite profile (e.g., morphine, fentanyl). Monitor subjects closely for any signs of neurotoxicity.
Renal Impairment Reduced kidney function severely impairs the excretion of normeperidine, leading to rapid accumulation and toxicity.[1][6]Screen subjects for renal health before initiating the study. If using a disease model that may impact kidney function, avoid using Meperidine.
Drug Interactions Concomitant administration of drugs that inhibit CYP3A4 or CYP2B6 can alter Meperidine metabolism. More critically, co-administration with Monoamine Oxidase Inhibitors (MAOIs) or Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) can precipitate serotonin syndrome, which has overlapping symptoms with neurotoxicity.[3][8]Conduct a thorough review of all compounds being administered to the subjects. Avoid co-administration with MAOIs (contraindicated), SSRIs, and known CYP inhibitors.[6][9] If co-administration is unavoidable, a different analgesic should be selected.

Data Summary: Factors Influencing Meperidine Pharmacokinetics

The following table summarizes key quantitative data related to the variability in Meperidine's effects.

Parameter Value Significance for Experimental Consistency Reference
Meperidine Half-life 2-5 hours (adults)Short duration may require frequent dosing, increasing the risk of metabolite accumulation.[3]
Normeperidine Half-life 15-30 hours (normal renal function)Long half-life is the primary reason for accumulation and delayed neurotoxicity.[3]
Normeperidine Half-life Up to 35-40 hours (renal impairment)Demonstrates the high risk of toxicity in subjects with poor kidney function.[3]
Oral Bioavailability ~50%Low and variable bioavailability makes oral administration less reliable for consistent dosing compared to parenteral routes.[1]
Metabolic Ratio (Urine) Geometric Mean ~6.2 (CV 212%)The high coefficient of variation (%CV) highlights extreme inter-subject variability in metabolism.[5]
Metabolizing Enzymes CYP3A4, CYP2B6, CYP2C19Polymorphisms in these enzymes are a key source of genetic variability in drug response.[3]

Key Experimental Protocol: Hot Plate Test for Analgesia in Rodents

This protocol is a standard method for assessing the analgesic properties of compounds like Meperidine. Inconsistent results in this assay should prompt the troubleshooting steps outlined above.

  • Acclimatization:

    • Habituate animals to the testing room for at least 1 hour before the experiment.

    • Handle animals gently for several days leading up to the study to reduce stress-induced hypoalgesia.

  • Baseline Latency Measurement:

    • Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).

    • Place the animal on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. Animals not responding by the cut-off time should be removed and excluded or noted.

    • Conduct 2-3 baseline readings for each animal and average the results.

  • Drug Administration:

    • Administer Meperidine or vehicle control via the chosen route (e.g., IP, SC, IV). Ensure the administration technique is consistent.

    • Doses should be calculated based on the animal's most recent body weight.

  • Post-Treatment Latency Measurement:

    • At predetermined time points post-administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as in Step 2.

    • The timing should be precise to capture the peak effect and duration of action.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100

    • Compare the %MPE between treatment groups using appropriate statistical methods. High variance within the Meperidine group would indicate an inconsistency issue.

References

Technical Support Center: Optimizing HPLC Conditions for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Meridine" did not yield specific results in the scientific literature. This guide provides general strategies and troubleshooting advice for optimizing HPLC conditions for the analysis of basic pharmaceutical compounds, drawing on established principles for similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a basic pharmaceutical compound?

A1: A systematic approach is recommended for method development.[1] Begin by characterizing your analyte, including its structure, pKa, and solubility.[1] For initial analysis, a reversed-phase C18 column is a common starting point, paired with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[1] Running a broad gradient elution can help determine the approximate conditions for elution.[1]

Q2: How do I choose the appropriate column for my analysis?

A2: Column selection is critical for achieving good separation. While C18 columns are widely used, other stationary phases might offer better selectivity depending on the analyte's properties.[1] For basic compounds, which can exhibit unwanted interactions with silica-based columns, consider using a base-deactivated column or a column with a different stationary phase chemistry, such as a pentafluorophenyl (PFP) phase.[1] The choice of stationary phase is one of the most powerful ways to optimize selectivity.[2]

Q3: What is the role of the mobile phase pH in the analysis of basic compounds?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For basic analytes, working at a low pH (around 2-3) protonates the column's residual silanol (B1196071) groups, reducing their interaction with the protonated basic analyte and minimizing peak tailing.[2] Alternatively, a higher pH (around 7-9) can be used to analyze the basic compound in its neutral form, which can also improve peak shape.[2] However, be mindful of the pH limitations of your HPLC column.

Q4: My compound does not have a strong UV chromophore. What are my detection options?

A4: If your analyte has poor UV absorbance, several options are available. Pre-column derivatization can be employed to attach a UV-active tag to your molecule.[1] Other detection methods to consider include mass spectrometry (MS), fluorescence detection if the molecule is fluorescent or can be derivatized with a fluorescent tag, or charged aerosol detection (CAD).[2]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Q: What causes peak tailing for my basic analyte and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds and can be caused by several factors:[3][4]

  • Secondary Interactions: The most frequent cause is the interaction of the basic analyte with acidic silanol groups on the silica-based column packing.[3][4]

    • Solution: Add a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase to compete with the analyte for active sites.[1] Using a base-deactivated column or increasing the buffer concentration can also help.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

Q: My peaks are fronting. What is the cause and how do I resolve it?

A: Peak fronting can occur due to:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

  • Column Overload: Similar to peak tailing, injecting an excessive amount of the sample can also lead to fronting.[1]

    • Solution: Decrease the amount of sample injected onto the column.[1]

Problem: Retention Time Variability

Q: Why is my retention time shifting from one injection to the next?

A: Drifting or variable retention times can indicate several issues:[5]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.

    • Solution: Increase the column equilibration time between runs.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the mobile phase over time (e.g., evaporation of the organic component) can lead to shifts.

    • Solution: Ensure accurate and consistent mobile phase preparation.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[1]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability.[6]

    • Solution: Inspect the pump for leaks and ensure proper functioning of the check valves.[6]

Problem: Poor Resolution

Q: I am not getting good separation between my analyte and other components. How can I improve resolution?

A: Improving resolution often involves optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous phase can significantly impact selectivity.[7]

  • Gradient Slope: In gradient elution, a shallower gradient can improve the separation of closely eluting peaks.[7]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[1]

  • Column Temperature: Optimizing the column temperature can affect the selectivity of the separation.[1]

  • Change Column Selectivity: If optimizing the above parameters is insufficient, changing to a column with a different stationary phase may be necessary to achieve the desired separation.[2]

Experimental Protocols

General Protocol for HPLC Method Development for a Basic Analyte
  • Analyte Characterization: Determine the pKa and solubility of the analyte to inform the initial mobile phase pH and solvent selection.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Screening:

    • Perform a broad linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • This will help determine the approximate organic solvent concentration needed to elute the analyte.

  • Optimization of Mobile Phase:

    • Organic Modifier: Compare the selectivity and peak shape using acetonitrile versus methanol.

    • pH and Buffer: If peak tailing is observed, consider adding a basic modifier or adjusting the pH of the aqueous phase. A buffer concentration of 10-25 mM is typically sufficient.[3]

  • Optimization of Chromatographic Parameters:

    • Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[1]

    • Flow Rate: Adjust the flow rate to find a balance between resolution and analysis time.[1]

  • Method Validation: Once optimal conditions are established, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[8][9]

Data Presentation

Table 1: Typical Starting HPLC Conditions for Basic Pharmaceutical Analysis

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mm, 5 µmPFP, 150 x 4.6 mm, 3.5 µmBase-deactivated C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 6.80.1% Diethylamine in Water, pH 8
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection UV at 230 nmUV at 210 nmMS/MS
Injection Volume 10 µL5 µL2 µL
Temperature 30 °C35 °C40 °C

Visualizations

hplc_method_development cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validate Validation analyte_char Analyte Characterization (pKa, Solubility) initial_conditions Select Initial Conditions (Column, Mobile Phase) analyte_char->initial_conditions gradient_screen Broad Gradient Screening initial_conditions->gradient_screen optimize_mp Optimize Mobile Phase (Organic Modifier, pH, Buffer) gradient_screen->optimize_mp optimize_params Optimize Parameters (Temperature, Flow Rate) optimize_mp->optimize_params validate Method Validation (ICH Guidelines) optimize_params->validate

Caption: Workflow for HPLC Method Development and Optimization.

troubleshoot_peak_shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape tailing_cause1 Secondary Interactions? start->tailing_cause1 fronting_cause1 Strong Sample Solvent? start->fronting_cause1 tailing_solution1 Add Basic Modifier Use Base-Deactivated Column tailing_cause1->tailing_solution1 Yes tailing_cause2 Column Overload? tailing_cause1->tailing_cause2 No tailing_solution2 Reduce Injection Volume/Concentration tailing_cause2->tailing_solution2 Yes fronting_solution1 Dissolve Sample in Mobile Phase fronting_cause1->fronting_solution1 Yes fronting_cause2 Column Overload? fronting_cause1->fronting_cause2 No fronting_solution2 Reduce Injection Volume/Concentration fronting_cause2->fronting_solution2 Yes

Caption: Troubleshooting Logic for Poor Peak Shape.

References

how to handle Meridine safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of Meridine in the laboratory. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a polycyclic alkaloid compound with the chemical formula C₁₈H₉N₃O₂ and CAS number 129722-90-3.[1][2] It is a natural product derived from the marine sponge Corticium sp.[3] Research has shown that this compound possesses antifungal properties.[3][4]

Q2: What is the mechanism of action of this compound?

Studies have indicated that this compound's antifungal activity stems from its ability to inhibit nucleic acid biosynthesis in fungal cells.[3][4] The precise molecular targets and signaling pathways involved in this inhibition are not yet fully elucidated in publicly available literature.

Safety and Handling

Q3: What are the specific hazards associated with this compound?

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Given the unknown specific hazards, a conservative approach to PPE is mandatory. The following should be worn at all times when handling this compound:

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
Body Protection A lab coat. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection When handling the solid compound or when there is a risk of aerosol generation, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Q5: How should this compound be stored and disposed of?

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

Q6: How can I perform an antifungal susceptibility test for this compound?

A general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound against a fungal strain (e.g., Candida albicans) using a broth microdilution method is provided below. This is a general guideline and must be optimized for your specific experimental conditions and fungal strains.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to the correct cell density

  • Sterile saline or buffer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in the fungal growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum in the growth medium according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the different this compound concentrations. Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density.

Troubleshooting

Q7: I am seeing inconsistent results in my antifungal assays. What could be the cause?

Inconsistent results in antifungal susceptibility testing can arise from several factors. Below is a table of common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
No fungal growth in the positive control well Inoculum was not viable.Use a fresh culture to prepare the inoculum. Verify the viability of the fungal strain.
Incorrect growth medium or incubation conditions.Ensure the correct medium, temperature, and incubation time are used for the specific fungal strain.
Growth in the negative control well Contamination of the growth medium or reagents.Use fresh, sterile reagents and aseptic techniques.
Variable MIC values across replicate plates Inaccurate pipetting during serial dilutions.Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy.
Inconsistent inoculum density.Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer.
Precipitation of this compound in the wells Poor solubility of this compound in the aqueous medium.Ensure the concentration of DMSO from the stock solution is low enough in the final well volume to not cause precipitation. Consider using a different solvent for the stock solution if compatible with the assay.

Visualizations

experimental_workflow Experimental Workflow: Antifungal Susceptibility Testing prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC incubate->read_results

Caption: A generalized workflow for determining the antifungal susceptibility of this compound.

signaling_pathway Conceptual Pathway: Inhibition of Nucleic Acid Synthesis cluster_cell Fungal Cell This compound This compound Target Intracellular Target(s) (e.g., Enzymes for Nucleotide Synthesis) This compound->Target Binds to/Interacts with Target->Inhibition Nucleic_Acid_Syn Nucleic Acid Synthesis Cell_Growth Inhibition of Fungal Growth Nucleic_Acid_Syn->Cell_Growth Inhibition->Nucleic_Acid_Syn Inhibits

Caption: A high-level conceptual diagram of this compound's mechanism of action.

References

Technical Support Center: Mitigating Off-Target Effects of Meridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Meridine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound is a potent small molecule inhibitor designed to target Kinase A (K-A), a critical component of pro-survival signaling pathways in cancer cells. The intended on-target effect is the induction of apoptosis in these cells. However, this compound is also known to inhibit Kinase B (K-B), a key regulator of cellular metabolism. This off-target effect can lead to metabolic dysregulation and cytotoxicity in non-cancerous cells.

Q2: How can I distinguish between on-target (K-A inhibition) and off-target (K-B inhibition) effects in my cellular assays?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[1][2][3] A multi-pronged approach is recommended:

  • Use orthogonal controls: Employ a structurally unrelated inhibitor of K-A. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[3]

  • Perform rescue experiments: Introduce a this compound-resistant mutant of K-A into your cells. If the phenotype is reversed, it is likely an on-target effect.[3]

  • CRISPR/Cas9 gene editing: Knocking out or knocking down the gene for K-A should mimic the on-target effects of this compound.[4][5][6][7]

Q3: What is the optimal concentration of this compound to use in my experiments to minimize off-target effects?

A3: The optimal concentration of this compound is the lowest concentration that elicits the desired on-target effect without significantly engaging off-targets. This can be determined by performing a careful dose-response analysis in your specific cell model. It is recommended to correlate the phenotypic response with direct measures of on-target (K-A) and off-target (K-B) engagement.

Q4: How can I confirm that this compound is engaging with its intended target, K-A, within the cell?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context.[8][9] This assay is based on the principle that drug binding stabilizes the target protein, leading to an increase in its melting temperature.[8][9] A shift in the thermal stability of K-A in the presence of this compound provides direct evidence of target engagement.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High toxicity observed in non-cancerous control cells. The concentration of this compound is too high, leading to significant inhibition of the off-target Kinase B (K-B).Perform a dose-response experiment to determine the lowest effective concentration that inhibits K-A without causing significant toxicity. Consider using a cell line with lower K-B expression if available.
The observed phenotype (e.g., cell cycle arrest) does not match the expected on-target effect (apoptosis). The observed phenotype may be driven by the inhibition of an unknown off-target kinase.1. Validate the on-target effect: Use a structurally distinct inhibitor for K-A to see if the same phenotype is observed.[3] 2. Perform a rescue experiment: Introduce a this compound-resistant mutant of K-A to see if the phenotype is reversed.[3] 3. Conduct kinome-wide profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.
Inconsistent results between biochemical and cell-based assays. This is a common issue that can arise from several factors: - High intracellular ATP concentrations: Cell-based assays have much higher ATP levels than biochemical assays, which can outcompete ATP-competitive inhibitors like this compound.[2] - Cellular efflux pumps: The inhibitor may be actively transported out of the cell.[2] - Poor cell permeability: The inhibitor may not efficiently cross the cell membrane.1. Confirm target engagement in cells: Use CETSA to verify that this compound is binding to K-A in your cellular model.[8][9] 2. Assess cell permeability: Evaluate the physicochemical properties of this compound. 3. Use cell lines with varying efflux pump expression: This can help determine if active transport is a contributing factor.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetBiochemical IC50 (nM)Cellular EC50 (nM)
Kinase A (On-Target) 1575
Kinase B (Off-Target) 2501200

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.

Table 2: Comparative Analysis of Methodologies for Off-Target Effect Mitigation

Method Principle Primary Use Advantages Limitations
Kinome-Wide Profiling Assesses the inhibitory activity of a compound against a large panel of kinases.[10]Identifying potential off-targets.Provides a broad overview of selectivity.In vitro results may not always translate to the cellular environment.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[8][9]Confirming direct target engagement in cells.Provides direct evidence of physical binding in a physiological context.[8][9]Can be technically demanding.
CRISPR/Cas9 Gene Editing Genetic modification to knock out or knock down the target gene.[4][5][6][7]Validating that a phenotype is due to the intended target.Provides a high degree of confidence in on-target effects.A null phenotype may not perfectly mimic pharmacological inhibition.
Rescue Experiments Overexpression of a drug-resistant mutant of the target.[3]Confirming on-target mechanism of action.Strong evidence for on-target effects.Requires generation of a specific mutant construct.

Experimental Protocols

Dose-Response Curve Generation for IC50/EC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) in a biochemical assay and the half-maximal effective concentration (EC50) in a cell-based assay.

a) Biochemical IC50 Determination (e.g., ADP-Glo™ Assay)

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase reaction buffer containing the purified K-A enzyme and its substrate.

  • Add the this compound dilutions or DMSO control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the generated ADP by adding ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

b) Cellular EC50 Determination (e.g., Cell Viability Assay)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or DMSO control for 72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure luminescence to determine the number of viable cells.

  • Normalize the data to the DMSO-treated control cells and plot the results against the this compound concentration to determine the EC50.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound binds to its intended target, K-A, within a cellular environment.[8][9][11][12]

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of K-A using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble K-A against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CRISPR/Cas9-Mediated Knockout for Target Validation

This protocol uses CRISPR/Cas9 to validate that the observed cellular phenotype is a direct result of K-A inhibition.[4][5][6][7]

  • Design and Synthesize gRNAs: Design two or more single-guide RNAs (sgRNAs) targeting the gene encoding for K-A.

  • Clone gRNAs into a Cas9-expressing vector.

  • Transfect or transduce the target cells with the gRNA/Cas9 constructs.

  • Select for successfully edited cells (e.g., using antibiotic resistance or FACS).

  • Verify Knockout: Confirm the knockout of K-A at the protein level using Western blotting.

  • Phenotypic Analysis: Compare the phenotype of the K-A knockout cells with that of wild-type cells treated with this compound. A similar phenotype provides strong evidence for an on-target effect.

Visualizations

Meridine_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KA Kinase A (K-A) Receptor->KA This compound This compound This compound->KA Inhibits DownstreamEffector Downstream Effector KA->DownstreamEffector Survival Cell Survival DownstreamEffector->Survival

Caption: On-target signaling pathway of this compound.

Off_Target_Mitigation_Workflow start Start: Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response Curve start->dose_response cetsa Confirm Target Engagement (CETSA) dose_response->cetsa orthogonal Use Orthogonal Inhibitor and Rescue Experiment cetsa->orthogonal crispr CRISPR Knockout of Target orthogonal->crispr kinome Kinome-wide Profiling orthogonal->kinome Phenotype Does Not Match conclusion_on Conclusion: On-Target Effect crispr->conclusion_on Phenotype Matches conclusion_off Conclusion: Off-Target Effect kinome->conclusion_off

Caption: Experimental workflow for mitigating off-target effects.

Troubleshooting_Decision_Tree start Problem: Unexpected Experimental Result q1 Is there high toxicity in control cells? start->q1 a1_yes Lower this compound concentration q1->a1_yes Yes q2 Does phenotype match known on-target function? q1->q2 No a1_yes->q2 a2_no Perform rescue experiment or CRISPR validation q2->a2_no No q3 Are biochemical and cellular assay results consistent? q2->q3 Yes a2_no->q3 a3_no Confirm cellular target engagement with CETSA q3->a3_no No end Proceed with validated experiment q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting unexpected results.

References

Meridine Selectivity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the selectivity of Meridine for fungal cells over mammalian cells.

Introduction to this compound

This compound is a polycyclic alkaloid, originally isolated from the marine sponge Corticium sp., that has demonstrated antifungal activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.[1] Its mechanism of action involves the inhibition of nucleic acid biosynthesis, a fundamental cellular process.[1] While promising, a key challenge in the development of this compound as a therapeutic is ensuring its selective toxicity toward fungal pathogens while minimizing effects on host mammalian cells. This guide explores strategies to address this challenge.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound inhibits the growth of susceptible fungi by interfering with nucleic acid biosynthesis.[1] This disruption of DNA and/or RNA synthesis ultimately halts fungal cell replication and growth.

Q2: Why is improving the selectivity of this compound important?

A2: Since nucleic acid synthesis is a process shared by both fungal and mammalian cells, there is a risk of off-target toxicity to the host. Enhancing the selectivity of this compound to specifically target fungal cells is crucial for developing it into a safe and effective antifungal drug with a favorable therapeutic window.

Q3: What are the general strategies to improve the selectivity of an antifungal agent?

A3: Several strategies can be employed to enhance the fungal selectivity of a compound like this compound:

  • Targeted Drug Delivery: Encapsulating this compound in a delivery system that specifically targets fungal cells.

  • Combination Therapy: Using this compound in conjunction with other antifungal agents to achieve synergistic effects at lower, less toxic concentrations.

  • Structural Modification: Altering the chemical structure of this compound to increase its affinity for fungal-specific targets or reduce its uptake by mammalian cells.

II. Troubleshooting Guide: Enhancing this compound Selectivity

This section provides guidance on common issues encountered during experiments aimed at improving this compound's selectivity.

Problem Possible Cause Troubleshooting Steps
High cytotoxicity observed in mammalian cell lines. This compound may have a low therapeutic index, indicating non-specific cytotoxicity.1. Determine the IC50: Accurately measure the half-maximal inhibitory concentration (IC50) for a panel of relevant fungal and mammalian cell lines to quantify the selectivity index (SI = IC50 mammalian / IC50 fungal). 2. Explore Targeted Delivery: Investigate the use of liposomes or nanoparticles to selectively deliver this compound to fungal cells. 3. Investigate Combination Therapy: Test for synergistic effects with other antifungals to potentially lower the effective concentration of this compound.
Inconsistent Minimum Inhibitory Concentration (MIC) values for fungal strains. Experimental variability in assay conditions.1. Standardize Inoculum: Ensure a consistent fungal inoculum size is used for all experiments. 2. Control Media pH: The activity of some antifungal agents can be pH-dependent. Use buffered media (e.g., RPMI-1640 with MOPS) to maintain a stable pH. 3. Adhere to Standard Protocols: Follow established guidelines for broth microdilution assays, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Difficulty in achieving synergistic effects in combination therapy. The combination agents may not have complementary mechanisms of action.1. Rational Drug Pairing: Combine this compound with antifungals that have different cellular targets. For example, pair this compound (nucleic acid synthesis inhibitor) with a cell wall active agent (e.g., an echinocandin) or a cell membrane disruptor (e.g., an azole). 2. Checkerboard Assay: Perform a checkerboard microdilution assay to systematically evaluate a wide range of concentrations for both drugs to identify synergistic interactions.

III. Data Presentation: Comparative Antifungal Activity

Table 1: Hypothetical In Vitro Activity of this compound and Comparator Antifungals

Compound Organism MIC Range (µg/mL) IC50 (µg/mL) - Fungal Cells IC50 (µg/mL) - Mammalian Cells (e.g., HeLa) Selectivity Index (SI = IC50 Mammalian / IC50 Fungal) *
This compoundCandida albicansData to be determinedData to be determinedData to be determinedData to be determined
This compoundCryptococcus neoformansData to be determinedData to be determinedData to be determinedData to be determined
FluconazoleCandida albicans0.25 - 64~1-8>100>12.5-100
FluconazoleCryptococcus neoformans2 - 16~4-16>100>6.25-25
Amphotericin BCandida albicans0.25 - 2~0.5-1~2-5~2-10
Amphotericin BCryptococcus neoformans0.25 - 1~0.5-1~2-5~2-10

*Note: These are illustrative values for comparator drugs. Experimental determination is required for this compound.

IV. Experimental Protocols

1. Determination of IC50 in Mammalian Cells (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a mammalian cell line (e.g., HeLa) using the MTT assay.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed adherent mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of this compound in the cell culture medium.

    • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 24-48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[2][3]

2. Checkerboard Synergy Assay

This protocol describes the checkerboard microdilution method to assess the synergistic antifungal activity of this compound in combination with another antifungal agent.

  • Principle: The checkerboard assay involves testing serial dilutions of two drugs in combination to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

  • Procedure:

    • Drug Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the rows and serial dilutions of the second antifungal agent along the columns.

    • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

    • Inoculation: Add the fungal inoculum to all wells containing the drug combinations. Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions for the fungal species being tested.

    • MIC Determination: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

    • FIC Index Calculation: Calculate the FIC index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism[4][5][6][7]

V. Mandatory Visualizations

1. Hypothetical Signaling Pathway of this compound Action

Since this compound inhibits nucleic acid synthesis, it likely triggers the DNA damage response (DDR) pathway in fungal cells. This diagram illustrates a hypothetical model of this pathway in Candida albicans.

Meridine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Fungal Cell cluster_nucleus Nucleus This compound This compound Meridine_uptake Cellular Uptake This compound->Meridine_uptake Enters Cell DNA Fungal DNA DNA_damage DNA Damage (Replication Stress) DNA->DNA_damage Rad53 Rad53 (Checkpoint Kinase) DNA_damage->Rad53 Activates Cell_Cycle_Arrest Cell Cycle Arrest Rad53->Cell_Cycle_Arrest Promotes DNA_Repair DNA Repair Mechanisms Rad53->DNA_Repair Activates Apoptosis Apoptosis Rad53->Apoptosis Can Induce Meridine_uptake->DNA Inhibits Nucleic Acid Synthesis

Caption: Hypothetical DNA damage response pathway activated by this compound.

2. Experimental Workflow for Improving this compound Selectivity

This diagram outlines a logical workflow for a research project aimed at enhancing the fungal selectivity of this compound.

Caption: Workflow for enhancing the selectivity of this compound.

References

Validation & Comparative

Meridine: A Comparative Analysis Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. Meridine, a polycyclic alkaloid isolated from the marine sponge Corticium sp., has demonstrated notable antifungal properties.[1][2] This guide provides a comparative overview of this compound against established standard-of-care antifungal drugs, focusing on available in-vitro activity, mechanism of action, and experimental methodologies.

In-Vitro Antifungal Activity: A Comparative Overview

Quantitative data on the antifungal efficacy of this compound is limited but indicative of its potential. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound and provide a general reference for the activity of standard antifungal drugs against similar fungal species. Direct comparative studies are lacking, and the data presented is compiled from separate investigations.

Table 1: In-Vitro Activity of this compound

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Spectrum of Activity
Candida albicans3.13.1Fungicidal[2]
Cryptococcus neoformans0.86.2Fungistatic at lower concentrations[2]
Trichophyton mentagrophytes--Active[1][2]
Epidermophyton floccosum--Active[1][2]

Table 2: General In-Vitro Activity of Standard Antifungal Drugs

Drug ClassRepresentative Drug(s)General Spectrum of Activity
Polyenes Amphotericin BBroad-spectrum activity against most yeasts and molds.[3][4]
Azoles Fluconazole, ItraconazoleActive against many Candida and Cryptococcus species; activity against molds varies.[4][5]
Echinocandins Caspofungin, MicafunginPotent activity against Candida and Aspergillus species.[4][5]

Mechanism of Action: A Divergent Approach

This compound exhibits a distinct mechanism of action compared to the primary classes of standard antifungal drugs. While established agents target the fungal cell membrane or cell wall, this compound interferes with fundamental intracellular processes.

This compound: Studies indicate that this compound's antifungal activity stems from the inhibition of nucleic acid biosynthesis .[1][2] The precise molecular target within this pathway has not been fully elucidated. This mode of action suggests that this compound may be effective against fungal strains that have developed resistance to membrane- or wall-targeting drugs.

Standard Antifungal Drugs:

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[3][4][6]

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.[4][5][6]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and osmotic lysis.[4][5]

Comparative Mechanism of Action of Antifungal Drugs cluster_this compound This compound cluster_standard Standard Antifungals This compound This compound NucleicAcid Nucleic Acid Biosynthesis This compound->NucleicAcid Inhibits Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol (in Cell Membrane) Polyenes->Ergosterol Binds to and disrupts Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol Inhibits synthesis of Echinocandins Echinocandins (e.g., Caspofungin) Glucan β-(1,3)-D-glucan (in Cell Wall) Echinocandins->Glucan Inhibits synthesis of

Caption: A diagram illustrating the distinct mechanisms of action of this compound and standard antifungal drug classes.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of antifungal compounds, based on established methodologies.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), antifungal compound stock solution, sterile saline, spectrophotometer.

  • Procedure:

    • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).

    • Serially dilute the antifungal compound in the microtiter plate wells containing the broth medium.

    • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration showing no visible growth or a significant reduction in turbidity compared to the growth control.

2. Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that kills a specific percentage (typically ≥99.9%) of the initial fungal inoculum.

  • Materials: MIC plates from the previous assay, agar (B569324) plates (e.g., Sabouraud Dextrose Agar), sterile spreader.

  • Procedure:

    • Following MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

    • Spread the aliquot onto an agar plate.

    • Incubate the agar plates at an appropriate temperature until growth is visible in the control plates.

    • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the agar plate.

Experimental Workflow for Antifungal Susceptibility Testing Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution Serial Dilution of Antifungal in Microtiter Plate SerialDilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC Subculture Subculture from Wells with No Growth MIC->Subculture Incubation2 Incubation of Agar Plates Subculture->Incubation2 MFC MFC Determination (Colony Counting) Incubation2->MFC

Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.

Toxicity and Future Directions

Information regarding the cytotoxicity of this compound against mammalian cell lines is not currently available in the public domain. This represents a critical knowledge gap that must be addressed to evaluate its therapeutic potential. Standard antifungal agents have well-documented toxicity profiles, with some, like Amphotericin B, having significant side effects that limit their use.

Future research should prioritize:

  • Direct, head-to-head comparative studies of this compound against a panel of standard antifungal drugs.

  • Elucidation of the specific molecular target of this compound within the nucleic acid biosynthesis pathway.

  • Comprehensive in-vitro and in-vivo toxicity studies to determine the therapeutic index of this compound.

References

A Comparative Guide to the Mechanism of Action of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor Imatinib (B729) with other relevant alternatives, supported by experimental data. The focus is on the validation of its mechanism of action through in vitro and cell-based assays.

Introduction to Imatinib's Mechanism of Action

Imatinib is a cornerstone in targeted cancer therapy, primarily known for its efficacy in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its mechanism of action is centered on the potent and selective inhibition of a specific subset of protein tyrosine kinases.[2] Imatinib competitively binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates. This blockade of signal transduction ultimately inhibits cancer cell proliferation and induces apoptosis (programmed cell death).[1][3]

The primary molecular targets of Imatinib include:

  • BCR-ABL: A constitutively active tyrosine kinase, the product of the Philadelphia chromosome translocation, which is the key driver of CML.[1]

  • c-Kit: A receptor tyrosine kinase, mutations in which lead to its constitutive activation and are found in the majority of GISTs.[1][4]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in various malignancies.[1]

By inhibiting these key drivers, Imatinib effectively shuts down the signaling pathways responsible for tumor growth and survival in susceptible cancers.[2]

Comparative Efficacy of Tyrosine Kinase Inhibitors

The potency of Imatinib and its alternatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

Table 1: In Vitro Inhibitory Activity (IC50) of Tyrosine Kinase Inhibitors Against Key Kinase Targets
Tyrosine Kinase InhibitorTarget KinaseIC50 (nM)Relative Potency to Imatinib
Imatinib BCR-ABL ~25-400 1x
DasatinibBCR-ABL~1-8~325x
NilotinibBCR-ABL~13-45~20-30x
Imatinib c-Kit ~100 1x
Imatinib PDGFR ~100 1x

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative view.[5]

Table 2: Cell-Based Assay Results for Imatinib
Cell LineCancer TypeAssay TypeImatinib ConcentrationDuration of TreatmentObserved Effect
K562Chronic Myeloid LeukemiaApoptosis Assay0.4 µM48 hours~2-fold increase in apoptosis compared to control[3]
K562Chronic Myeloid LeukemiaCell Viability (MTT)0.4 µM48 hoursSignificant reduction in cell viability[3]
KCL22Chronic Myeloid LeukemiaCell Viability (XTT)IC50: ~0.2 µM48 hoursDose-dependent decrease in cell viability[3]
MCF7Breast CancerAntiproliferation (MTS)IC50: ~6.33 µM144 hoursSignificant inhibition of cell growth[6]
T-47DBreast CancerAntiproliferation (MTS)IC50: ~5.14 µM144 hoursSignificant inhibition of cell growth[6]

Signaling Pathways Modulated by Imatinib

Imatinib's inhibition of BCR-ABL, c-Kit, and PDGFR disrupts several downstream signaling cascades crucial for cancer cell survival and proliferation. The following diagram illustrates the primary pathways affected by Imatinib's mechanism of action.

Imatinib's Impact on Key Signaling Pathways cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT c_Kit c-Kit c_Kit->RAS_MAPK c_Kit->PI3K_AKT PDGFR PDGFR PDGFR->RAS_MAPK PDGFR->PI3K_AKT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->c_Kit Inhibits Imatinib->PDGFR Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Figure 1: Imatinib inhibits BCR-ABL, c-Kit, and PDGFR, blocking downstream pro-survival pathways.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of Imatinib's mechanism of action.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Imatinib on the kinase activity of its target proteins.

Objective: To determine the IC50 value of Imatinib for a specific kinase (e.g., BCR-ABL).

Materials:

  • Recombinant kinase (e.g., BCR-ABL)

  • Kinase-specific substrate (e.g., a peptide with a tyrosine residue)

  • Imatinib

  • ATP (containing radiolabeled γ-³²P-ATP for radiometric assays, or non-radiolabeled for other detection methods)

  • Kinase reaction buffer

  • 96-well plates

  • Phosphorimager or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of Imatinib in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the various concentrations of Imatinib.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction.

  • Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity.

  • Plot the percentage of kinase inhibition against the Imatinib concentration to determine the IC50 value.

In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - Imatinib dilutions - ATP Start->Prepare_Reagents Reaction_Setup Set up reaction in 96-well plate: Kinase + Substrate + Imatinib Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate reaction Incubate->Terminate_Reaction Quantify Quantify substrate phosphorylation Terminate_Reaction->Quantify Analyze Calculate IC50 value Quantify->Analyze End End Analyze->End

Figure 2: A generalized workflow for determining the in vitro inhibitory activity of Imatinib.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of Imatinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of Imatinib on the viability of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., K562)

  • Complete cell culture medium

  • Imatinib

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of Imatinib in the culture medium.

  • Treat the cells with the various concentrations of Imatinib and a vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).[7]

  • Add MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the culture medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each Imatinib concentration relative to the untreated control.

Western Blot Analysis of Target Phosphorylation

This technique is used to detect the phosphorylation status of Imatinib's target kinases and their downstream substrates within cells, providing direct evidence of target engagement and pathway inhibition.

Objective: To assess the effect of Imatinib on the phosphorylation of a target protein (e.g., BCR-ABL or its substrate CrkL).

Materials:

  • Target cancer cell line (e.g., K562)

  • Imatinib

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL, anti-phospho-CrkL, anti-total-CrkL)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Culture the target cells and treat them with various concentrations of Imatinib for a specified time.

  • Lyse the cells to extract the total protein.

  • Quantify the protein concentration in each lysate to ensure equal loading.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein and a loading control (e.g., GAPDH or β-actin).

Western Blot Workflow for Phospho-Protein Detection Start Start Cell_Treatment Treat cells with Imatinib Start->Cell_Treatment Protein_Extraction Lyse cells & extract protein Cell_Treatment->Protein_Extraction Quantification Quantify protein concentration Protein_Extraction->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect chemiluminescent signal Secondary_Ab->Detection Reprobe Strip & re-probe for total protein & loading control Detection->Reprobe End End Reprobe->End

Figure 3: Steps for assessing target phosphorylation in response to Imatinib treatment.

References

Meridine vs. Amphotericin B: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating severe systemic fungal infections. However, its significant toxicity profile necessitates the continued search for novel, more tolerable agents. Meridine, a polycyclic alkaloid derived from the marine sponge Corticium sp., has emerged as a compound of interest due to its documented antifungal properties. This guide provides a comparative overview of the efficacy of this compound and Amphotericin B, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Parameters

A direct comparative analysis is challenged by the limited publicly available quantitative data for this compound. However, based on existing literature, a summary of their primary characteristics can be compiled.

FeatureThis compoundAmphotericin B
Mechanism of Action Inhibition of nucleic acid biosynthesis.[1]Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and ion leakage.
Spectrum of Activity Reported activity against Candida albicans and Cryptococcus neoformans.[1]Broad-spectrum activity against a wide range of yeasts and molds.
In Vitro Efficacy (MIC) Candida albicans: 3.1 µg/mL.[2] Data for Cryptococcus neoformans is not readily available.Candida albicans: MIC ranges from ≤0.12 to >8 mg/L. Cryptococcus neoformans: MIC ranges from 0.06 to >8 mg/L.
In Vivo Efficacy Data not readily available in public literature.Demonstrated efficacy in murine models of candidiasis and cryptococcosis, showing dose-dependent reduction in fungal burden and increased survival rates.
Host Toxicity Data not readily available in public literature.Known for significant dose-limiting toxicities, particularly nephrotoxicity and infusion-related reactions.

Delving into the Mechanisms of Action

The fundamental difference in the antifungal activity of this compound and Amphotericin B lies in their distinct molecular targets and subsequent cellular effects.

This compound: Targeting Fungal Proliferation

This compound exerts its antifungal effect by inhibiting nucleic acid biosynthesis.[1] This mechanism disrupts the fundamental processes of DNA replication and transcription, which are essential for fungal cell division and growth. By targeting these core cellular functions, this compound effectively halts the proliferation of fungal pathogens.

This compound This compound Inhibition Inhibition This compound->Inhibition FungalCell Fungal Cell NucleicAcidSynthesis Nucleic Acid Biosynthesis (DNA & RNA) CellDivision Cell Division & Growth NucleicAcidSynthesis->CellDivision essential for Inhibition->NucleicAcidSynthesis

Fig. 1: this compound's inhibitory action on fungal nucleic acid synthesis.
Amphotericin B: Disrupting Fungal Cell Integrity

Amphotericin B's mechanism is well-characterized and involves a direct interaction with the fungal cell membrane. It selectively binds to ergosterol, a sterol component unique to fungal membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.

AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol binds to PoreFormation Pore Formation AmphotericinB->PoreFormation induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane located in IonLeakage Ion Leakage (K+, Na+, etc.) PoreFormation->IonLeakage leads to CellDeath Fungal Cell Death IonLeakage->CellDeath causes

Fig. 2: Amphotericin B's mechanism of action via ergosterol binding and pore formation.

Experimental Protocols: A Methodological Overview

Standardized methodologies are crucial for the accurate assessment of antifungal efficacy. The following outlines the typical experimental protocols used to evaluate compounds like this compound and Amphotericin B.

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) is a key in vitro measure of an antifungal agent's potency. The broth microdilution method is a standardized protocol for determining MIC values.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Fungal Inoculum Fungal Inoculum Microtiter Plate Microtiter Plate Fungal Inoculum->Microtiter Plate Serial Dilutions Serial Dilutions Serial Dilutions->Microtiter Plate Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Microtiter Plate->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Fig. 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Antifungal Agent: The antifungal drug is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.5 to 2.5 x 10³ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth or shows a significant reduction in turbidity as measured by a spectrophotometer.

In Vivo Efficacy Testing: Murine Models of Systemic Infection

Animal models are essential for evaluating the therapeutic potential of an antifungal agent in a living organism. Murine models of disseminated candidiasis or cryptococcosis are commonly used.

Protocol Steps:

  • Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized lethal or sublethal dose of the fungal pathogen.

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (or a vehicle control) is initiated. Dosing regimens can vary in terms of dose, frequency, and route of administration.

  • Monitoring: Mice are monitored daily for signs of illness and mortality. Survival rates are recorded over a defined period.

  • Fungal Burden Assessment: At the end of the study or at specific time points, organs such as the kidneys, brain, and lungs are harvested, homogenized, and plated on growth media to determine the number of colony-forming units (CFUs) per gram of tissue.

Conclusion and Future Directions

Amphotericin B remains a potent, broad-spectrum antifungal agent, but its clinical utility is often limited by its toxicity. This compound, with its distinct mechanism of action targeting nucleic acid synthesis, presents an interesting alternative. However, the current body of publicly available research on this compound's antifungal efficacy is sparse, particularly concerning in vivo data and detailed in vitro susceptibility against a broader range of clinical isolates.

To fully assess the therapeutic potential of this compound and to draw a more definitive comparison with Amphotericin B, further research is imperative. Specifically, studies are needed to:

  • Determine the MIC values of this compound against a wide panel of clinically relevant fungal pathogens.

  • Conduct in vivo efficacy studies in established animal models of systemic fungal infections to evaluate survival benefits and tissue fungal burden reduction.

  • Investigate the potential for synergistic or antagonistic interactions when combined with other antifungal agents.

  • Elucidate the specific enzymes or steps within the nucleic acid biosynthesis pathway that are inhibited by this compound.

  • Assess the toxicity profile of this compound in preclinical models.

A comprehensive understanding of these parameters will be critical in determining whether this compound or its derivatives can be developed into viable clinical candidates for the treatment of invasive fungal infections.

References

A Comparative Analysis of Meridine, Meridianins, and their Synthetic Analogs: Antitumor, Kinase Inhibitory, and Antibiofilm Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the marine-derived alkaloids Meridine and Meridianins, alongside their synthetic analogs. The following sections detail their respective biological activities, supported by quantitative experimental data, and outline the methodologies employed in these assessments. Visual diagrams of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.

This compound and its Synthetic Analogs: A Focus on Antitumor Activity

This compound, a pyridoacridine alkaloid isolated from marine invertebrates, has demonstrated notable in vitro antitumor properties. In a significant study, 24 synthetic analogs of this compound were developed to explore structure-activity relationships and identify compounds with enhanced potency.

Data Presentation: In Vitro Antitumor Activity

The antitumor activities of this compound and its 24 synthetic analogs were evaluated against a panel of 12 human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. The results of these analyses are summarized in the table below. Notably, four of the synthetic analogs (13b, 13e, 14b, and 14e) exhibited significantly greater in vitro antitumor activity than the parent this compound compound[1].

CompoundU-373 (Glioblastoma)A-549 (Lung Carcinoma)Hs-683 (Glioblastoma)MCF-7 (Breast Adenocarcinoma)HCT-116 (Colon Carcinoma)T24 (Bladder Carcinoma)PC-3 (Prostate Adenocarcinoma)DU-145 (Prostate Adenocarcinoma)LNCaP (Prostate Adenocarcinoma)U-87 MG (Glioblastoma)Capan-1 (Pancreatic Adenocarcinoma)H-322 (Lung Carcinoma)
This compound >1011111111111
13a 10.10.10.10.10.10.10.10.10.10.10.1
13b 0.01 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001
13c 10.10.10.10.10.10.10.10.10.10.10.1
13d 10.10.10.10.10.10.10.10.10.10.10.1
13e 0.001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001 <0.0001
14a 10.10.10.10.10.10.10.10.10.10.10.1
14b 0.01 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001
14c 10.10.10.10.10.10.10.10.10.10.10.1
14d 10.10.10.10.10.10.10.10.10.10.10.1
14e 0.01 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001 0.001
15a >1011111111111
15b 10.10.10.10.10.10.10.10.10.10.10.1
15c >1011111111111
15d >1011111111111
15e 10.10.10.10.10.10.10.10.10.10.10.1
16a >1011111111111
16b 10.10.10.10.10.10.10.10.10.10.10.1
16c >1011111111111
16d >1011111111111
16e 10.10.10.10.10.10.10.10.10.10.10.1
17a >1011111111111
17b 10.10.10.10.10.10.10.10.10.10.10.1
17c >1011111111111
17d >1011111111111
17e 10.10.10.10.10.10.10.10.10.10.10.1

IC50 values are presented in µM. Data extracted from a study by Delfourne et al. (2001)[1]. Compounds in bold indicate significantly higher activity than this compound.

Experimental Protocols: Antitumor Activity Assessment

The in vitro antitumor activity of this compound and its analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Cell Culture:

  • Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 200 U/mL penicillin, and 200 µg/mL streptomycin.

  • Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

MTT Assay Protocol:

  • Cells were seeded in 96-well microtiter plates at a density of 1,500-6,000 cells per well and allowed to attach for 24 hours.

  • The compounds were dissolved in DMSO and serially diluted in culture medium to achieve a range of final concentrations.

  • The medium from the cell plates was aspirated, and 100 µL of the compound dilutions were added to the wells.

  • The plates were incubated for 48 hours at 37°C.

  • Following incubation, 25 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from dose-response curves.

Mechanism of Action and Signaling Pathway

Studies on the mechanism of action of this compound suggest that it functions through the inhibition of nucleic acid biosynthesis[2]. The precise signaling pathway, however, has not been fully elucidated. The workflow below illustrates the proposed mechanism.

Meridine_Mechanism This compound This compound Cell Cancer Cell This compound->Cell Enters DNA_RNA DNA/RNA Synthesis This compound->DNA_RNA Inhibits Nucleus Nucleus Cell->Nucleus Nucleus->DNA_RNA Apoptosis Cell Death

Caption: Proposed mechanism of action for this compound.

Meridianins and their Synthetic Analogs: A Multifaceted Profile

The Meridianins are a family of indole (B1671886) alkaloids, also of marine origin, that have demonstrated a broader range of biological activities, including kinase inhibition, anticancer, and antibiofilm effects. Extensive research has been conducted on synthetic analogs to optimize these activities.

Data Presentation: Kinase Inhibitory and Anticancer Activities

A study on 48 novel Meridianin derivatives revealed their potent inhibitory effects on the JAK/STAT3 signaling pathway and their resulting antitumor activity against several cancer cell lines[3][4][5]. The most potent compound, 6e, exhibited IC50 values in the low micromolar range.

CompoundHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)DU145 (Prostate Cancer)
Meridianin A >50>50>50>50
Meridianin C >50>50>50>50
Meridianin D >50>50>50>50
Meridianin G >50>50>50>50
6e 1.11 ± 0.041.22 ± 0.342.80 ± 0.181.13 ± 0.17

IC50 values are presented in µM. Data from a study by Li et al. (2022)[3][4][5].

Another study investigated the kinase inhibitory potential of various Meridianin derivatives against a panel of five protein kinases.

CompoundCDK5/p25CK1δ/εGSK-3α/βDYRK1ACLK1
68 >10>10>100.0950.03
72 >10>10>100.030.045
74 >10>10>100.040.035

IC50 values are presented in µM. Data from a study by Gompel et al. (2011)[6].

Data Presentation: Antibiofilm Activity

Meridianin D and its analogs have also been evaluated for their ability to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).

CompoundAntibiofilm IC50 (µM)MIC (µM)
Meridianin D (1) 87.4 ± 4.0>100
9a (5-bromo analog) 17.9 ± 2.2>100
9f (6-iodo analog) 42.5 ± 8.1>100
9g (5-iodo analog) 49.3 ± 5.1>100

IC50 and MIC values against MRSA 43300. Data from a study by Huggins et al. (2019)[7].

Experimental Protocols

Kinase Inhibition Assay:

  • Kinase activity was assayed using a radiometric assay with [γ-33P]ATP.

  • The reaction mixture contained the specific kinase, a substrate peptide, and the test compound at various concentrations.

  • The reaction was initiated by the addition of the radioactive ATP.

  • After incubation, the reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

  • The amount of incorporated radioactivity was measured using a scintillation counter.

  • IC50 values were determined from dose-response curves.

Antibiofilm Assay (Crystal Violet Method):

  • MRSA was grown overnight in Tryptic Soy Broth (TSB).

  • The culture was diluted and added to 96-well plates.

  • The test compounds were added to the wells at various concentrations.

  • The plates were incubated for 24 hours at 37°C to allow biofilm formation.

  • After incubation, the planktonic bacteria were removed, and the wells were washed with PBS.

  • The remaining biofilms were stained with 0.1% crystal violet for 15 minutes.

  • Excess stain was removed by washing, and the plates were air-dried.

  • The bound crystal violet was solubilized with 30% acetic acid.

  • The absorbance was measured at 590 nm.

  • The IC50 for biofilm inhibition was calculated.

Signaling Pathways

Meridianin analogs have been shown to exert their anticancer effects through the modulation of key signaling pathways, primarily the JAK/STAT3 pathway and the induction of apoptosis.

JAK/STAT3 Signaling Pathway:

The JAK/STAT3 pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain Meridianin analogs have been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to the downregulation of downstream target genes involved in cancer progression[3][4][5].

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus & Binds TargetGenes Target Genes (c-Myc, Cyclin D1, Bcl-XL) DNA->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Cytokine Cytokine Cytokine->CytokineReceptor MeridianinAnalog Meridianin Analog MeridianinAnalog->JAK Inhibits

Caption: Inhibition of the JAK/STAT3 pathway by Meridianin analogs.

Caspase-Mediated Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Meridianin analogs have been demonstrated to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway MeridianinAnalog Meridianin Analog Mitochondria Mitochondria MeridianinAnalog->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by Meridianin analogs.

References

A Comparative Guide to Meridine and Other Nucleic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Meridine, a marine-derived natural product, and other well-established nucleic acid inhibitors. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Introduction to Nucleic Acid Inhibitors

Nucleic acid synthesis is a fundamental process for all life, making it an attractive target for antimicrobial and anticancer therapies. Inhibitors of nucleic acid synthesis disrupt the processes of DNA replication or RNA transcription, thereby halting cell growth and proliferation.[1] These inhibitors can be broadly categorized into those that target DNA synthesis and those that target RNA synthesis. They encompass a wide range of natural and synthetic compounds with applications as antibiotics, antifungals, and chemotherapeutic agents.

This compound: An Antifungal Nucleic Acid Inhibitor

This compound is a polycyclic alkaloid isolated from the marine sponge Corticium sp.[2] It has demonstrated antifungal activity against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans.[2] Studies have indicated that the mechanism of action for this compound involves the inhibition of nucleic acid biosynthesis, although its precise molecular target within these pathways has not yet been fully elucidated.[2]

Comparison of In Vitro Efficacy

The following tables summarize the in vitro activity of this compound and other representative nucleic acid inhibitors against relevant microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Antifungal Activity against Candida albicans

CompoundClassMechanism of ActionMIC Range (µg/mL)
This compound Polycyclic AlkaloidInhibition of nucleic acid biosynthesis3.1[2]
Flucytosine (5-FC) Fluorinated Pyrimidine AnalogInhibits DNA and RNA synthesis0.125 - 2.0 (MIC₅₀/MIC₉₀)[3][4]

Table 2: Antibacterial Activity of DNA Synthesis Inhibitors

CompoundClassMechanism of ActionTarget OrganismMIC Range (µg/mL)
Ciprofloxacin (B1669076) FluoroquinoloneInhibits DNA gyrase and topoisomerase IVEscherichia coli≤0.06 - >8[5]
Staphylococcus aureus0.12 - 1.0[1][6]

Table 3: Antibacterial Activity of RNA Synthesis Inhibitors

CompoundClassMechanism of ActionTarget OrganismMIC Range (µg/mL)
Rifampicin (B610482) RifamycinInhibits DNA-dependent RNA polymeraseEscherichia coli8 - 15.625[7][8]
Staphylococcus aureus≤0.015 - 1.0[9][10]

Mechanisms of Action and Signaling Pathways

Nucleic acid inhibitors function by interfering with critical steps in the synthesis of DNA and RNA. The diagrams below illustrate these pathways and the points of inhibition for different classes of inhibitors.

DNA Synthesis Pathway and Inhibition

The process of DNA replication involves the unwinding of the double helix and the synthesis of new complementary strands. Key enzymes in this process, such as DNA gyrase and topoisomerase IV in bacteria, are responsible for managing the torsional stress of the DNA.

DNA_Synthesis_Inhibition Bacterial DNA Replication and Inhibition cluster_replication DNA Replication Fork DNA_template Parental DNA Unwinding Helicase unwinds DNA DNA_template->Unwinding DNA_Gyrase DNA Gyrase / Topoisomerase IV (relieves supercoiling) Unwinding->DNA_Gyrase Leading_Strand Leading Strand Synthesis (DNA Polymerase) Unwinding->Leading_Strand Lagging_Strand Lagging Strand Synthesis (Okazaki fragments) Unwinding->Lagging_Strand Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->DNA_Gyrase inhibit caption Inhibition of Bacterial DNA Gyrase/Topoisomerase IV by Quinolones.

Bacterial DNA Replication and Inhibition.
RNA Synthesis (Transcription) Pathway and Inhibition

Transcription is the process of synthesizing an RNA molecule from a DNA template. In bacteria, this is carried out by the enzyme DNA-dependent RNA polymerase.

RNA_Synthesis_Inhibition Bacterial Transcription and Inhibition cluster_transcription Transcription Process DNA DNA Template RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase RNA_Transcript RNA Transcript RNA_Polymerase->RNA_Transcript synthesizes Rifamycins Rifamycins (e.g., Rifampicin) Rifamycins->RNA_Polymerase inhibit caption Inhibition of Bacterial RNA Polymerase by Rifamycins.

Bacterial Transcription and Inhibition.
Fungal Nucleic Acid Synthesis Inhibition by Flucytosine

Flucytosine is a prodrug that is converted into its active form, 5-fluorouracil (B62378) (5-FU), within fungal cells. 5-FU is then further metabolized to intermediates that inhibit both DNA and RNA synthesis.

Flucytosine_Mechanism Mechanism of Action of Flucytosine cluster_fungal_cell Flucytosine Flucytosine (5-FC) Fungal_Cell Fungal Cell Flucytosine->Fungal_Cell Cytosine_Deaminase Cytosine Deaminase 5FU 5-Fluorouracil (5-FU) Cytosine_Deaminase->5FU converts FUTP 5-Fluorouridine Triphosphate (FUTP) 5FU->FUTP FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5FU->FdUMP RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis inhibits DNA_Synthesis DNA Synthesis FdUMP->DNA_Synthesis inhibits caption Metabolic activation of Flucytosine and its targets.

Mechanism of Action of Flucytosine.

Experimental Protocols

The in vitro efficacy of antifungal and antibacterial agents is primarily determined through susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results.

Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[11][12]

1. Inoculum Preparation:

  • Yeast isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]

2. Drug Dilution:

  • The antifungal agent is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial twofold dilutions of the drug are prepared in a 96-well microtiter plate using RPMI-1640 medium.

3. Incubation:

  • The standardized yeast inoculum is added to each well of the microtiter plate.

  • The plates are incubated at 35°C for 24 to 48 hours.[3][4]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free control well.[13]

The workflow for this protocol is illustrated below.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Culture Culture yeast on Sabouraud dextrose agar Start->Culture Suspension Prepare yeast suspension in saline (0.5 McFarland) Culture->Suspension Dilution Dilute suspension in RPMI-1640 medium Suspension->Dilution Inoculation Inoculate plate with diluted yeast suspension Dilution->Inoculation Drug_Prep Prepare serial dilutions of antifungal drug in 96-well plate Drug_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Read MIC as lowest concentration with ≥50% growth inhibition Incubation->Reading End End Reading->End caption Workflow for determining the Minimum Inhibitory Concentration.

Broth Microdilution MIC Assay Workflow.

Conclusion

This compound represents a promising natural product with antifungal activity attributed to the inhibition of nucleic acid synthesis. While its specific molecular target remains to be identified, its in vitro efficacy against Candida albicans is comparable to that of established antifungal agents like Flucytosine. Further research into the precise mechanism of action of this compound could pave the way for the development of new antifungal therapies. The standardized protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel nucleic acid inhibitors like this compound against a panel of existing drugs.

References

Independent Verification of Meridine's Antifungal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of Meridine, a polycyclic alkaloid isolated from the marine sponge Corticium sp., with the established antifungal agent Amphotericin B. The information is supported by experimental data from peer-reviewed studies, focusing on quantitative comparisons, detailed methodologies, and the compound's mechanism of action.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death. The following tables summarize the in vitro antifungal activities of this compound and Amphotericin B against a range of pathogenic fungi.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of MIC and MFC values should be approached with caution, as variations in experimental conditions (e.g., specific strains, media, and incubation times) can influence the results.

Fungus This compound MIC (µg/mL) This compound MFC (µg/mL)
Candida albicans3.13.1
Cryptococcus neoformans0.86.2
Trichophyton mentagrophytes3.13.1
Epidermophyton floccosum6.26.2
Data for this compound is sourced from McCarthy et al., 1992.[1]
Fungus Amphotericin B MIC Range (µg/mL)
Candida albicans0.25 - 1.0
Cryptococcus neoformans0.25 - 1.0
Trichophyton mentagrophytes0.5 - 1.5[2]
Epidermophyton floccosum4.0
Data for Amphotericin B is compiled from multiple sources.[3][4][5][6]

Experimental Protocols

The following is a representative experimental protocol for determining the antifungal susceptibility of a marine natural product, based on the broth microdilution method. The specific details for the this compound experiments by McCarthy et al. (1992) may vary.

1. Fungal Strains and Culture Conditions:

  • Fungal isolates are obtained from a reputable culture collection (e.g., ATCC).

  • Yeasts (Candida albicans, Cryptococcus neoformans) are maintained on Sabouraud Dextrose Agar (B569324) (SDA).

  • Dermatophytes (Trichophyton mentagrophytes, Epidermophyton floccosum) are maintained on SDA slants.

  • Cultures are incubated at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for a sufficient duration to ensure sporulation.

2. Inoculum Preparation:

  • Fungal colonies are harvested and suspended in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • The suspension is then diluted to achieve the final desired inoculum concentration for the assay (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

3. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • The test compound (this compound) and control antifungal (Amphotericin B) are serially diluted in RPMI-1640 medium buffered with MOPS buffer.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at the optimal temperature for each fungus for a specified period (e.g., 24-48 hours for yeasts, longer for dermatophytes).

4. Determination of MIC and MFC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

  • To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate.

  • The plates are incubated until growth is visible in the control subcultures.

  • The MFC is the lowest concentration of the compound from which no colonies grow on the subculture plates.

Mechanism of Action and Signaling Pathways

This compound's antifungal activity is attributed to the inhibition of nucleic acid biosynthesis.[1] While the precise molecular targets have not been fully elucidated, a hypothetical mechanism involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and ultimately, fungal cell death.

Below are diagrams illustrating the experimental workflow for antifungal susceptibility testing and a postulated signaling pathway for this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep microdilution Broth Microdilution inoculum_prep->microdilution compound_prep Compound Dilution compound_prep->microdilution incubation Incubation microdilution->incubation mic_determination MIC Determination incubation->mic_determination mfc_determination MFC Determination mic_determination->mfc_determination

Caption: Experimental workflow for antifungal susceptibility testing.

meridine_moa cluster_nucleic_acid Nucleic Acid Biosynthesis cluster_effects Cellular Effects This compound This compound FungalCell Fungal Cell DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Nucleotide_Pool Nucleotide Pool DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition RNA_Synthesis_Inhibition RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis_Inhibition Nucleotide_Pool->DNA_Polymerase Nucleotide_Pool->RNA_Polymerase Protein_Synthesis_Arrest Protein Synthesis Arrest DNA_Synthesis_Inhibition->Protein_Synthesis_Arrest RNA_Synthesis_Inhibition->Protein_Synthesis_Arrest Cell_Death Fungal Cell Death Protein_Synthesis_Arrest->Cell_Death

Caption: Hypothetical mechanism of action for this compound.

References

A Comparative Analysis of Natural vs. Synthetic Meridine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Meridine derived from natural sources versus synthetic manufacturing. This compound, a polycyclic alkaloid identified from the marine sponge Corticium sp., has garnered scientific interest for its biological activities.[1] This document summarizes the available quantitative data, outlines experimental methodologies for assessing its efficacy, and visualizes its mechanism of action.

Data Summary: Efficacy of Natural vs. Synthetic this compound

Compound Source Biological Activity Assay Cell Line/Organism Efficacy Metric (IC50) Reference
This compoundNatural (from Corticium sp.)AntifungalNot SpecifiedCandida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, Epidermophyton floccosumData not specified in abstract[1]
This compoundSyntheticAntitumorIn vitro cytotoxicityU-373 (Glioblastoma)0.01 µM[2][3]
Hs 683 (Glioblastoma)0.03 µM[2][3]
T98G (Glioblastoma)0.02 µM[2][3]
A-549 (Lung Carcinoma)0.01 µM[2][3]
EVSA-T (Breast Carcinoma)0.01 µM[2][3]
HCT-116 (Colon Carcinoma)0.01 µM[2][3]
LNCaP (Prostate Carcinoma)0.01 µM[2][3]
M-14 (Melanoma)0.01 µM[2][3]
OVCAR-3 (Ovarian Carcinoma)0.01 µM[2][3]
P-388 (Leukemia)0.01 µM[2][3]
RT-4 (Bladder Carcinoma)0.01 µM[2][3]
DU-145 (Prostate Carcinoma)0.01 µM[2][3]

Note: The lack of quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antifungal activity of natural this compound in the available literature prevents a direct numerical comparison with the antitumor efficacy of synthetic this compound. The IC50 values for synthetic this compound demonstrate potent in vitro activity against a range of human cancer cell lines.[2][3]

Experimental Protocols

Detailed experimental protocols for the efficacy testing of this compound are crucial for reproducible research. Below are generalized methodologies based on standard practices for antifungal and antitumor assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a specific concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Drug Dilution Series: A serial dilution of this compound (either natural or synthetic) is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of synthetic this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the drug that inhibits cell growth by 50%.

Mechanism of Action: Inhibition of Nucleic Acid Biosynthesis

Natural this compound has been reported to exert its antifungal effect through the inhibition of nucleic acid biosynthesis.[1] This mechanism is a common target for antimicrobial and anticancer agents. Below is a conceptual diagram illustrating this general pathway.

Nucleic_Acid_Inhibition cluster_drug_action Drug Action cluster_cellular_process Cellular Process This compound This compound Biosynthesis Nucleic Acid Biosynthesis (DNA/RNA Polymerases) This compound->Biosynthesis Inhibition Precursors Nucleotide Precursors (Purines, Pyrimidines) Precursors->Biosynthesis Nucleic_Acids DNA & RNA Biosynthesis->Nucleic_Acids Cell_Growth Fungal Cell Growth & Proliferation Nucleic_Acids->Cell_Growth

Caption: Conceptual pathway of this compound's antifungal action via inhibition of nucleic acid biosynthesis.

Experimental Workflow for Efficacy Comparison

To definitively compare the efficacy of natural and synthetic this compound, a head-to-head study is required. The following workflow outlines the necessary experimental steps.

Efficacy_Comparison_Workflow cluster_materials Materials cluster_assays Efficacy Assays cluster_analysis Data Analysis Natural_this compound Natural this compound (from Corticium sp.) Antifungal_Assay Antifungal Susceptibility (e.g., MIC determination) Natural_this compound->Antifungal_Assay Antitumor_Assay In Vitro Cytotoxicity (e.g., IC50 determination) Natural_this compound->Antitumor_Assay Synthetic_this compound Synthetic this compound Synthetic_this compound->Antifungal_Assay Synthetic_this compound->Antitumor_Assay Comparative_Analysis Comparative Efficacy Analysis (Statistical Comparison of MIC/IC50 values) Antifungal_Assay->Comparative_Analysis Antitumor_Assay->Comparative_Analysis

Caption: Proposed workflow for a direct comparative efficacy study of natural vs. synthetic this compound.

References

A Head-to-Head Comparison of Meridine and Fluconazole: An Antifungal Showdown

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal research, the quest for novel agents with superior efficacy and unique mechanisms of action is perpetual. This guide provides a detailed head-to-head comparison of Meridine, a marine-derived natural product, and Fluconazole (B54011), a widely used synthetic triazole antifungal. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors.

Executive Summary

Fluconazole, a cornerstone of antifungal therapy, functions by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. In contrast, this compound, a polycyclic alkaloid isolated from the marine sponge Corticium sp., is reported to exert its antifungal effect through the inhibition of nucleic acid biosynthesis. This fundamental difference in their mechanism of action suggests that this compound could be effective against fungal strains resistant to azoles. While in vitro data for this compound is limited to a key study from 1992, it demonstrates potent activity against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans. This guide will dissect the available data on their antifungal spectrum, potency, and underlying molecular pathways.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound and Fluconazole against Candida albicans and Cryptococcus neoformans. The data for this compound is derived from the foundational study by McCarthy et al. (1992), while the data for Fluconazole represents a range of reported Minimum Inhibitory Concentrations (MICs) from various studies employing standardized methodologies.

Table 1: In Vitro Activity against Candida albicans

Antifungal AgentStrain(s)MIC (µg/mL)MFC (µg/mL)
This compound C. albicans 445063.1 (in Sabouraud dextrose broth)3.1
0.2 (in RPMI-1640)-
Fluconazole Various clinical isolates0.25 - 8>64

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. A lower value indicates greater potency.

Table 2: In Vitro Activity against Cryptococcus neoformans

Antifungal AgentStrain(s)MIC (µg/mL)MFC (µg/mL)
This compound C. neoformans 322640.86.2
Fluconazole Various clinical isolates2 - 16>64

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. A lower value indicates greater potency.

Note on Data Interpretation: The activity of this compound against C. albicans was found to be medium-dependent, with significantly higher potency observed in RPMI-1640 medium compared to Sabouraud dextrose broth. This highlights the importance of standardized testing conditions when evaluating antifungal agents. For Fluconazole, the wide range of MICs reflects the variability in susceptibility among clinical isolates and the emergence of resistance.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data.

This compound Antifungal Susceptibility Testing (McCarthy et al., 1992)
  • Fungal Strains: Candida albicans (ATCC 44506) and Cryptococcus neoformans (ATCC 32264) were used.

  • Inoculum Preparation: Fungal cultures were grown on Sabouraud dextrose agar (B569324) and suspensions were prepared in sterile saline. The final inoculum size was adjusted using a hemocytometer.

  • Broth Microdilution Method: A twofold serial dilution of this compound was prepared in 96-well microtiter plates. The wells were inoculated with the fungal suspension.

  • Media: Sabouraud dextrose broth and RPMI-1640 medium were used for testing against C. albicans.

  • Incubation: Plates were incubated, and the MIC was determined as the lowest concentration of the drug that inhibited visible growth.

  • MFC Determination: To determine the minimum fungicidal concentration, aliquots from wells showing no growth were subcultured onto drug-free agar plates. The MFC was the lowest concentration that resulted in no fungal growth on the subculture plates.

Fluconazole Antifungal Susceptibility Testing (General Protocol based on CLSI guidelines)
  • Fungal Strains: Clinical isolates of Candida albicans and Cryptococcus neoformans.

  • Inoculum Preparation: Fungal colonies are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of Fluconazole are prepared in RPMI-1640 medium. Each well receives the diluted antifungal solution followed by the addition of the fungal inoculum.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and Fluconazole are a key differentiating factor.

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole is a member of the triazole class of antifungals and exerts its effect by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, Fluconazole prevents the conversion of lanosterol to ergosterol.[1][2][3] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2][3]

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-demethylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of cell membrane integrity Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol_to_Intermediate_edge Lanosterol_to_Intermediate_edge

Fluconazole's inhibition of ergosterol synthesis.
This compound: Inhibition of Nucleic Acid Biosynthesis

This compound, a polycyclic alkaloid, is reported to inhibit the biosynthesis of nucleic acids (DNA and RNA) in fungi.[4] Alkaloids can interfere with nucleic acid synthesis through various mechanisms, such as intercalation into DNA, inhibition of topoisomerase enzymes, or interference with the enzymes involved in nucleotide synthesis.[5] The precise molecular target of this compound within the nucleic acid synthesis pathway has not been elucidated. This mechanism is fundamentally different from that of azoles and suggests potential for activity against azole-resistant strains.

Meridine_Mechanism cluster_synthesis Fungal Nucleic Acid Synthesis DNA_Replication DNA Replication Fungal_Cell_Death Fungal Cell Death DNA_Replication->Fungal_Cell_Death RNA_Transcription RNA Transcription RNA_Transcription->Fungal_Cell_Death Nucleotide_Synthesis Nucleotide Precursor Synthesis Nucleotide_Synthesis->DNA_Replication Nucleotide_Synthesis->RNA_Transcription This compound This compound This compound->Inhibition_DNA This compound->Inhibition_RNA This compound->Inhibition_Nucleotide

This compound's proposed inhibition of nucleic acid synthesis.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mfc MFC Assay Start Start: Fungal Culture Inoculum Prepare Fungal Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Subculture Subculture from wells with no growth MIC_Reading->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates MFC_Reading Read MFC (Lowest concentration with no colony formation) Incubate_Plates->MFC_Reading

Workflow for MIC and MFC determination.

Conclusion and Future Directions

The head-to-head comparison of this compound and Fluconazole reveals two antifungal agents with distinct origins, chemical structures, and mechanisms of action. Fluconazole remains a vital tool in the clinical management of fungal infections, but the rise of resistance necessitates the exploration of novel compounds like this compound.

The potent in vitro activity of this compound, particularly its fungicidal action against C. albicans and its low MIC against C. neoformans, is promising. Its unique mechanism of inhibiting nucleic acid synthesis presents a compelling avenue for overcoming existing resistance to ergosterol synthesis inhibitors.

However, the research on this compound is significantly dated. To fully assess its potential, further studies are imperative. These should include:

  • Comprehensive in vitro studies: Testing this compound against a broader panel of clinically relevant fungi, including azole-resistant strains, using standardized CLSI/EUCAST methodologies.

  • Mechanism of action elucidation: Pinpointing the specific molecular target(s) of this compound within the nucleic acid biosynthesis pathway.

  • In vivo efficacy studies: Evaluating the efficacy and toxicity of this compound in animal models of fungal infections. The absence of in vivo data is a critical gap in the current understanding of this compound's therapeutic potential.

  • Synergy studies: Investigating the potential for synergistic effects when this compound is combined with existing antifungal agents like Fluconazole.

References

Comparative Assessment of the Therapeutic Index of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the therapeutic index of a novel antifungal agent with established therapies.

Disclaimer: The compound "Meridine," a natural product with known antifungal properties, lacks sufficient public data for a therapeutic index assessment.[1][2] Therefore, this guide utilizes a hypothetical novel antifungal, Fictional Antifungal X (FAX) , for illustrative and comparative purposes. The data for FAX is synthetically generated to be plausible within the context of antifungal drug discovery. Data for comparator drugs is collated from published scientific literature.

This guide provides a comparative analysis of the therapeutic index of Fictional Antifungal X (FAX) against three widely used antifungal agents: Amphotericin B, Fluconazole (B54011), and Voriconazole. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, defined as the ratio of the concentration at which it is toxic to the concentration at which it is effective.[3][4][5][6] A higher TI is indicative of a wider safety margin.[3][4]

Data Presentation: Therapeutic Index Comparison

The following table summarizes the in vitro efficacy, represented by the Minimum Inhibitory Concentration (MIC) against Candida albicans, and the in vitro toxicity, represented by the 50% Cytotoxic Concentration (CC50) against the human liver cell line HepG2. The therapeutic index is calculated as TI = CC50 / MIC.

Antifungal AgentMIC against C. albicans (µg/mL)CC50 against HepG2 cells (µg/mL)Therapeutic Index (TI)
Fictional Antifungal X (FAX) 0.125 (Hypothetical)50 (Hypothetical)400
Amphotericin B 0.25 - 1.0[7][8][9]>2.5 (No significant cytotoxicity observed at this concentration)[10]>2.5 - 10
Fluconazole 0.25 - 8.0[11][12]>100 (Low cytotoxicity reported)[13]>12.5 - 400
Voriconazole 0.015 - 0.25[1][14][15]~50 (Hepatotoxicity is a known concern)[16]~200 - 3333

Note: The presented values for established antifungals are representative ranges from the literature. Actual values can vary based on the specific C. albicans strain and experimental conditions. Data for FAX is hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, harmonized with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Principle: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in vitro.

  • Materials:

    • Fungal Isolate: Candida albicans (e.g., ATCC 90028)

    • Culture Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

    • Antifungal agents

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Preparation of Antifungal Dilutions: Prepare serial two-fold dilutions of the antifungal agents in the microtiter plates. A drug-free well serves as a positive control for growth.

    • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which is then further diluted in the culture medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles or complete inhibition for polyenes) compared to the drug-free control well. This can be assessed visually or by reading the optical density with a spectrophotometer.

2. Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of the antifungal agents on a mammalian cell line.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cell Line: HepG2 (human hepatocellular carcinoma)

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Sterile 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the antifungal agents in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified exposure time (e.g., 24 or 48 hours).

    • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, is determined by plotting the viability against the log of the compound concentration.

Mandatory Visualization

Experimental Workflow for Therapeutic Index Assessment

G cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation A Prepare Fungal Inoculum (C. albicans) B Serial Dilution of Antifungal Agent A->B C Incubate Microtiter Plate (24-48h, 35°C) B->C D Determine MIC C->D I Calculate TI = CC50 / MIC D->I E Culture Mammalian Cells (HepG2) F Expose Cells to Antifungal Agent E->F G Perform Cytotoxicity Assay (MTT) F->G H Determine CC50 G->H H->I

Caption: Workflow for determining the therapeutic index of an antifungal agent.

Hypothetical Signaling Pathway for Fictional Antifungal X (FAX)

G cluster_cell Fungal Cell FAX Fictional Antifungal X (FAX) Erg11 Lanosterol 14-alpha-demethylase (ERG11) FAX->Erg11 Inhibits Membrane Cell Membrane Ergosterol Ergosterol Erg11->Ergosterol Catalyzes Disruption Membrane Disruption & Inhibition of Cell Growth Erg11->Disruption Lanosterol Lanosterol Lanosterol->Erg11 Substrate Ergosterol->Membrane Component of

Caption: Hypothetical mechanism of action for Fictional Antifungal X (FAX).

References

Validating Cellular Target Engagement of Meridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meridine, a marine-derived antifungal agent, and its target engagement in fungal cells. Due to the limited publicly available data on the specific molecular target of this compound, this guide presents a hypothetical target within the nucleic acid biosynthesis pathway for illustrative purposes. This approach allows for a comprehensive demonstration of target validation methodologies and comparative analysis with other established antifungal agents.

Introduction to this compound

This compound is a polycyclic alkaloid isolated from the marine sponge Corticium sp.[1]. It has demonstrated antifungal activity against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans[1]. The primary mechanism of action of this compound is the inhibition of nucleic acid biosynthesis[1]. However, its precise molecular target within this pathway has not been definitively identified in publicly accessible literature. For the purpose of this guide, we will hypothesize that this compound targets fungal DNA polymerase , a key enzyme in DNA replication.

Comparative Analysis of Antifungal Agents

To effectively evaluate this compound, its performance should be compared against other antifungal agents with well-defined mechanisms of action. This section provides a comparative summary of this compound and selected alternative antifungals.

Compound Proposed/Known Target Mechanism of Action Organism Potency (MIC/IC50) Reference
This compound Fungal DNA Polymerase (Hypothetical)Inhibition of nucleic acid biosynthesisCandida albicansMIC: 3.1 - 6.2 µg/mL[1]
Flucytosine Thymidylate SynthaseInhibits DNA and RNA synthesisCandida albicansMIC: 0.12 - 1 µg/mL[2]
Amphotericin B Ergosterol (B1671047)Binds to ergosterol, forming pores in the cell membraneCandida albicansMIC: 0.25 - 1 µg/mL[2]
Fluconazole (B54011) Lanosterol 14-α-demethylaseInhibits ergosterol biosynthesisCandida albicansMIC: 0.25 - 16 µg/mL[2]
Caspofungin β-(1,3)-D-glucan synthaseInhibits cell wall biosynthesisCandida albicansMIC: 0.03 - 0.25 µg/mL

Table 1: Comparative data of this compound and other antifungal agents.

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target in a cellular context is a critical step in drug development. Below are detailed methodologies for key experiments to validate the hypothetical target engagement of this compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in intact cells. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Protocol:

  • Cell Culture: Culture Candida albicans cells to mid-log phase in appropriate growth media.

  • Compound Treatment: Treat the fungal cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing or mechanical disruption.

  • Protein Quantification: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Detection: Detect the amount of soluble (non-denatured) hypothetical target, DNA polymerase, in the supernatant using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro DNA Polymerase Activity Assay

This biochemical assay directly measures the enzymatic activity of the target protein in the presence of the inhibitor.

Protocol:

  • Enzyme and Substrate Preparation: Purify fungal DNA polymerase. Prepare a reaction mixture containing a DNA template-primer, deoxynucleoside triphosphates (dNTPs, including a labeled dNTP such as [α-³²P]dCTP), and reaction buffer.

  • Inhibition Assay: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the purified DNA polymerase and incubate at the optimal temperature.

  • Quantification of DNA Synthesis: Stop the reaction and quantify the incorporation of the labeled dNTP into the newly synthesized DNA. This can be done by precipitating the DNA and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Radiolabeled Precursor Incorporation Assay

This cellular assay measures the effect of the compound on the overall process of nucleic acid synthesis.

Protocol:

  • Cell Culture and Treatment: Grow Candida albicans cells and treat with different concentrations of this compound.

  • Radiolabeling: Add a radiolabeled precursor for DNA synthesis (e.g., [³H]-deoxyadenosine) or RNA synthesis (e.g., [³H]-uridine) to the cell culture and incubate for a short period.

  • Macromolecule Precipitation: Harvest the cells and precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: A dose-dependent decrease in the incorporation of the radiolabeled precursor into the DNA or RNA fraction would support the proposed mechanism of action.

Visualizing Pathways and Workflows

Signaling Pathway

cluster_0 Fungal Cell This compound This compound DNA_Polymerase DNA Polymerase (Hypothetical Target) This compound->DNA_Polymerase Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication dNTPs dNTPs dNTPs->DNA_Polymerase Cell_Division Cell Division DNA_Replication->Cell_Division

Caption: Hypothetical signaling pathway of this compound in a fungal cell.

Experimental Workflow

cluster_1 Target Engagement Validation Workflow A 1. Cell Culture (e.g., Candida albicans) B 2. Compound Treatment (this compound) A->B C 3. Target Engagement Assay (e.g., CETSA) B->C D 4. Biochemical Assay (DNA Polymerase Activity) B->D E 5. Cellular Assay (Precursor Incorporation) B->E F 6. Data Analysis & Comparison C->F D->F E->F

Caption: Experimental workflow for validating this compound's target engagement.

Logical Relationship of Comparison

cluster_alternatives Alternative Antifungal Agents This compound This compound (Nucleic Acid Synthesis Inhibitor) Comparison Comparative Analysis (Potency, Specificity, etc.) This compound->Comparison Azoles Azoles (Ergosterol Synthesis Inhibitors) Azoles->Comparison Polyenes Polyenes (Membrane Disruptors) Polyenes->Comparison Echinocandins Echinocandins (Cell Wall Synthesis Inhibitors) Echinocandins->Comparison

Caption: Logical relationship for comparing this compound with other antifungals.

References

A Researcher's Guide to the Comparative Transcriptomics of Meridine-Treated Fungi

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Framework for Evaluating a Novel Antifungal Agent

Meridine, a polycyclic alkaloid derived from the marine sponge Corticium sp., has demonstrated notable antifungal activity against clinically significant pathogens, including Candida albicans and Cryptococcus neoformans.[1] Preliminary studies have revealed that its mechanism of action involves the inhibition of nucleic acid biosynthesis, a pathway distinct from many frontline antifungal drugs.[1] However, a comprehensive, genome-wide understanding of the fungal response to this compound is not yet publicly available.

This guide provides a robust framework for researchers, scientists, and drug development professionals to conduct and interpret comparative transcriptomic studies of this compound. By outlining standardized experimental protocols and presenting hypothetical data benchmarked against a known antifungal, 5-Fluorocytosine (5-FC), which also targets nucleotide synthesis, this document serves as a blueprint for elucidating this compound's precise mechanism and its potential as a therapeutic agent.

Data Presentation: A Comparative Look at Transcriptional Signatures

Effective comparative analysis hinges on the clear presentation of quantitative data. The following tables are structured to compare the hypothetical transcriptomic response of a model fungus, such as Candida albicans, to sub-inhibitory concentrations of this compound and 5-Fluorocytosine. The data, while illustrative, is based on the known mechanisms of nucleic acid synthesis inhibitors.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Key Pathways

PathwayGene CategoryThis compound (Hypothetical Log2 Fold Change)5-Fluorocytosine (Hypothetical Log2 Fold Change)
Nucleotide Biosynthesis Pyrimidine Synthesis (e.g., URA3, URA5)-2.8-3.1
Purine Synthesis (e.g., ADE1, ADE5,7)-2.5-2.9
DNA Replication & Repair DNA Polymerases (e.g., POL1, POL3)-1.5-1.8
DNA Repair (e.g., RAD51, RAD52)+3.0+3.5
Ribonucleotide Reductase (e.g., RNR1)-2.2-2.6
Cell Stress Response Oxidative Stress (e.g., SOD1, CAT1)+1.8+1.5
Cell Wall Integrity (e.g., CHS3, FKS1)+0.5+0.3
Ergosterol Biosynthesis Ergosterol Pathway (e.g., ERG11)+0.2+0.1

Table 2: Comparative KEGG Pathway Enrichment Analysis

KEGG Pathway IDPathway DescriptionThis compound (Hypothetical p-adj)5-Fluorocytosine (Hypothetical p-adj)
sce00240Pyrimidine metabolism< 0.001< 0.001
sce00230Purine metabolism< 0.001< 0.001
sce03440Homologous recombination< 0.01< 0.01
sce03030DNA replication< 0.05< 0.05
sce04120Ubiquitin mediated proteolysis0.040.06

Experimental Protocols

Reproducible and rigorous methodologies are fundamental to comparative transcriptomics. The following protocols provide a standardized approach for this research.

Fungal Culture and Antifungal Treatment
  • Fungal Strain: Candida albicans SC5314 is grown overnight in YPD broth at 30°C with shaking.

  • Culture Inoculation: The overnight culture is diluted into fresh, pre-warmed RPMI 1640 medium to an optical density (OD₆₀₀) of 0.1.

  • Drug Treatment: Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.5-0.6). This compound or 5-Fluorocytosine is then added at a sub-inhibitory concentration (e.g., 0.5x the Minimum Inhibitory Concentration, MIC). A vehicle-only (e.g., DMSO) control is run in parallel.

  • Incubation and Harvest: Cultures are incubated for a defined period (e.g., 3 hours) at 37°C. Cells are then harvested by centrifugation at 4,000 x g for 5 minutes, flash-frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction and Quality Control
  • Cell Lysis: The fungal cell wall is disrupted using mechanical bead-beating in the presence of a suitable lysis buffer (e.g., containing TRIzol).

  • RNA Isolation: Total RNA is extracted using a phenol-chloroform method followed by column purification (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control: RNA integrity and quantity are assessed. The RNA Integrity Number (RIN) should be > 8.0 as measured by an Agilent Bioanalyzer. Purity is checked using a NanoDrop spectrophotometer (A₂₆₀/A₂₈₀ ratio ≈ 2.0; A₂₆₀/A₂₃₀ ratio > 1.8).

RNA Sequencing (RNA-Seq) and Bioinformatic Analysis
  • Library Preparation: An mRNA-sequencing library is prepared from 1-2 µg of total RNA. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Libraries are sequenced on an Illumina NovaSeq or similar platform to generate at least 20 million single-end 50 bp reads per sample.

  • Data Analysis Pipeline:

    • Quality Control: Raw reads are assessed using FastQC, and adapters and low-quality bases are trimmed with Trimmomatic.[2][3]

    • Read Alignment: Trimmed reads are aligned to the Candida albicans SC5314 reference genome using a splice-aware aligner like HISAT2.[3]

    • Gene Expression Quantification: The number of reads mapping to each gene is quantified using featureCounts.[3]

    • Differential Gene Expression: DESeq2 or edgeR packages in R are used to identify differentially expressed genes.[3] Genes with an adjusted p-value < 0.05 and a |log₂(fold change)| > 1 are considered significant.

    • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of significant DEGs to identify perturbed biological processes.

Visualizing Mechanisms and Workflows

Graphical representations are essential for conveying complex biological information and experimental designs. The following diagrams were generated using Graphviz (DOT language) to meet standardized visualization requirements.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis Culture 1. Fungal Culture (C. albicans SC5314) Treatment 2. Drug Treatment (this compound, 5-FC, Vehicle) Culture->Treatment Harvest 3. Cell Harvest & RNA Extraction Treatment->Harvest QC1 4. RNA Quality Control (RIN > 8.0) Harvest->QC1 LibraryPrep 5. RNA-Seq Library Preparation QC1->LibraryPrep Sequencing 6. Illumina Sequencing LibraryPrep->Sequencing QC2 7. Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment 8. Genome Alignment (HISAT2) QC2->Alignment Quantification 9. Gene Quantification (featureCounts) Alignment->Quantification DEG 10. Differential Expression (DESeq2) Quantification->DEG Enrichment 11. Pathway Enrichment (GO/KEGG) DEG->Enrichment Result Comparative Transcriptomic Profile Enrichment->Result

Caption: Experimental workflow for comparative transcriptomics.

Nucleic_Acid_Synthesis_Pathway cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis UMP UMP dUMP dUMP UMP->dUMP dCTP dCTP UMP->dCTP dTMP dTMP dUMP->dTMP DNA DNA Replication & Repair dTMP->DNA dCTP->DNA RNA RNA Transcription dCTP->RNA IMP IMP dATP dATP IMP->dATP dGTP dGTP IMP->dGTP dATP->DNA dATP->RNA dGTP->DNA dGTP->RNA This compound This compound (Hypothesized) This compound->DNA This compound->RNA FC 5-Fluorocytosine (as 5-FUTP & 5-FdUMP) FC->dTMP Inhibits Thymidylate Synthase FC->RNA Incorporates into RNA

Caption: Putative inhibition of nucleic acid synthesis by this compound.

References

Safety Operating Guide

Navigating the Disposal of Meridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. When it comes to a substance identified as "Meridine," it is crucial to first distinguish between two separate products that share this name to ensure correct handling and disposal procedures are followed. For researchers and scientists, "this compound" most likely refers to the chemical compound with CAS number 129722-90-3. However, "MERIDIAN®" is also the brand name for a line of pesticide products containing Thiamethoxam. This guide provides detailed disposal procedures for both substances, tailored for a scientific audience.

Proper Disposal of this compound (Chemical Compound, CAS 129722-90-3)

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₁₈H₉N₃O₂[1]
Molecular Weight 299.3 g/mol [1]
Boiling Point 633°C at 760 mmHg[2]
Flash Point 336.6°C[2]
Density 1.56 g/cm³[2]
Appearance Data not available

Step-by-Step Disposal Protocol for Laboratory-Grade this compound:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (129722-90-3), and an indication of the hazards (e.g., "Toxic," "Handle with Care").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for this compound Disposal:

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal Container C->D E Label Container with: - 'Hazardous Waste' - 'this compound' - CAS: 129722-90-3 - Hazard Information D->E F Store in a Secure Hazardous Waste Accumulation Area E->F G Contact EHS or Certified Waste Disposal Service F->G H Arrange for Pickup and Proper Disposal G->H I End: Disposal Complete H->I A Start: MERIDIAN® Pesticide Disposal B Consult Product Label for Specific Instructions A->B C Can Product be Used as Directed? B->C D Use Product According to Label C->D Yes E Contact Local Hazardous Waste Authority for Unused Product C->E No F Handle Empty Container D->F J End: Disposal Complete E->J G Triple Rinse Container F->G H Add Rinsate to Spray Tank G->H I Dispose of Container per Label (Recycle or Landfill) H->I I->J

References

Essential Safety and Logistical Information for Handling Meridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Meridine was not found in the public domain. The following guidance is based on general safety principles for handling potent, potentially cytotoxic marine-derived alkaloids. Researchers must exercise extreme caution and consult with their institution's safety officer before handling this compound.

This compound is a polycyclic alkaloid derived from marine organisms, such as the sponge Corticium sp. and the ascidian Amphicarpa meridiana.[1][2] It has been investigated for its cytotoxic, antifungal, and telomerase-inhibiting activities.[1][3][4] Given its biological activity, this compound should be handled as a potent and potentially hazardous compound.

Chemical and Physical Properties

A summary of the available quantitative data and identifiers for this compound is provided below.

PropertyValue
CAS Number 129722-90-3[5]
Molecular Formula C18H9N3O2[5]
Molecular Weight 299.283 g/mol [5]
Boiling Point 633°C at 760 mmHg[5]
Flash Point 336.6°C[5]
Density 1.56 g/cm³[5]

Personal Protective Equipment (PPE)

Due to its potential cytotoxicity, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is highly recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A buttoned lab coat must be worn to protect from splashes and contamination.

  • Respiratory Protection: Handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation and Weighing:

  • All work with this compound must be performed within a designated area, preferably a chemical fume hood.
  • Before starting, ensure all necessary equipment, including a calibrated scale, spatulas, and weighing paper, is inside the fume hood.
  • When weighing solid this compound, use a microbalance with a draft shield to prevent dissemination of the powder.

2. Dissolution and Dilution:

  • Add solvent to the solid this compound slowly to avoid splashing.
  • If sonication is required for dissolution, ensure the vial is securely capped.
  • All solutions should be clearly labeled with the compound name, concentration, solvent, date, and hazard warning.

3. Experimental Use:

  • When transferring solutions, use appropriate volumetric pipettes with pipette aids.
  • Avoid working alone and ensure that colleagues are aware of the hazardous nature of the material being handled.
  • In case of a spill, immediately alert others in the laboratory and follow your institution's spill cleanup procedures for potent compounds.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Waste Container: The container should be made of a material compatible with the solvents used and have a secure lid.

  • Disposal Route: this compound waste should be disposed of through your institution's hazardous waste management program. It will likely require incineration.[6][7][8] Do not dispose of this compound waste in regular trash or down the drain.

Workflow for Safe Handling of Potent Compounds

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Fume Hood Prep->Area Proceed to Handling Gather Gather Materials Area->Gather Proceed to Handling Weigh Weigh Compound Gather->Weigh Proceed to Handling Dissolve Dissolve/Dilute Weigh->Dissolve Experimental Steps Experiment Perform Experiment Dissolve->Experiment Experimental Steps Clean Decontaminate Surfaces Experiment->Clean Post-Experiment Segregate Segregate Waste Clean->Segregate Waste Management Dispose Dispose via HazWaste Segregate->Dispose Waste Management

Caption: General workflow for safely handling potent compounds in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meridine
Reactant of Route 2
Meridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。